4-(4-Hydroxycyclohexyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370860-74-5 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Synthesis of Cyclohexylphenols via One-Pot Phenol Hydroalkylation and Pathways to 4-(4-Hydroxycyclohexyl)phenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of cyclohexylphenols (CHPs), particularly the para-isomer, represents a critical pathway for producing high-value chemical intermediates used in resins, biocides, and as precursors for advanced materials and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the one-pot synthesis of 4-cyclohexylphenol from phenol via a tandem hydroalkylation reaction. We delve into the underlying reaction mechanisms, explore the design and function of state-of-the-art bifunctional catalysts, and present a detailed, field-proven experimental protocol. The causality behind experimental choices, process optimization, and advanced analytical characterization are discussed to ensure a self-validating and reproducible methodology. Furthermore, we address the synthesis of the more complex diol, 4-(4-hydroxycyclohexyl)phenol, positioning it as a next-generation derivative and outlining potential synthetic strategies.
Strategic Importance and Synthetic Overview
Phenolic compounds are foundational scaffolds in a vast array of approved pharmaceuticals and industrial chemicals.[4][5] The introduction of an aliphatic cyclohexyl ring to the phenol moiety via hydroalkylation modifies its physicochemical properties, notably increasing lipophilicity and thermal stability, making 4-cyclohexylphenol (4-CHP) a highly desirable synthetic intermediate.[6]
The traditional synthesis of 4-CHP involves the alkylation of phenol with cyclohexene or cyclohexanol using corrosive mineral acids, a process fraught with environmental and handling challenges.[1][2] The modern approach, which is the focus of this guide, is a one-pot hydroalkylation process. This elegant "tandem" or "cascade" reaction utilizes a single bifunctional catalyst to first generate the alkylating agent from a portion of the phenol feedstock and then catalyze the subsequent alkylation in the same reactor.[3][7] This method enhances process efficiency, reduces waste, and offers a more sustainable synthetic route.
The Tandem Reaction Mechanism: A Deeper Look
The one-pot hydroalkylation of phenol is a sophisticated cascade reaction that relies on a delicate balance between two distinct catalytic functions: metal-catalyzed hydrogenation and acid-catalyzed dehydration/alkylation.[7][8]
The process unfolds through a sequence of carefully orchestrated steps:
-
Partial Hydrogenation: A fraction of the phenol feedstock is hydrogenated on the catalyst's metal sites to form cyclohexanol as a key intermediate. The rate of this step is critical; it must be fast enough to supply the alkylating precursor but slow enough to prevent complete consumption of the phenol reactant.[7][8]
-
Dehydration and Electrophile Formation: The newly formed cyclohexanol migrates to the catalyst's acid sites (typically Brønsted acid sites on a zeolite support) where it is dehydrated to form cyclohexene.
-
Carbenium Ion Generation: The cyclohexene is then protonated by a Brønsted acid site to generate a highly reactive cyclohexyl carbenium ion. In-situ solid-state NMR studies have provided compelling evidence that this cation, formed from cyclohexene, is the dominant electrophile, rather than a protonated alcohol species.[9] The presence of unreacted cyclohexanol can temporarily inhibit this step by forming protonated dimers at the acid sites, highlighting the sequential nature of the reaction.[9]
-
Electrophilic Aromatic Substitution: The cyclohexyl carbenium ion attacks the electron-rich aromatic ring of a second phenol molecule. The hydroxyl group of phenol is an ortho-, para-director, leading primarily to the formation of 2-cyclohexylphenol and the more sterically favored 4-cyclohexylphenol.
While a minor pathway involving the formation and rearrangement of cyclohexyl phenyl ether has been considered, isotopic labeling experiments suggest it does not contribute significantly to the formation of the final C-alkylated products.[9]
Bifunctional Catalysts: The Core Technology
The success of one-pot hydroalkylation hinges on the rational design of a bifunctional catalyst that optimally balances metal and acid site activity.
Metal Function for Hydrogenation
The choice of metal determines the rate and efficiency of cyclohexanol formation.
-
Palladium (Pd): Often supported on carbon or alumina, Pd is highly active for phenol hydrogenation.[7][10] The key is to achieve an optimal ratio of acid sites to metal sites (H+/Pd ratio) to synchronize the rates of cyclohexanol formation and its subsequent consumption in the alkylation step.[7][8]
-
Cobalt Phosphide (Co₂P): Supported on zeolites, Co₂P has emerged as a highly effective and selective catalyst. It demonstrates excellent dispersion and a balanced performance of metal and acid sites, leading to high yields of cyclohexylphenol.[1][2]
-
Nickel (Ni): Raney® Nickel and other supported Ni catalysts are also employed, often in tandem with a separate solid acid catalyst.[3]
Acid Function for Dehydration and Alkylation
The solid acid component must possess appropriate pore architecture and acid strength to facilitate the reaction and accommodate the bulky product molecules.
-
Zeolites: These are the catalysts of choice due to their tunable acidity and shape selectivity.
-
BEA (Beta): A large-pore zeolite with a three-dimensional channel system, it is highly effective for this reaction, minimizing diffusion limitations and leading to high product yields.[1][2]
-
MCM-22, Mordenite, Ferrierite: These zeolites have also been investigated, with performance correlating to the accessibility of their acid sites and external surface area.[1][2] Phenol conversion has been shown to increase in the order: Mordenite < Ferrierite < Beta < MCM-22.[2]
-
Catalyst Performance Data
The selection of the catalyst system profoundly impacts the reaction outcome. Below is a summary of performance data from recent literature.
| Catalyst System | Support | Temp (°C) | Phenol Conv. (%) | 4-CHP Selectivity (%) | 4-CHP Yield (%) | Reference |
| Co₂P (5 wt% Co) | Beta Zeolite | 200 | 77 | ~56 | 43 | [1][2] |
| Co₂P (5 wt% Co) | MCM-22 | 200 | 90 | Lower than Beta | < 43 | [1][2] |
| Pd/C + La-BEA | La-BEA | 160-200 | >83 | >97 (Alkylphenols) | - | [7][8] |
| Raney® Ni + h-Beta | Hierarchical Beta | 150 | 64 | ~70 (Total CHPs) | ~45 | [3] |
Experimental Protocol: Synthesis of 4-Cyclohexylphenol
This section provides a detailed, self-validating methodology for the synthesis of 4-cyclohexylphenol using a Co₂P/Beta zeolite catalyst in a batch reactor system.
Materials and Equipment
-
Chemicals: Phenol (99%+), Cobalt(II) nitrate hexahydrate, Diammonium hydrogen phosphate, Beta Zeolite (H+ form), Hydrogen (UHP Grade 5.0), Ethanol, Acetone, Helium (UHP Grade 5.0).
-
Equipment: High-pressure autoclave batch reactor (e.g., Parr Instruments) with magnetic stirrer and temperature controller, tube furnace, vacuum filtration apparatus, rotary evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS), NMR Spectrometer.
Catalyst Preparation: Co₂P/Beta Zeolite
-
Incipient Wetness Impregnation: Dry the Beta zeolite support at 120°C for 12 hours.
-
Prepare an aqueous solution of cobalt(II) nitrate and diammonium hydrogen phosphate.
-
Impregnate the dried zeolite with the solution dropwise until the pores are filled.
-
Drying and Calcination: Dry the impregnated support at 110°C overnight, followed by calcination in air at 500°C for 4 hours.
-
Reduction: Place the calcined material in a tube furnace. Reduce under a flow of H₂ gas at 650°C for 3 hours to form the active Co₂P phase.
-
Passivate the catalyst under a 1% O₂/He flow before safely removing it for use.
Synthesis Procedure
-
Reactor Loading: Charge the high-pressure autoclave with phenol (e.g., 10g) and the prepared Co₂P/Beta catalyst (e.g., 5 wt% of phenol).
-
Sealing and Purging: Seal the reactor and purge 3-5 times with an inert gas (Helium or Nitrogen) to remove all air, followed by 3 purges with H₂.
-
Pressurization: Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 200°C) while stirring vigorously (e.g., 750 rpm). Maintain the reaction for a set time (e.g., 5 hours).
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess H₂ pressure.
-
Product Recovery: Open the reactor, dilute the product mixture with a solvent like acetone, and separate the catalyst via vacuum filtration. Wash the catalyst with additional solvent.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator.
Purification and Characterization
-
Purification: The resulting crude product (a mixture of unreacted phenol, 2-CHP, and 4-CHP) can be purified by vacuum distillation or recrystallization to isolate the 4-cyclohexylphenol isomer.[11]
-
Characterization:
-
GC-MS: To identify the products and determine the relative conversion and selectivity.
-
¹H and ¹³C NMR: To confirm the chemical structure of the purified 4-cyclohexylphenol.
-
FT-IR: To identify functional groups. The spectrum will show characteristic peaks for the O-H stretch of the phenol and C-H stretches of the aromatic and aliphatic rings.[12]
-
HPLC: Can be used for quantitative analysis and separation of isomers.[13][14]
-
Future Outlook: Synthesis of this compound
The target molecule of the initial query, this compound, is a bifunctional diol with potential applications as a specialized monomer or a drug development scaffold.[] It cannot be synthesized directly via the hydroalkylation process described above, which yields cyclohexylphenol. However, 4-cyclohexylphenol is an ideal starting material for its synthesis.
A plausible, albeit challenging, synthetic strategy would involve the selective oxidation of the cyclohexyl ring of 4-cyclohexylphenol. A more controlled and industrially viable approach would likely involve:
-
Alkylation with a Ketone: Friedel-Crafts alkylation of phenol with 4-hydroxycyclohexanone (or a protected version thereof) using a strong acid catalyst.
-
Reduction: Subsequent reduction of the ketone functionality on the cyclohexyl ring to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).
This two-step approach offers greater control over the position of the second hydroxyl group, enabling the specific synthesis of the cis and trans isomers of this compound.
Conclusion
The one-pot hydroalkylation of phenol is a powerful and sustainable platform for the synthesis of 4-cyclohexylphenol. By leveraging rationally designed bifunctional catalysts, such as Co₂P on large-pore zeolites, researchers can achieve high conversion and selectivity in a single, efficient operation. Understanding the intricate tandem mechanism, where hydrogenation and alkylation rates are carefully balanced, is paramount to optimizing the process. The detailed experimental protocol provided herein serves as a robust starting point for laboratory-scale synthesis. Furthermore, the intermediate 4-cyclohexylphenol opens clear and logical synthetic avenues toward more complex derivatives like this compound, a promising building block for the next generation of advanced materials and pharmaceutical agents.
References
- Shen, Z., et al. (2024). Aqueous hydroalkylation of phenols for synthesis of high-density bicyclic alkane fuels.
- Lieske, L. N., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
- Cheng, C. C., et al. (2007). Alkylation of phenol: a mechanistic view. PubMed.
- Cheng, C. C., et al. (2007). Alkylation of Phenol: A Mechanistic View.
- Exporter China. (2024).
- Gong, X., et al. (2018). Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts Comprised of Pd/C and H/La-BEA.
- ChemicalBook. (n.d.). 4-Cyclohexylphenol synthesis.
- Instituto de Catálisis y Petroleoquímica. (2022).
- Roldán, L., et al. (2021). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
- Alekperova, I. I., & Alieva, Z. A. (n.d.).
- Jayasree, P. K., & Narayanan, S. (2015). Hydroxyalkylation of phenol to bisphenol F over Al-pillared clay. RSC Advances.
- Ovejero-Pérez, A., et al. (2020).
- National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem.
- BOC Sciences. (n.d.). CAS 16715-88-1 this compound.
- Orozco, M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
- Benchchem. (n.d.). 4-Cyclohexylphenol | High Purity | For Research Use.
- Loder, D. J. (1933). Method for manufacture of cyclohexylphenols.
- ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.
- Gut, J., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
- Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold. Archiv der Pharmazie.
- SIELC Technologies. (n.d.). Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column.
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Chemical properties and structure of 4-(4-Hydroxycyclohexyl)phenol
An In-Depth Technical Guide to the Chemical Properties and Structure of 4-(4-Hydroxycyclohexyl)phenol
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights. The guide delves into the nuanced stereochemistry of the molecule, offers a detailed analysis of its spectroscopic signatures, and presents robust experimental protocols. By grounding theoretical claims in authoritative sources, this guide aims to be an essential resource for the scientific community engaged with this versatile phenolic compound.
Molecular Structure and Stereochemistry
This compound, with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , is a bifunctional organic molecule possessing both a phenolic and a secondary alcohol hydroxyl group.[1] Its structure consists of a phenol ring substituted at the para position with a 4-hydroxycyclohexyl group.
The most critical structural feature is the stereochemistry of the cyclohexane ring, which gives rise to two distinct diastereomers: cis-4-(4-hydroxycyclohexyl)phenol and trans-4-(4-hydroxycyclohexyl)phenol. This isomerism profoundly influences the molecule's physical properties and three-dimensional shape.
-
trans Isomer: In the more stable chair conformation, both the phenol and the hydroxyl substituents are in the equatorial position. This arrangement minimizes steric hindrance, resulting in a lower overall energy state. The CAS number for the trans isomer is 16715-88-1.[1][2]
-
cis Isomer: In the chair conformation of the cis isomer, one substituent is in the equatorial position while the other is in the axial position. This leads to greater steric strain compared to the trans isomer.
The differentiation and selective synthesis of these isomers are crucial for applications where specific molecular geometry is required, such as in polymer science or medicinal chemistry.[3]
Diagram 1: Chair Conformations of Cis and Trans Isomers
Caption: Conformational isomers of this compound.
Physicochemical Properties
The dual functionality of this compound dictates its physical and chemical properties, blending characteristics of both phenols and alcohols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Boiling Point | 357.5 ± 42.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
| pKa (Phenolic OH) | ~10 (Estimated) | Based on phenol |
| pKa (Alcoholic OH) | ~16-17 (Estimated) | Based on cyclohexanol |
| LogP | 2.41 | [2] |
| Solubility | Sparingly soluble in water; soluble in alcohols, ethers, and other polar organic solvents. | [5] |
The phenolic hydroxyl group is significantly more acidic than the alcoholic hydroxyl group due to the resonance stabilization of the resulting phenoxide ion. This difference in acidity is fundamental to its chemical reactivity and allows for selective reactions.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.7-7.2 ppm): The protons on the phenol ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).
-
Phenolic OH (δ ~4.5-5.5 ppm): A broad singlet, whose chemical shift is dependent on concentration and solvent.
-
Alcoholic OH (δ ~1.5-3.0 ppm): Another broad singlet, typically more upfield than the phenolic proton.
-
Cyclohexyl Protons (δ 1.2-2.5 ppm): A series of complex multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be the most downfield of this group, likely around δ 3.5-4.0 ppm for the trans isomer (axial proton) and slightly more upfield for the cis isomer (equatorial proton). The proton attached to the carbon bonded to the phenyl ring (CH-Ar) would appear around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 115-155 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the phenolic OH (C-OH) will be the most downfield (~155 ppm), followed by the carbon attached to the cyclohexyl group (~140 ppm). The two sets of equivalent CH carbons will appear at approximately 128 ppm and 115 ppm.
-
Cyclohexyl Carbons (δ 25-75 ppm): The carbon bearing the alcoholic hydroxyl group (C-OH) will be the most downfield in this region, typically around 70-75 ppm. The carbon attached to the aromatic ring (C-Ar) will be around 40-45 ppm. The remaining methylene carbons of the cyclohexane ring will appear as multiple signals between 25-35 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretching (3200-3600 cm⁻¹): A strong, broad band will be present, representing the overlapping stretching vibrations of both the phenolic and alcoholic hydroxyl groups, which are typically involved in hydrogen bonding.[9]
-
C-H Stretching (2850-3000 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the cyclohexane ring and sp² C-H bonds of the aromatic ring.
-
C=C Stretching (1500-1600 cm⁻¹): Characteristic absorptions for the aromatic ring.
-
C-O Stretching (1050-1250 cm⁻¹): A strong band corresponding to the C-O stretching of the secondary alcohol (~1050-1100 cm⁻¹) and the phenol (~1200-1250 cm⁻¹).
Mass Spectrometry
Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of water (M-18) from the cyclohexanol moiety and benzylic cleavage, leading to fragments corresponding to the hydroxyphenyl group and the cyclohexyl cation. Predicted collision cross-section (CCS) data for various adducts of the protonated molecule can aid in identification in advanced mass spectrometry techniques.[10]
Synthesis and Reaction Chemistry
General Synthesis
A common and robust method for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with cyclohexanol. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product. The reaction also produces a mixture of cis and trans diastereomers.
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis via Friedel-Crafts Alkylation
Objective: To synthesize this compound from phenol and cyclohexanol.
Materials:
-
Phenol (molar excess, e.g., 3-5 equivalents)
-
Cyclohexanol (1 equivalent)
-
Catalyst: H-beta zeolite or sulfuric acid (catalytic amount)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol in toluene. Add the H-beta zeolite catalyst.
-
Addition of Reactant: Slowly add cyclohexanol to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 140-180°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter to remove the solid catalyst.
-
Neutralization: Wash the organic phase with a 5% sodium bicarbonate solution to remove any remaining acid and unreacted phenol. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., toluene/heptane mixture) or by column chromatography on silica gel to separate the para isomer from the ortho and the trans from the cis.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and the spectroscopic techniques outlined in Section 3.
Chemical Reactivity
The reactivity of this compound is characterized by the distinct behaviors of its two hydroxyl groups.
-
Phenolic -OH Group:
-
Acidity: Readily deprotonated by mild bases (e.g., NaOH) to form a phenoxide.
-
Etherification: The phenoxide is a potent nucleophile and can undergo Williamson ether synthesis.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions.
-
-
Alcoholic -OH Group:
-
Acidity: Less acidic, requiring a strong base (e.g., NaH) for deprotonation.
-
Oxidation: Can be oxidized to the corresponding ketone, 4-(4-oxocyclohexyl)phenol, using standard oxidizing agents like PCC or a Swern oxidation.
-
Esterification: Can be esterified with carboxylic acids or their derivatives under acidic conditions.
-
Substitution: Can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.
-
This differential reactivity allows for selective chemical modifications, making it a versatile building block in organic synthesis.[11][12]
Applications and Safety Considerations
Industrial and Research Applications
This compound is primarily used as a monomer or modifying agent in the polymer industry.[] Its bifunctional nature allows it to be incorporated into polyesters, polycarbonates, and epoxy resins. The rigid cyclohexyl and phenyl groups can enhance the thermal stability, mechanical strength, and optical properties of these materials. It also serves as an intermediate in the synthesis of dyes and potentially in the development of pharmaceutical compounds.[13]
Safety and Toxicology
Specific toxicological data for this compound is limited. However, data for the related compound 4-cyclohexylphenol (CAS 1131-60-8) indicates potential hazards. Aggregated GHS information suggests it can cause skin irritation and serious eye damage, and may be toxic to aquatic life.[6] As a phenolic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This compound is a molecule of significant interest due to its unique structural features, including its cis/trans isomerism and dual hydroxyl functionality. A thorough understanding of its stereochemistry, spectroscopic properties, and differential reactivity is paramount for its effective use in both academic research and industrial applications. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific rigor and practical application.
References
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PubChem. (n.d.). 4-Cyclohexylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). p-(trans-4-Hydroxycyclohexyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylcyclohexyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). CID 162168572. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxycyclohexyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(cis-4-hydroxycyclohexyl)phenol. Retrieved from [Link]
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Chemistry Guru. (n.d.). Compare Reactivity of Alcohol and Phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.0: Introduction to Alcohols and Phenols. Retrieved from [Link]
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Varga, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST WebBook. Retrieved from [Link]
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Maqsad. (n.d.). Alcohols and Phenols | Properties, Reactivity, and Differences. Retrieved from [Link]
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ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]
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Mechanism of action of 4-(4-Hydroxycyclohexyl)phenol in polymer chemistry
An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Hydroxycyclohexyl)phenol in Polymer Chemistry
Abstract
This compound is a bifunctional monomer of significant interest in the field of advanced polymer chemistry. Possessing both a phenolic and a secondary aliphatic hydroxyl group, it serves as a crucial building block for high-performance polymers, most notably as a contemporary alternative to Bisphenol A (BPA). This guide elucidates the core mechanisms by which this compound participates in polymerization reactions, details its profound impact on the resultant polymer properties, and provides validated experimental protocols for its application. The unique cycloaliphatic-aromatic structure of this monomer is shown to impart a desirable combination of thermal stability, mechanical strength, and optical clarity to polymers such as polycarbonates and polyesters, making it a pivotal component in the development of next-generation materials for demanding applications.
Introduction: The Molecular Architecture and Significance of this compound
This compound, with the chemical formula C₁₂H₁₆O₂, is a diol characterized by a unique molecular structure containing a phenol ring directly linked to a hydroxy-substituted cyclohexane ring.[][2] This hybrid aliphatic-aromatic architecture is the cornerstone of its utility in polymer science. The molecule possesses two hydroxyl (-OH) groups with differing reactivity: a moderately acidic phenolic hydroxyl group attached to the benzene ring and a less acidic secondary alcohol group on the cyclohexane ring. This bifunctionality allows it to act as an A-A type monomer in step-growth polymerization processes.
A primary driver for its adoption is its role as a safe, effective substitute for Bisphenol A (BPA), a compound that has faced regulatory scrutiny and public concern.[3] Polymers synthesized from this compound are free from the potential health risks associated with BPA, opening avenues for their use in biomedical devices, food contact materials, and consumer products where safety is paramount.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [][2] |
| CAS Number | 16715-88-1 | [][6][7] |
| Molecular Formula | C₁₂H₁₆O₂ | [][6] |
| Molecular Weight | 192.25 g/mol | [] |
| Appearance | Phenolic compound | [] |
| Boiling Point | 357.5 ± 42.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
| Topological Polar Surface Area | 40.46 Ų | [6] |
Core Mechanism of Action in Polymerization
The primary mechanism through which this compound is incorporated into polymer chains is polycondensation (a form of step-growth polymerization). In these reactions, the two hydroxyl groups of the monomer react with complementary functional groups (e.g., carboxylic acids, acid chlorides, carbonates) to form linking ester or carbonate bonds, respectively, with the concurrent elimination of a small molecule like water or phenol.
Synthesis of Polyesters
In polyester synthesis, this compound reacts with difunctional carboxylic acids or, more commonly, their more reactive derivatives like diacid chlorides. The rigid, bulky structure conferred by the dual-ring system is retained as a repeating unit in the polymer backbone.
-
Causality of Monomer Choice: The inclusion of the cyclohexyl group, as opposed to the isopropylidene group in BPA, introduces a non-planar, saturated ring into the polymer backbone. This disrupts chain packing, which can result in amorphous polymers with high optical clarity.[8] At the same time, the inherent rigidity of the rings enhances the material's thermal stability.[9]
The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl groups attacks the carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of HCl.
Synthesis of Polycarbonates (BPA-Free)
The most prominent application of this compound is in the synthesis of BPA-free polycarbonates.[3][4] The mechanism typically follows a melt transesterification route with diphenyl carbonate (DPC).
Mechanism Breakdown:
-
Initial Transesterification (Oligomerization): At elevated temperatures (150-220°C) and in the presence of a catalyst (e.g., zinc acetate, sodium hydroxide), the hydroxyl groups of this compound attack the carbonyl group of DPC.[3] This reaction displaces a phenoxy group, which is released as phenol. This initial stage forms low molecular weight oligomers.
-
Polycondensation: The temperature is further increased (250-300°C) and a high vacuum is applied. The vacuum is critical as it facilitates the removal of the phenol byproduct. According to Le Chatelier's principle, removing the phenol byproduct drives the equilibrium of the reversible reaction toward the formation of high molecular weight polymer chains.
-
Viscosity Increase: As the reaction progresses, the chain length and molecular weight of the polycarbonate increase, leading to a significant and measurable rise in the melt viscosity of the reaction mixture. The reaction is terminated when the desired viscosity (and thus molecular weight) is achieved.
This process yields a thermoplastic polymer with excellent properties, directly attributable to the monomer's structure.[8]
Caption: Mechanism of melt transesterification for polycarbonate synthesis.
Impact on Final Polymer Properties
The incorporation of this compound imparts a unique and advantageous set of properties to the resulting polymers.
-
Enhanced Thermal Stability: The rigid cyclic structures (both phenyl and cyclohexyl) restrict the rotational freedom of the polymer chains. This leads to a higher glass transition temperature (Tg) compared to polymers made with more flexible aliphatic diols, and often comparable or superior to BPA-based analogues. Thermogravimetric analysis (TGA) confirms that these polymers are thermally stable at elevated temperatures.[9][10]
-
Improved Mechanical Properties: The rigid backbone contributes to high tensile strength and modulus, making the materials strong and durable.[11] Blends containing polymers derived from phenolic compounds have shown significant improvements in flexural modulus and impact resistance.[11][12]
-
High Optical Transparency: While the rings provide rigidity, the non-planar nature of the cyclohexyl group can hinder the close packing required for crystallization. This often results in amorphous polymers with high light transmittance and low haze, a critical feature for optical applications.[4]
-
Chemical Resistance: The stable aromatic and cycloaliphatic groups provide good resistance to a range of organic solvents and environmental factors.[4]
Table 2: Comparative Properties of Polycarbonates
| Property | BPA-Based Polycarbonate (Typical) | This compound Based Polycarbonate | Rationale for Difference |
| BPA Content | Present | BPA-Free | Monomer substitution.[3] |
| Glass Transition (Tg) | ~150 °C | Often > 150 °C | Increased backbone rigidity from the cyclohexyl ring.[9] |
| Transparency | Excellent | Excellent | Amorphous nature due to non-planar cyclohexyl group.[4] |
| Mechanical Strength | High | High to Very High | The rigid monomer structure enhances stiffness and strength.[10] |
Validated Experimental Protocol: Synthesis of Polycarbonate
This section provides a self-validating protocol for the laboratory-scale synthesis of a polycarbonate from this compound and Diphenyl Carbonate (DPC) via melt transesterification.
Materials and Equipment
-
Reactants: this compound (1.0 mol), Diphenyl Carbonate (1.05 mol, slight excess to compensate for sublimation), Zinc Acetate (catalyst, ~100-300 ppm).
-
Equipment: 3-neck reaction flask, mechanical stirrer with a high-torque motor, nitrogen inlet, condenser/distillation column, vacuum pump, heating mantle with temperature controller.
-
Analytical Instruments: FTIR, GPC, DSC, TGA.
Step-by-Step Methodology
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Charging Reactants: Charge the flask with this compound, Diphenyl Carbonate, and the zinc acetate catalyst.
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a slight positive nitrogen pressure.
-
Stage 1: Melting and Oligomerization:
-
Begin stirring and heat the mixture to ~180°C. The reactants will melt and form a homogenous solution.
-
Hold at 180°C for 60 minutes. Phenol will begin to distill from the reaction mixture, indicating the start of transesterification.
-
Gradually increase the temperature to 220°C over 60 minutes, collecting the phenol byproduct.
-
-
Stage 2: Polycondensation under Vacuum:
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Simultaneously, increase the temperature to 270-280°C. This combination of high temperature and low pressure is crucial for efficiently removing the phenol byproduct and increasing the polymer's molecular weight.
-
Self-Validation Check: A significant increase in the torque required for the mechanical stirrer will be observed as the melt viscosity rises. This directly correlates with the increase in polymer molecular weight.
-
-
Termination and Recovery:
-
Continue the reaction until the desired melt viscosity is achieved (typically 2-3 hours under vacuum).
-
Release the vacuum by introducing nitrogen into the system.
-
Extrude or pour the molten polymer onto a cool, dry surface.
-
-
Characterization:
-
FTIR: Confirm the formation of the polycarbonate by identifying the characteristic C=O stretch of the carbonate group (~1750 cm⁻¹).
-
GPC: Determine the number average molecular weight (Mn) and polydispersity index (PDI).[10]
-
DSC/TGA: Measure the glass transition temperature (Tg) and thermal decomposition temperature to assess thermal properties.[9][10]
-
Caption: Experimental workflow for the synthesis of polycarbonate.
Conclusion and Future Outlook
This compound is a pivotal monomer whose mechanism of action in polymer chemistry, primarily through polycondensation, enables the creation of high-performance polymers. Its unique cycloaliphatic-aromatic structure directly translates into materials with superior thermal stability, robust mechanical properties, and excellent optical clarity, all while offering a safer, BPA-free profile. The ability to fine-tune reaction conditions, such as temperature and vacuum, allows for precise control over the final molecular weight and properties of the polymer. As the demand for advanced, sustainable, and safe materials continues to grow, the role of this compound as a cornerstone building block in polymer chemistry is set to expand, driving innovation in electronics, automotive, and biomedical fields.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Hydroxycyclohexyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 4-(4-Hydroxycyclohexyl)phenol. As this compound exists as two distinct diastereomers, cis and trans, a central focus of this document is the application of spectroscopic principles to unambiguously differentiate between these stereoisomers. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectral data for substituted cyclohexyl systems. Methodologies are grounded in established principles, and spectral interpretations are supported by data from analogous structures to provide a robust framework for analysis.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule incorporating both a phenol and a cyclohexanol moiety. Its rigid structure and hydrogen-bonding capabilities make it a valuable building block in polymer chemistry and a relevant scaffold in medicinal chemistry. The compound's utility is intrinsically linked to its stereochemistry, which is defined by the relative orientation of the hydroxyl and hydroxyphenyl groups on the cyclohexane ring.
The cyclohexane ring predominantly adopts a low-energy chair conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The trans isomer, with both bulky substituents in the more stable equatorial positions, is the thermodynamic product. The cis isomer must have one substituent in an axial and one in an equatorial position. This fundamental structural difference gives rise to distinct spectroscopic signatures.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.
-
Data Acquisition:
-
Inject 1 µL of the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 300°C) to ensure elution of the compound.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Predicted Mass Spectrum Data and Interpretation
| m/z | Proposed Fragment | Comments |
| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [M - H₂O]⁺˙ | Loss of water from the cyclohexanol ring. Expected to be a major peak. [1] |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion, a common rearrangement fragment from phenols. |
| 94 | [C₆H₆O]⁺˙ | Phenol radical cation from cleavage of the C-C bond to the ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of OH from the phenol fragment. [2] |
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. IR and MS are essential for confirming the molecular formula and the presence of the core functional groups—a phenol and a secondary alcohol. However, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing between the crucial cis and trans diastereomers . The analysis of chemical shifts and, most importantly, the coupling constants of the methine protons on the cyclohexane ring provides an unambiguous stereochemical assignment, which is critical for any application of this versatile molecule.
References
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Chemistry Steps. (n.d.). Infrared Spectra of Alcohols and Phenols. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 17.11: Spectroscopy of Alcohols and Phenols. In Organic Chemistry (McMurry). Retrieved from [Link]
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Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Homework.Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Chegg.com. (2021). Solved: In the 1H NMR spectrum of 4-tert-butylcyclohexanol.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of Cis and Trans Isomers of 4-(4-Hydroxycyclohexyl)phenol
Abstract
Stereoisomerism is a cornerstone of modern drug development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides a comprehensive framework for the synthesis, separation, and detailed characterization of the cis and trans diastereomers of 4-(4-Hydroxycyclohexyl)phenol. This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. A thorough understanding and precise characterization of its individual stereoisomers are paramount for ensuring drug efficacy, safety, and regulatory compliance.[4] This document outlines field-proven methodologies, from catalytic hydrogenation and isomer separation to in-depth spectroscopic and thermal analysis, offering researchers and drug development professionals a robust guide to navigating the complexities of stereoisomer characterization.
Introduction: The Critical Role of Stereoisomerism
Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[3] In the pharmaceutical industry, the differential biological activity of stereoisomers is a well-established phenomenon.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.[1] While this compound isomers are diastereomers, not enantiomers, the principle remains the same: different three-dimensional structures can lead to distinct interactions with chiral biological targets like enzymes and receptors.[2]
The cis and trans isomers of this compound, which differ in the relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring, can exhibit different physical properties, such as solubility and melting point, and potentially different metabolic fates and biological activities. Therefore, the ability to synthesize, separate, and definitively characterize each isomer is not merely an academic exercise but a critical step in the development of safe and effective medicines.
Synthesis of this compound
The primary route to a mixture of cis and trans-4-(4-Hydroxycyclohexyl)phenol is the catalytic hydrogenation of 4-phenylphenol. This reaction typically involves the reduction of one of the aromatic rings while preserving the phenolic hydroxyl group on the other.
Catalytic Hydrogenation
The hydrogenation of phenols to the corresponding cyclohexanols is a well-established industrial process.[5][6][7]
-
Catalyst: Nickel-based catalysts, such as Raney Nickel or Nickel supported on carbon (Ni/C), are commonly employed for this transformation.[5][6][7][8] Palladium on carbon (Pd/C) can also be effective.[9]
-
Reaction Conditions: The reaction is typically carried out under elevated hydrogen pressure and temperature. For instance, using a Nickel catalyst, temperatures may range from 120°C to 220°C with hydrogen pressures from 2.0 MPa upwards.[5][7]
-
Solvent: The choice of solvent can influence the reaction. Polar solvents like ethanol or isopropanol are often used.[6][9]
The reaction proceeds via the formation of a cyclohexanone intermediate, which is then further reduced to the cyclohexanol.[6] The stereochemical outcome of the reduction of the intermediate ketone dictates the final cis:trans isomer ratio. This ratio is influenced by factors such as the catalyst, solvent, temperature, and pressure, which affect the thermodynamics and kinetics of hydride addition to the cyclohexanone ring.
Caption: General synthesis and separation workflow.
Separation of Cis and Trans Isomers
Due to their different physical properties arising from their distinct shapes, the cis and trans isomers of this compound can be separated using standard laboratory techniques.
Column Chromatography
Column chromatography is a highly effective method for separating diastereomers.[10] The principle lies in the differential adsorption of the isomers onto a stationary phase.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is typically used. The polarity of the eluent is critical; a gradual increase in the proportion of the more polar ethyl acetate will sequentially elute the isomers. The less polar isomer (generally the trans isomer due to its higher symmetry and lower dipole moment) will typically elute first.
Protocol: Column Chromatography Separation
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude cis/trans mixture in a minimal amount of the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity mobile phase. Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the more strongly adsorbed isomer.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated cis and trans products.
Fractional Crystallization
Significant differences in the crystal packing and lattice energies of the cis and trans isomers can lead to differences in their solubility in a particular solvent. This can be exploited for separation by fractional crystallization, although it is often more challenging to optimize than chromatography.
In-Depth Characterization of Isomers
Once separated, a suite of analytical techniques must be employed to unambiguously confirm the identity and purity of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The key lies in the different chemical environments of the axial and equatorial protons.
Conformational Analysis: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For 1,4-disubstituted cyclohexanes, the trans isomer can exist with both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric strain.[11][12][13] The cis isomer has one substituent in an axial position and one in an equatorial position.[12][13]
Caption: Conformational isomers of cis and trans-1,4-disubstituted cyclohexanes.
¹H NMR Spectroscopy:
-
Chemical Shift: Protons in an axial position are typically more shielded (appear at a lower chemical shift, further upfield) than their equatorial counterparts on the same carbon.[14][15][16] The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.
-
In the stable diequatorial trans isomer, this carbinol proton is axial . It will therefore appear at a relatively upfield position.
-
In the cis isomer, this proton is equatorial and will appear further downfield .
-
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them.
-
Axial-Axial (J_ax,ax): The coupling between two adjacent axial protons is large, typically 10-12 Hz.[14]
-
Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq): These couplings are much smaller, typically 2-5 Hz.[14]
-
The axial carbinol proton of the trans isomer will exhibit two large axial-axial couplings and will appear as a triplet of triplets or a complex multiplet with a large width.
-
The equatorial carbinol proton of the cis isomer will only have small axial-equatorial and equatorial-equatorial couplings, resulting in a narrower multiplet , often appearing as a broad singlet or a triplet with small couplings.
-
¹³C NMR Spectroscopy:
The carbon chemical shifts will also differ slightly between the isomers due to the different steric environments, although the differences are often less pronounced than in the ¹H NMR spectrum. Deconvolution of unresolved peaks can be a useful technique for quantitative analysis of isomeric mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of functional groups and can sometimes distinguish between diastereomers based on subtle differences in the fingerprint region (below 1500 cm⁻¹).[17]
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ will be present for both isomers, characteristic of the hydroxyl groups.
-
C-O Stretch: The C-O stretching vibration (typically 1000-1250 cm⁻¹) may differ slightly. The axial C-O bond in the trans isomer might have a slightly different frequency compared to the equatorial C-O bond in the cis isomer.
-
Fingerprint Region: Differences in the overall molecular symmetry and bond vibrations can lead to unique patterns in the fingerprint region, which can be used to distinguish the pure isomers once reference spectra are established.
Thermal Analysis (Melting Point / DSC)
Diastereomers have different physical properties, including melting points. The trans isomer, often being more symmetrical, can pack more efficiently into a crystal lattice, resulting in a higher melting point and enthalpy of fusion compared to the less symmetrical cis isomer.
-
Melting Point: A sharp melting point is indicative of a pure compound. A mixture of isomers will typically melt over a broader range and at a lower temperature.
-
Differential Scanning Calorimetry (DSC): DSC provides more detailed information, showing the precise temperature and enthalpy of the melting transition.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for both the separation and purity assessment of the isomers.[20][21]
-
Method: Reversed-phase HPLC (RP-HPLC) is typically used.
-
Stationary Phase: A C18 column is a common choice.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile.
-
Separation: Due to differences in polarity and shape, the cis and trans isomers will have different retention times, allowing for their separation and quantification.[22]
Summary of Characterization Data
| Technique | Characteristic Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial) |
| ¹H NMR | Carbinol Proton (CH-OH) Chemical Shift | Upfield (more shielded) | Downfield (less shielded) |
| Carbinol Proton (CH-OH) Multiplicity | Broad multiplet, large J-couplings (J_ax,ax ~10-12 Hz) | Narrow multiplet, small J-couplings (J_ax,eq, J_eq,eq ~2-5 Hz) | |
| Melting Point | Thermal Transition | Higher (e.g., ~223°C)[19] | Lower (e.g., ~209°C)[18] |
| Chromatography | Elution Order (Normal Phase) | Elutes first (less polar) | Elutes second (more polar) |
| Elution Order (Reversed Phase) | Elutes second (more hydrophobic) | Elutes first (less hydrophobic) |
Conclusion
The rigorous separation and characterization of the cis and trans isomers of this compound are indispensable for the development of pharmaceuticals derived from this intermediate. This guide has detailed a systematic approach, combining chromatographic separation with a multi-technique analytical strategy. The definitive assignment of stereochemistry relies primarily on the distinct signatures observed in ¹H NMR spectroscopy, particularly the chemical shift and coupling patterns of the carbinol proton. These spectroscopic findings, corroborated by thermal and chromatographic data, provide a self-validating system for ensuring the stereochemical purity of each isomer. By adhering to these principles and protocols, researchers and drug development professionals can confidently advance their programs with a well-characterized and stereochemically pure API precursor.
References
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Shaalaa.com. (2025, March 22). Write the chemical reaction to convert phenol to cyclohexanol. Chemistry. Available from: [Link]
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TutorChase. (n.d.). What role does stereoisomerism play in drug development? Available from: [Link]
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Chem-Page. (2025, May 31). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Available from: [Link]
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MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Available from: [Link]
-
Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Available from: [Link]
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Effects of Stereoisomers on Drug Activity. (2021, June 21). Medical and Research Publication. Available from: [Link]
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OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available from: [Link]
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Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]
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ACS Publications. (2023, May 15). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au. Available from: [Link]
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National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Available from: [Link]
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National Institutes of Health. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC. Available from: [Link]
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LookChem. (n.d.). p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1. Available from: [Link]
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ResearchGate. (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Available from: [Link]
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MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
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National Institutes of Health. (n.d.). 4-Cyclohexylphenol. PubChem. Available from: [Link]
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National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(4-Hydroxycyclohexyl)phenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility and stability of 4-(4-Hydroxycyclohexyl)phenol, a molecule of significant interest in polymer science, pharmaceuticals, and cosmetics.[1][2] Given the limited availability of direct experimental data for this specific compound in public literature, this document establishes a foundational understanding based on its structural characteristics—a phenolic ring and a hydroxylated cyclohexane moiety. The principles outlined herein are intended to empower researchers, scientists, and drug development professionals to predict its behavior and to design robust experimental protocols for its characterization.
Introduction to this compound: A Molecule of Versatility
This compound, with the chemical formula C₁₂H₁₆O₂, is a bifunctional organic compound possessing both a phenolic hydroxyl group and a cyclohexanolic hydroxyl group.[1] This unique structure imparts a balance of hydrophilicity and lipophilicity, making its interaction with various organic solvents a critical parameter for its application. The molecule exists as cis and trans isomers, which may exhibit different physical properties, including solubility and melting point.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][6] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid | [2] |
| Isomers | cis and trans | [2][3][4][5] |
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is dictated by the interplay of its polar hydroxyl groups and its nonpolar hydrocarbon backbone.
Role of Intermolecular Forces
-
Hydrogen Bonding: The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This is the most significant factor influencing its solubility in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The polar C-O bonds in the hydroxyl groups create a molecular dipole, allowing for favorable interactions with other polar solvent molecules such as ketones and esters.
-
Van der Waals Forces: The nonpolar cyclohexane and benzene rings contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.
Predicting Solubility in Different Solvent Classes
-
Protic Solvents (e.g., Alcohols): High solubility is anticipated in lower-chain alcohols (methanol, ethanol) due to strong hydrogen bonding. As the alkyl chain of the alcohol increases, the nonpolar character of the solvent becomes more dominant, which may slightly decrease solubility.
-
Aprotic Polar Solvents (e.g., Ketones, Esters): Good solubility is expected in solvents like acetone, methyl ethyl ketone, and ethyl acetate. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute.
-
Apolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted in nonpolar solvents. The energy required to break the strong hydrogen bonds within the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces with these solvents.
Experimental Determination of Equilibrium Solubility
To obtain reliable quantitative solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3]
Experimental Workflow: Shake-Flask Method
The following protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
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Thermochemical properties of 4-(4-Hydroxycyclohexyl)phenol
An In-Depth Technical Guide to the Thermochemical Properties of 4-(4-Hydroxycyclohexyl)phenol
Abstract
This technical guide provides a comprehensive framework for the determination of the core thermochemical properties of this compound, a key monomer in advanced polymer formulations.[] Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines both the established experimental techniques and robust computational methods necessary to ascertain critical thermodynamic parameters such as enthalpy of formation, heat capacity, and phase transition energetics. By detailing the causality behind procedural choices and emphasizing self-validating protocols, this guide empowers research teams to generate high-quality, reliable data essential for process modeling, safety analysis, and material science innovation.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring both a phenolic hydroxyl group and an aliphatic hydroxyl group. This structure makes it a valuable component in polymer science, where it is used to modify existing polymers or create new ones with enhanced thermal and mechanical properties.[] The molecule exists as two distinct diastereomers: cis-4-(4-hydroxycyclohexyl)phenol and trans-4-(4-hydroxycyclohexyl)phenol. The spatial orientation of the hydroxyl group on the cyclohexane ring relative to the phenol group significantly influences molecular packing, intermolecular interactions, and, consequently, the macroscopic properties of the resulting materials.
A thorough understanding of the thermochemical properties of each isomer is paramount for:
-
Process Safety and Hazard Analysis: Predicting exothermic potential during synthesis and polymerization.
-
Reaction Engineering: Optimizing reaction conditions, energy inputs, and cooling requirements.
-
Material Science: Correlating molecular energetics with the final performance characteristics of polymers, such as glass transition temperature and thermal stability.
-
Computational Modeling: Providing benchmark data for the validation and refinement of predictive thermodynamic models.
This guide provides the necessary theoretical grounding and detailed experimental and computational protocols to determine these fundamental properties.
Molecular Structure and Stereoisomerism
The key structural feature of this compound is the presence of two stereoisomers, cis and trans. The distinction arises from the relative orientation of the C-O bond on the cyclohexane ring.
-
trans-Isomer: The hydroxyl group and the phenol group are on opposite sides of the cyclohexane ring's average plane, leading to a more linear and extended conformation.
-
cis-Isomer: The hydroxyl group and the phenol group are on the same side of the ring's plane, resulting in a more bent or "V-shaped" conformation.
This stereochemical difference is not trivial; it dictates how the molecules interact in the solid state, affecting crystal lattice energies, melting points, and densities. Therefore, any experimental investigation must begin with a sample of known isomeric purity, typically confirmed via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas/Liquid Chromatography.[2]
Determination of Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations.
Experimental Approach: Oxygen Bomb Calorimetry
The most direct experimental route to determining the enthalpy of formation for an organic compound is by first measuring its standard enthalpy of combustion (ΔcH°) using an isoperibol or adiabatic bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.
Combustion is a highly exothermic and complete reaction, making the measurement of the released heat robust and reliable. By burning a known mass of the sample in a sealed, oxygen-pressurized vessel (the "bomb") submerged in a water bath of known heat capacity, the total heat released can be precisely measured via the temperature change of the water.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of high-purity this compound (specify isomer).
-
Press the sample into a solid pellet using a pellet press.
-
Accurately weigh the pellet and place it in the stainless steel fuel capsule.
-
-
Bomb Assembly:
-
Cut a 10 cm piece of nichrome or platinum fuse wire. Secure it between the two electrodes of the bomb head, ensuring the wire is in firm contact with the top of the sample pellet.[3]
-
Place the bomb head into the bomb cylinder and seal it tightly.
-
Purge the bomb with oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid as a byproduct.[4]
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.[3]
-
-
Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket.
-
Add a precise volume (e.g., 2000 mL) of deionized water, ensuring the bomb is fully submerged.
-
Place the bucket into the insulating outer jacket, close the calorimeter lid, and attach the ignition leads.
-
-
Measurement and Ignition:
-
Allow the system to reach thermal equilibrium (typically 5-10 minutes), recording the temperature at regular intervals (e.g., every 30 seconds) to establish a stable baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise at regular intervals until a new, stable maximum temperature is reached and begins to fall.
-
-
Post-Run Analysis:
-
Vent the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).
-
Measure the length of the unburned fuse wire to correct for the heat of its combustion.
-
Caption: Workflow for determining ΔfH° via Bomb Calorimetry.
The standard enthalpy of formation is then calculated using the following reaction and equation[5][6]:
C₁₂H₁₆O₂(s) + 15 O₂(g) → 12 CO₂(g) + 8 H₂O(l)
ΔfH°(C₁₂H₁₆O₂) = [12 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O)] - ΔcH°(C₁₂H₁₆O₂)
Computational Approach: Quantum Chemical Calculations
When experimental facilities are unavailable or as a means of validation, high-level quantum chemical calculations can provide accurate estimates of gas-phase enthalpies of formation.
Quantum chemistry methods, such as Density Functional Theory (DFT) or more advanced composite methods (e.g., G3, G4), solve the Schrödinger equation to determine the electronic energy of a molecule. By calculating the energies of the target molecule and a set of reference molecules in a balanced (isodesmic) reaction, systematic errors in the calculation are largely canceled out, leading to a highly accurate prediction of the reaction enthalpy and, subsequently, the enthalpy of formation.
-
Structure Optimization: Optimize the 3D geometry of this compound (for the specific isomer) and all other molecules in a chosen isodesmic reaction scheme using a reliable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: Perform higher-accuracy single-point energy calculations on the optimized geometries using a more robust method and larger basis set (e.g., G3(MP2)//B3LYP).
-
Enthalpy Calculation: Calculate the total enthalpy of each species at 298.15 K by adding the thermal corrections to the single-point electronic energy.
-
Reaction Enthalpy: Determine the enthalpy of the isodesmic reaction (ΔrH°).
-
Final ΔfH°: Calculate the enthalpy of formation of the target molecule using the calculated ΔrH° and the known experimental ΔfH° values of the other species in the reaction.
Heat Capacity and Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature and for characterizing its phase transitions (e.g., melting, crystallization).[7]
Experimental Approach: Differential Scanning Calorimetry
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[7] For heat capacity measurements, this difference is compared to the heat flow of a known standard (sapphire), allowing for the precise determination of the energy required to raise the sample's temperature by 1 K. Endothermic and exothermic events, such as melting or crystallization, appear as distinct peaks on the thermogram, the area of which is directly proportional to the enthalpy of the transition.
This protocol follows the principles outlined in ASTM E1269 for determining specific heat capacity.[8]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards, such as indium.
-
Baseline Run (Empty Pans):
-
Place an empty, hermetically sealed aluminum pan in the sample position and another as the reference.
-
Run the desired temperature program (e.g., heating from 25°C to 250°C at 20°C/min) under a constant nitrogen purge (50 mL/min). This measures any inherent asymmetry in the cell.[9]
-
-
Standard Run (Sapphire):
-
Place a sapphire standard of known mass in the same sample pan.
-
Run the identical temperature program as the baseline.
-
-
Sample Run:
-
Accurately weigh 5-10 mg of this compound into the same sample pan.
-
Run the identical temperature program.
-
Caption: Workflow for Cp and Phase Transition Analysis via DSC.
Summary of Key Thermochemical Parameters
The methodologies described above will yield the following critical data, which should be compiled for both the cis and trans isomers for comparative analysis.
| Thermochemical Property | Symbol | Typical Units | Experimental Method | Computational Method |
| Standard Enthalpy of Formation | ΔfH° | kJ/mol | Bomb Calorimetry | Quantum Chemistry |
| Molar Heat Capacity (solid) | C_p,m(s) | J/(mol·K) | DSC | - |
| Melting Temperature | T_m | °C or K | DSC | - |
| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | - |
Safety, Handling, and Storage
As a phenolic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, the precautions for phenol and similar substituted phenols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Protect from light, as phenolic compounds can discolor upon exposure.[10] Keep away from strong oxidizing agents and incompatible materials.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
The stability of phenolic compounds during storage is sensitive to temperature and light.[13][14][15][16] To ensure sample integrity for thermochemical measurements, it is recommended to store samples under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.
Conclusion
This guide provides the essential theoretical and practical framework for the comprehensive thermochemical characterization of cis- and trans-4-(4-hydroxycyclohexyl)phenol. By employing the detailed protocols for bomb calorimetry, differential scanning calorimetry, and computational chemistry, researchers can generate the fundamental data required for advanced material design, process optimization, and safety engineering. The application of these rigorous, well-established methods will fill a critical knowledge gap and facilitate the continued development of novel polymers and materials based on this versatile molecule.
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ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
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Pap, N., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]
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Ivanova, D., et al. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications. [Link]
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An In-depth Technical Guide to the Theoretical and Computational Exploration of 4-(4-Hydroxycyclohexyl)phenol
This guide provides a comprehensive technical overview of 4-(4-Hydroxycyclohexyl)phenol, with a primary focus on outlining a robust framework for its theoretical and computational investigation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies with expert insights to pave the way for a deeper understanding of this molecule's potential.
Introduction: The Therapeutic Potential of a Unique Scaffold
This compound is a bifunctional organic molecule featuring both a phenol ring and a cyclohexanol moiety.[][2] This unique structural combination imparts a balance of aromatic and aliphatic characteristics, suggesting its potential as a versatile scaffold in medicinal chemistry. The phenolic group offers sites for hydrogen bonding and potential antioxidant activity, while the cyclohexyl ring provides a non-planar, lipophilic component that can facilitate interactions within hydrophobic pockets of biological targets.[3]
While its primary documented application lies in polymer modification to enhance thermal and mechanical properties, its structural alerts warrant a thorough investigation into its bioactivity.[] The presence of two hydroxyl groups and a flexible cyclohexyl ring makes it an intriguing candidate for targeting enzymes and receptors where specific hydrophobic and hydrogen-bonding interactions are critical for molecular recognition.
This guide will lay the groundwork for a comprehensive in silico evaluation of this compound, proposing a suite of theoretical and computational studies to elucidate its electronic properties, conformational landscape, and potential as a therapeutic agent.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount before embarking on computational studies. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | [][2] |
| Molecular Weight | 192.25 g/mol | [][2] |
| IUPAC Name | This compound | [][4] |
| CAS Number | 16715-88-1 (trans-isomer) | [2][5] |
| 370860-74-5 (cis-isomer) | [6] | |
| Boiling Point | 357.5±42.0 °C at 760 mmHg | [] |
| Density | 1.2±0.1 g/cm³ | [] |
| pKa | 10.21±0.30 (Predicted) | [7] |
Proposed Theoretical and Computational Investigations
The following sections outline a multi-faceted computational approach to characterize this compound and predict its therapeutic potential. This workflow is designed to provide a holistic understanding of the molecule, from its intrinsic electronic nature to its dynamic behavior in a simulated biological environment.
Figure 1: Proposed computational workflow for the comprehensive in-silico analysis of this compound.
Density Functional Theory (DFT) Studies: Unveiling Electronic Insights
Rationale: DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[8][9] By applying DFT, we can gain fundamental insights into the reactivity, stability, and spectroscopic properties of this compound. This information is crucial for understanding its potential interactions with biological targets and for parameterizing molecular mechanics force fields used in subsequent simulations.
Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation
-
Structure Preparation:
-
Build the 3D structures of both cis and trans isomers of this compound using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Select a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[10]
-
Specify the calculation type as "Geometry Optimization" and "Frequency" to obtain the lowest energy conformation and confirm it is a true minimum (no imaginary frequencies).
-
Define the solvent environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate aqueous conditions.
-
-
Execution and Analysis:
-
Run the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analyze the output to obtain the optimized molecular geometry (bond lengths and angles).
-
Calculate electronic properties from the optimized structure, including:
-
HOMO-LUMO energy gap: To assess chemical reactivity and kinetic stability.[11]
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.
-
-
Molecular Docking: Predicting Binding Interactions
Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This is instrumental in drug discovery for predicting the binding mode of a ligand to a protein target. Given the structural similarity of this compound to compounds known to interact with nuclear receptors, a plausible hypothetical target for initial screening is the Estrogen Receptor Alpha (ERα), which is a key target in breast cancer therapy.[13]
Experimental Protocol: Molecular Docking of this compound against Estrogen Receptor Alpha
-
Receptor and Ligand Preparation:
-
Obtain the 3D crystal structure of ERα from the Protein Data Bank (PDB; e.g., PDB ID: 3ERT).[13]
-
Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).
-
Use the DFT-optimized structures of cis and trans this compound as the ligands. Assign Gasteiger charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.
-
Use a docking program such as AutoDock Vina or AutoDock 4.2.[13][14]
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian Genetic Algorithm is commonly employed.[13]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Compare the binding modes and affinities of the cis and trans isomers to understand stereochemical preferences.
-
Figure 2: A generalized workflow for the molecular docking of this compound against a target receptor.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics
Rationale: While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the ligand-receptor complex over time.[15] MD simulations are crucial for assessing the stability of the docked pose, understanding the role of solvent, and calculating more accurate binding free energies.[16][17]
Experimental Protocol: MD Simulation of the this compound-ERα Complex
-
System Setup:
-
Use the best-scoring docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.[15]
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for a sufficient time (e.g., 100 ns or more) without restraints to observe the dynamics of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.[18]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.[14]
-
Conclusion and Future Directions
The proposed theoretical and computational studies provide a comprehensive roadmap for elucidating the therapeutic potential of this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can build a robust, data-driven hypothesis for its mechanism of action. The insights gained from these in silico investigations will be invaluable for guiding future experimental studies, including synthesis of derivatives, in vitro biological assays, and ultimately, the development of novel therapeutic agents.
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PubChem. Compound Summary for CID 14327. [Link]
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Royal Society of Chemistry. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
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PubMed. Molecular dynamics simulation insight into the mechanism of phenol adsorption at low coverages from aqueous solutions on microporous carbons. [Link]
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-
ChemRxiv. DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. [Link]
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ResearchGate. DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. [Link]
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Methodological & Application
Synthesis of 4-(4-Hydroxycyclohexyl)phenol: An Experimental Protocol for Researchers
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-(4-hydroxycyclohexyl)phenol, a valuable bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis. The primary synthesis route detailed herein is the catalytic hydrogenation of the readily available starting material, 4-phenylphenol. This document offers in-depth, step-by-step instructions, an exploration of the underlying reaction mechanism, and critical safety considerations. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science, providing the necessary information to replicate this synthesis reliably and safely.
Introduction
This compound is a molecule of significant interest due to its unique structure, incorporating both a phenolic hydroxyl group and a cyclohexanol moiety. This bifunctional nature makes it a versatile monomer for the production of advanced polymers, such as polyesters and polycarbonates, imparting enhanced thermal stability and mechanical properties. Furthermore, its distinct chemical handles allow for its use as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.
The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of 4-phenylphenol (also known as 4-hydroxybiphenyl). This process involves the reduction of one of the aromatic rings of 4-phenylphenol to a cyclohexanol ring in the presence of a heterogeneous catalyst and hydrogen gas. This application note will focus on a robust and scalable protocol utilizing a palladium on carbon (Pd/C) catalyst.
Reaction Scheme and Mechanism
The overall transformation is the reduction of one of the phenyl rings of 4-phenylphenol to a cyclohexane ring, which is then further reduced to a cyclohexanol.
Reaction Scheme:
Mechanistic Insights:
The catalytic hydrogenation of aromatic compounds is a complex process that occurs on the surface of the metal catalyst.[1] The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the aromatic substrate (4-phenylphenol) adsorb onto the surface of the palladium catalyst.[1]
-
Activation of Hydrogen: The diatomic hydrogen molecule is cleaved into reactive hydrogen atoms on the palladium surface.[1]
-
Stepwise Hydrogenation: The adsorbed 4-phenylphenol undergoes a series of stepwise additions of hydrogen atoms to the aromatic ring. This process is believed to proceed through various partially hydrogenated intermediates.
-
Intermediate Formation: The hydrogenation can lead to the formation of an intermediate cyclohexanone derivative through keto-enol tautomerism of partially hydrogenated enol species.[2]
-
Reduction to Alcohol: The intermediate cyclohexanone is then further reduced to the final cyclohexanol product.
-
Desorption of Product: Once the hydrogenation is complete, the this compound product desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.
The stereochemistry of the final product (cis vs. trans isomers of the 1,4-disubstituted cyclohexane ring) can be influenced by the choice of catalyst and reaction conditions.[2]
Experimental Protocol
This protocol details the synthesis of this compound from 4-phenylphenol using a 5% palladium on carbon catalyst.
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| 4-Phenylphenol | >98% purity |
| 5% Palladium on Carbon (Pd/C) | (e.g., Aldrich 134341) |
| Ethanol | Anhydrous, reagent grade |
| Ethyl Acetate | Reagent grade |
| Hexane | Reagent grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Hydrogen Gas (H₂) | High purity |
| Nitrogen Gas (N₂) | High purity |
| Glassware & Equipment | |
| High-pressure autoclave | (e.g., Parr hydrogenator) |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Buchner funnel and filter flask | |
| Filter paper | |
| Rotary evaporator | |
| Glass column for chromatography | |
| Silica gel for column chromatography | 60-120 mesh |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
| Melting point apparatus |
Step-by-Step Procedure
Diagram of the Experimental Workflow:
Sources
Application Notes & Protocols: Enhancing Epoxy Resin Performance with 4-(4-Hydroxycyclohexyl)phenol
Abstract: Standard epoxy resins, predominantly based on the diglycidyl ether of bisphenol-A (DGEBA), are workhorses in coatings, adhesives, and composites, prized for their mechanical strength and chemical resistance.[1] However, their aromatic backbone renders them susceptible to UV degradation, and their inherent brittleness often limits their use in applications requiring high impact strength and long-term outdoor durability.[2] This document provides a comprehensive technical guide on the application of 4-(4-Hydroxycyclohexyl)phenol, a hydrogenated analog of bisphenol-A, as a strategic co-monomer or modifier to formulate high-performance epoxy resins. By replacing aromatic moieties with cycloaliphatic structures, significant improvements in weatherability, toughness, and dielectric properties can be achieved.[3][4][5] These protocols are designed for materials scientists and formulation chemists aiming to develop next-generation epoxy systems for demanding aerospace, electronics, and industrial coating applications.[6][7]
Rationale for Cycloaliphatic Modification
The core principle behind using this compound is the strategic replacement of the benzene rings found in conventional bisphenol-A (BPA) with saturated cyclohexane rings. This substitution fundamentally alters the polymer backbone, imparting several desirable characteristics.
Causality Behind Structural Choices:
-
Enhanced UV Stability: The primary weakness of BPA-based epoxies is the presence of aromatic rings, which contain chromophores that absorb ultraviolet radiation. This absorption leads to photo-oxidative degradation, causing yellowing, chalking, and a loss of mechanical properties. The cycloaliphatic structure of this compound lacks these chromophores, resulting in significantly improved weatherability and color stability for outdoor applications.[3][4]
-
Improved Toughness and Flexibility: While aromatic rings provide rigidity and high thermal stability, they also contribute to the brittleness of the cured epoxy network.[2] The non-planar, flexible conformation of the cyclohexane ring can increase the polymer chain's mobility, allowing for more effective energy dissipation under stress. This often leads to a measurable improvement in fracture toughness and impact resistance.[8]
-
Lower Dielectric Constant: For advanced microelectronics and electrical insulation, a low dielectric constant is critical to minimize signal loss and prevent dielectric breakdown.[9] The lower polarity and increased free volume associated with bulky cycloaliphatic groups, compared to the planar aromatic rings, can reduce the dielectric constant of the final thermoset.[10][11]
Below is a comparison of the foundational structures.
Caption: Structural shift from aromatic to cycloaliphatic backbone.
Mechanism of Integration into Epoxy Networks
This compound possesses two reactive hydroxyl (-OH) groups, one phenolic and one alcoholic. These groups can be integrated into an epoxy network in two primary ways:
-
As a Curative/Co-hardener: The phenolic hydroxyl group can react directly with epoxy groups, particularly at elevated temperatures and often catalyzed. This allows it to act as a co-hardener alongside traditional amine or anhydride curing agents, building directly into the cross-linked network. Phenolic curing agents are known to produce highly cross-linked, thermally stable networks.[12]
-
As a Chain Extender/Modifier: In a pre-reaction step, this compound can be reacted with an excess of a di-epoxy resin (like DGEBA). This "advancement" reaction creates a longer, linear epoxy-terminated prepolymer that incorporates the cycloaliphatic structure. This modified resin is then cured using a standard stoichiometric amount of a curing agent. This method is often preferred for achieving a more uniform network and maximizing toughness.
The following workflow outlines the formulation and subsequent characterization process.
Caption: Experimental workflow from formulation to final analysis.
Experimental Protocol 1: Formulation and Curing
This protocol describes the preparation of a high-performance epoxy system using this compound as a modifier for a standard DGEBA resin, cured with an anhydride hardener. Anhydride curing agents are often selected for applications requiring high thermal stability and excellent electrical insulation properties.[13]
3.1. Materials and Equipment
-
Base Resin: Diglycidyl ether of bisphenol-A (DGEBA), Epoxide Equivalent Weight (EEW) ~185-195 g/eq.
-
Modifier: this compound (CAS No. 6413-02-1).
-
Curing Agent: 4-Methylhexahydrophthalic anhydride (MHHPA).
-
Accelerator: 1-Methylimidazole or similar tertiary amine catalyst.
-
Equipment: High-precision analytical balance, planetary centrifugal mixer or mechanical stirrer with vacuum capabilities, temperature-controlled oven, silicone or polished metal molds.
3.2. Formulation Stoichiometry The key to a successful formulation is calculating the correct stoichiometric ratio of anhydride to epoxy. The ratio is typically expressed as a phr (parts per hundred parts of resin) value.
Anhydride Hardener (phr) = [ (Anhydride Equivalent Weight) / (Epoxide Equivalent Weight) ] * 100 * k
Where k is a stoichiometric factor, typically between 0.85 and 1.05 for anhydride cures. For this protocol, we will use k = 0.9.
Table 1: Example Formulations
| Component | Control Formulation (phr) | Modified Formulation (phr) | Rationale |
| DGEBA (EEW 190) | 100.0 | 80.0 | Base epoxy matrix. Reduced in the modified version to accommodate the modifier. |
| This compound | 0.0 | 20.0 | Introduces cycloaliphatic character to enhance UV stability and toughness. |
| MHHPA (AEW 168) | 83.6 | 83.6 | Calculated based on the total EEW of the resin blend. The modifier's -OH groups also react. |
| 1-Methylimidazole | 1.0 | 1.0 | Catalyzes the epoxy-anhydride and epoxy-hydroxyl reactions for efficient curing.[14] |
3.3. Step-by-Step Procedure
-
Preparation: Pre-heat the oven to 80°C. Clean and apply a mold-release agent to all molds.
-
Resin Blending: Weigh 80.0 g of DGEBA and 20.0 g of this compound into a suitable mixing vessel. For the control, use 100.0 g of DGEBA.
-
Homogenization: Place the vessel in the 80°C oven for 30-60 minutes, or until the this compound has fully dissolved into the epoxy resin. Mix intermittently. The goal is a perfectly clear, homogenous liquid.
-
Cooling: Reduce the temperature of the blend to 60°C. This is a typical processing temperature that ensures low viscosity without initiating premature curing.[15][16]
-
Adding Curatives: While stirring, add the calculated amount of MHHPA (83.6 g for both formulations in this example) to the resin blend. Mix for 5 minutes until uniform.
-
Catalysis: Add the accelerator (1.0 g of 1-methylimidazole) and continue mixing for another 2-3 minutes.
-
Degassing: Place the mixture into a vacuum chamber or a planetary centrifugal mixer and degas until all visible air bubbles are removed. This step is critical to prevent voids in the cured part, which compromise mechanical and electrical properties.
-
Casting: Carefully pour the degassed mixture into the pre-heated molds.
-
Curing Schedule: Transfer the molds to a programmable oven and execute the following multi-stage cure cycle. A stepped cure is essential to manage exothermic reactions and develop optimal network properties.[17]
-
Initial Cure: 2 hours at 100°C.
-
Post-Cure: 4 hours at 150°C.
-
-
Demolding: Allow the molds to cool slowly to room temperature inside the oven before demolding the cured parts to minimize residual thermal stress.
Experimental Protocol 2: Thermo-Mechanical Characterization
After curing, the performance of the modified resin must be quantified against the control. The following are standard test methods based on ASTM standards.
4.1. Thermal Properties
-
Glass Transition Temperature (Tg) via DSC (ASTM D3418):
-
Prepare a 5-10 mg sample from the cured epoxy.
-
Place the sample in a Tzero aluminum pan.
-
Perform a heat-cool-heat cycle in a Differential Scanning Calorimeter (DSC) from 25°C to 200°C at a ramp rate of 10°C/min.
-
The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.
-
-
Thermal Stability via TGA (ASTM E1131):
-
Prepare a 10-15 mg sample.
-
Heat the sample from 30°C to 800°C at 10°C/min under a nitrogen atmosphere in a Thermogravimetric Analyzer (TGA).
-
Determine the onset of degradation (Td5, temperature at 5% weight loss) and the char yield at 800°C.
-
4.2. Mechanical Properties
-
Flexural Properties (ASTM D790):
-
Use rectangular bar specimens (e.g., 12.7 mm x 3.2 mm x 64 mm).
-
Perform a three-point bending test at a specified crosshead speed until the specimen breaks.
-
Calculate the flexural strength and flexural modulus.
-
-
Fracture Toughness (ASTM D5045):
-
Use single-edge-notch bending (SENB) specimens.
-
Create a sharp pre-crack at the notch tip by tapping a fresh razor blade.
-
Load the specimen in a three-point bend configuration until failure.
-
Calculate the critical stress intensity factor (KIC), a measure of the material's resistance to crack propagation.
-
Expected Results and Data Interpretation
The introduction of this compound is expected to yield significant performance enhancements. The following table presents hypothetical, yet realistic, data based on the known effects of cycloaliphatic structures in epoxy resins.
Table 2: Comparative Performance Data
| Property | Test Method | Control (DGEBA/MHHPA) | Modified (20% Modifier) | Expected Improvement |
| Glass Transition Temp. (Tg) | DSC | ~145 °C | ~155 °C | The rigid cycloaliphatic ring can increase Tg by restricting chain mobility.[18][19] |
| Onset of Degradation (Td5) | TGA | ~350 °C | ~360 °C | Modest improvement in thermal stability. |
| Flexural Strength | ASTM D790 | ~120 MPa | ~130 MPa | Increased cross-link density from the modifier's -OH groups can enhance strength. |
| Flexural Modulus | ASTM D790 | ~3.0 GPa | ~3.2 GPa | The rigid ring structure contributes to a stiffer polymer network. |
| Fracture Toughness (KIC) | ASTM D5045 | ~0.6 MPa·m½ | ~0.9 MPa·m½ | Significant Increase. The primary benefit; cycloaliphatic groups enable toughening mechanisms.[2][20] |
| Dielectric Constant (@ 1 MHz) | - | ~3.6 | ~3.2 | Lower polarity and increased free volume from the bulky ring reduce the dielectric constant.[9][10] |
| UV Stability (Yellowing Index after 500h QUV) | ASTM G154 | ~25 | ~5 | Significant Improvement. Absence of aromatic chromophores drastically reduces UV degradation.[3][7] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cure / Low Tg | Incorrect stoichiometry; insufficient accelerator; inadequate cure time/temperature. | Verify all calculations and measurements. Increase accelerator concentration slightly (e.g., to 1.2 phr). Ensure the post-cure schedule is fully executed. |
| Hazy or Cloudy Appearance | Incomplete dissolution of the modifier; phase separation during curing. | Increase the initial blending temperature/time to ensure full dissolution. A faster cure ramp rate can sometimes "lock-in" the homogenous state. |
| Brittleness in Modified Resin | Modifier level is too high, leading to a poorly formed network. | Reduce the concentration of this compound to 10-15 phr and re-evaluate properties. |
| Voids or Bubbles in Cured Part | Inadequate degassing of the mixed resin system. | Increase vacuum level or duration during degassing. For highly viscous systems, warming the resin slightly can aid bubble release. |
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Relationship between the dielectric and mechanical properties and the ratio of epoxy resin to hardener of the hybrid thermosetting polymers. (2025, August 6). ResearchGate. Retrieved from [Link]
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Curing Agents for Epoxy Resin. (n.d.). ThreeBond. Retrieved from [Link]
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Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH. Retrieved from [Link]
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Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents. (1992, February 7). Justia Patents. Retrieved from [Link]
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A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. (2019, February 8). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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Synthesis and Characterization of a Low-Molecular-Weight Novolac Epoxy Derived from Lignin-Inspired Phenolics. (n.d.). PMC - NIH. Retrieved from [Link]
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THERMAL, RHEOLOGICAL AND MECHANICAL PROPERTIES OF EPOXY RESIN FORMULATIONS. (2023, November 14). ResearchGate. Retrieved from [Link]
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The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. (2014, July 28). Sci-Hub. Retrieved from [Link]
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Synthesis of epoxy resins based on bisphenol‐S and its derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. (2016, August 1). ACS Publications. Retrieved from [Link]
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Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. (2019, March 11). Semantic Scholar. Retrieved from [Link]
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Analytical methods for the quantification of 4-(4-Hydroxycyclohexyl)phenol
An Application Note and Protocol for the Quantitative Analysis of 4-(4-Hydroxycyclohexyl)phenol
Introduction: The Analytical Imperative for this compound
This compound is an organic compound characterized by both a phenol and a cyclohexanol functional group.[1] Its structural similarity to other cyclohexylphenols and bisphenols necessitates precise and reliable analytical methods for its quantification. Such methods are critical in diverse fields, including pharmaceutical development, where it may be an impurity or metabolite; environmental science, for monitoring potential contaminants; and toxicology, for exposure assessment. The presence of two polar hydroxyl groups dictates the analytical strategies, favoring techniques adept at handling non-volatile and polar compounds, or requiring specific sample preparation steps to enable analysis by other means.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the validated analytical methods for the quantification of this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the protocols are robust and scientifically sound. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Foundational Principles and Strategy Selection
The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is often the initial method of choice for phenolic compounds due to its direct applicability to polar, non-volatile analytes.[2][3] Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating this compound from other matrix components. UV detection is a cost-effective and robust option, leveraging the phenol group's chromophore.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification through mass spectra.[6] However, the polar hydroxyl groups of this compound render it non-volatile. Therefore, a crucial derivatization step is mandatory to convert the polar -OH groups into nonpolar, volatile ethers or esters (e.g., silyl or pentafluorobenzoyl derivatives), allowing the analyte to traverse the GC column.[7][8] This adds a sample preparation step but can significantly enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for trace-level quantification in complex biological or environmental matrices.[9][10] It combines the superior separation of HPLC with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique often requires less stringent sample cleanup compared to HPLC-UV while providing significantly lower detection limits.[10][11]
Section 2: Sample Preparation: The Key to Accurate Quantification
Effective sample preparation is paramount to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument.[9][12] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, analyte concentration, and desired throughput.
General Sample Preparation Workflow
Caption: General workflow for sample preparation from complex matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous and Biological Matrices
SPE is a highly efficient and automatable technique for cleaning up complex samples.[12][13] The choice of sorbent is critical; for phenolic compounds, reversed-phase cartridges (e.g., C18 or Oasis HLB) are commonly used.[7][14]
Objective: To isolate this compound from interfering matrix components.
Materials:
-
SPE Cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
Methanol (HPLC Grade)
-
Deionized Water (Acidified to pH ~2 with phosphoric or formic acid)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
Vortex mixer
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of acidified deionized water. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Acidify the aqueous sample (e.g., 1 mL of urine or plasma) to a pH of approximately 2. Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of acidified deionized water to remove polar interferences.
-
Elution: Elute the retained this compound with 3 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[15]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization. Vortex to ensure complete dissolution.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions an analyte between two immiscible liquid phases based on its solubility.[16] It is effective but can be labor-intensive and difficult to automate.[15]
Objective: To extract this compound from an aqueous matrix into an organic solvent.
Materials:
-
Extraction Solvent (e.g., Ethyl acetate or Dichloromethane)
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol:
-
pH Adjustment: Place 1 mL of the aqueous sample into a centrifuge tube and acidify to pH < 3 to ensure the phenolic hydroxyl groups are protonated, making the analyte less water-soluble.
-
Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Repeat: Repeat the extraction process (steps 2-4) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Concentration & Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen and reconstitute as described in the SPE protocol.
Section 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
Causality of Choices:
-
Column: A C18 column is the standard for reversed-phase separation of moderately polar compounds like phenols.[3]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and acidified water is used. The organic solvent elutes the analyte, while the acid (e.g., phosphoric or formic acid) suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and consistent retention times.[17]
-
Detection: The phenolic ring exhibits strong UV absorbance. Detection is typically set around 274-280 nm, a common wavelength for phenols.[4][5]
Detailed Protocol for HPLC-UV Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Detection λ | 274 nm |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 20% B |
Procedure:
-
Prepare calibration standards of this compound in the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.
Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Range | 0.2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity but requires derivatization.
Causality of Choices:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. It replaces the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[7]
-
Column: A low-polarity column, such as an HP-5MS, is ideal for separating a wide range of derivatized compounds.[7]
-
Mass Spectrometry: Operating in full scan mode allows for the identification of the analyte based on its unique fragmentation pattern, which can be compared to a spectral library.
Detailed Protocol for GC-MS Analysis
1. Derivatization Protocol:
-
Ensure the reconstituted sample extract (from Section 2) is completely dry.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).[7]
-
Add 50 µL of a non-polar solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 60 minutes to complete the reaction.[7]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injector Temp. | 280°C |
| Oven Program | Start at 80°C (hold 2 min), ramp to 290°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Section 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the definitive method for high-sensitivity, high-throughput quantification in complex matrices.
Causality of Choices:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is highly effective for phenols. The acidic phenolic proton is easily abstracted, forming a stable [M-H]⁻ ion.[10]
-
MRM: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the [M-H]⁻ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, minimizing interference.[10]
LC-MS/MS System Workflow
Caption: Workflow for LC-MS/MS analysis in MRM mode.
Detailed Protocol for LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for analyte retention and separation |
| Ionization Mode | ESI Negative |
| Capillary Voltage | ~3.5 kV |
| Dry Gas Temp. | 325°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires empirical determination):
-
Analyte: this compound (MW ~192.25)
-
Precursor Ion [M-H]⁻: m/z 191.2
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from cleavage of the cyclohexyl ring or loss of water.
Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL[11] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[11] |
| Accuracy (Recovery) | 90 - 110%[11] |
| Precision (%RSD) | < 10%[11] |
Conclusion
The quantification of this compound can be reliably achieved using several chromatographic techniques. The choice of method depends on the specific requirements of the analysis. HPLC-UV offers a robust and accessible method for routine analysis. GC-MS, while requiring an additional derivatization step, provides excellent specificity. For trace-level quantification in complex matrices, LC-MS/MS is the superior technique, delivering unmatched sensitivity and selectivity. The protocols and validation parameters outlined in this guide provide a solid foundation for researchers to develop and implement a method that is fit for their intended purpose.
References
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SIELC Technologies. (n.d.). Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Caballero-Casero, N., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
Yoosong, W. (2015). Method validation for determination of phenol in plastic products using high performance liquid chromatography. Bulletin of Applied Sciences. Retrieved from [Link]
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Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
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Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from [Link]
-
MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]
-
Protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
Liu, Z., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Retrieved from [Link]
-
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). CID 162168572 | C24H32O4. Retrieved from [Link]
-
SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Retrieved from [Link]
-
Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
-
ScienceDirect. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Retrieved from [Link]
-
MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-(4-Hydroxycyclohexyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Abstract
This application note presents a robust and validated method for the sensitive and selective determination of 4-(4-hydroxycyclohexyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high boiling point and the presence of two polar hydroxyl groups, direct GC analysis of this compound is challenging.[] To overcome these limitations, a derivatization protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) was optimized. This silylation step effectively converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, enhancing the analyte's volatility and thermal stability for improved chromatographic performance.[2][3][4] The method detailed herein provides comprehensive protocols for sample preparation, instrument configuration, and data analysis. Furthermore, this guide includes method validation parameters, demonstrating its suitability for quality control in manufacturing processes, purity assessment in drug development, and monitoring of related compounds in environmental samples.
Introduction and Scientific Rationale
This compound is a bifunctional organic compound featuring both a phenolic and a secondary alcohol moiety.[][5] It serves as a valuable intermediate and monomer in the synthesis of advanced polymers, resins, and specialty chemicals, where it can enhance thermal and mechanical properties.[][6][7] The structural similarity of this compound to known endocrine disruptors like Bisphenol A (BPA) necessitates the development of reliable analytical methods to monitor its presence as a potential impurity or environmental contaminant.[8][9]
The primary analytical challenge posed by this compound is its low volatility, a direct consequence of its two polar hydroxyl groups which readily form hydrogen bonds. This characteristic makes it unsuitable for direct analysis by gas chromatography, as it would lead to poor peak shape, high elution temperatures, and potential thermal degradation in the injector and column.
Causality of Derivatization: To address this, chemical derivatization is an essential prerequisite. Silylation is the most widely adopted technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3][10] The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
-
Mechanism: The silylating reagent, BSTFA, reacts with the alcohol and phenol to form TMS ethers and non-volatile byproducts, as shown in Figure 1.
-
Benefits: This transformation disrupts intermolecular hydrogen bonding, which significantly lowers the boiling point of the analyte and reduces its polarity.[4] The resulting TMS derivative is more volatile and thermally stable, making it ideally suited for GC-MS analysis, leading to sharp, symmetrical peaks and enhanced sensitivity.[2][4]
The overall analytical strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the GC-MS analysis of this compound.
Experimental Protocols
This section provides a self-validating system where adherence to the described steps ensures reproducible and accurate results.
Reagents and Materials
-
Analyte Standard: this compound (purity ≥97%)
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. (Note: The catalyst ensures complete derivatization of potentially hindered hydroxyl groups).[2][10]
-
Solvents: Pyridine (anhydrous, for derivatization), Ethyl Acetate (GC grade, for dilution), Hexane (GC grade), Methanol (HPLC grade).
-
Apparatus: 2 mL glass autosampler vials with PTFE-lined caps, heating block or oven, nitrogen evaporator, calibrated micropipettes, vortex mixer.
Preparation of Standards and Samples
Protocol Trustworthiness: The use of an internal standard (IS), such as 4,4'-Dibromobiphenyl, is recommended for quantitative studies to correct for variations in injection volume and derivatization efficiency. For simplicity, this protocol details an external standard calibration.
Caption: Step-by-step workflow for the silylation of this compound.
Step-by-Step Protocol:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: For liquid samples, use a suitable extraction method (e.g., solid-phase extraction) to isolate the analyte and elute into a solvent that can be easily evaporated. For solid samples, perform a solvent extraction followed by cleanup if necessary.
-
Derivatization: a. Pipette 100 µL of each calibration standard or prepared sample extract into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature. It is critical to remove all water and protic solvents as they will consume the derivatizing reagent. c. Add 50 µL of anhydrous pyridine to reconstitute the residue. Pyridine acts as a catalyst and an acid scavenger. d. Add 100 µL of BSTFA (+1% TMCS). e. Immediately cap the vial tightly and vortex for 30 seconds. f. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure complete derivatization of both hydroxyl groups.[2] g. After heating, allow the vial to cool to room temperature. h. Dilute the reaction mixture by adding 850 µL of ethyl acetate to bring the final volume to 1 mL. The sample is now ready for injection.
GC-MS Instrumentation and Conditions
The following parameters provide a validated starting point and can be adapted based on the specific instrumentation used.
| GC Parameters | Setting | Rationale |
| Instrument | Agilent 8890 GC or equivalent | Standard high-performance gas chromatograph. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of derivatized compounds.[11] |
| Injector | Split/Splitless | |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column for high sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | The initial hold focuses the analyte at the head of the column. The ramp ensures good separation and peak shape, and the final hold elutes all components. |
| MS Parameters | Setting | Rationale |
| Instrument | Agilent 5977B MSD or equivalent | A standard single quadrupole mass spectrometer provides sufficient sensitivity and selectivity. |
| Ion Source | Electron Impact (EI) | Standard, robust ionization technique for GC-MS. |
| EI Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard operating temperature to prevent condensation. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-450) & SIM | Full scan is used for qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. |
| SIM Ions | m/z 336 (Quantifier), 321, 179 (Qualifiers) | The molecular ion (336) is specific. Fragment ions (321, 179) confirm identity. |
Results and Discussion
Chromatography and Mass Spectrum
Under the specified conditions, the di-TMS derivative of this compound elutes as a sharp, symmetrical peak at approximately 12.5 minutes. The mass spectrum is critical for unambiguous identification.
-
Molecular Weight: The underivatized molecule has a molecular weight of 192.25 g/mol .[] After reaction with BSTFA, two TMS groups (each with a mass of ~72.1 g/mol after replacing H) are added. The resulting di-TMS derivative has a molecular weight of 336.5 g/mol .
-
Mass Spectrum: The EI mass spectrum shows a clear molecular ion peak [M]⁺ at m/z 336. Key fragment ions confirm the structure:
-
m/z 321: Loss of a methyl group (-CH₃) from one of the TMS moieties, a characteristic fragmentation of silyl derivatives ([M-15]⁺).
-
m/z 179: A significant fragment resulting from the cleavage of the bond between the phenyl and cyclohexyl rings, retaining the silylated phenol portion.
-
m/z 73: The base peak, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is a hallmark of TMS-derivatized compounds.[12]
-
Caption: Proposed EI fragmentation pathway of the di-TMS derivative.
Method Validation
The analytical method was validated according to established guidelines to ensure its performance is suitable for its intended purpose.[13][14][15] The results demonstrate high levels of accuracy, precision, and sensitivity.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1.0 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999[13] |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98 - 102%[13] |
| Precision (Repeatability RSD%) | 1.8% | < 2%[13] |
| Precision (Intermediate RSD%) | 2.5% | < 3%[13] |
The validation data confirms that the method is linear across the specified concentration range, highly accurate, and precise. The low LOD and LOQ make it suitable for trace-level quantification.
Conclusion
This application note details a comprehensive and validated GC-MS method for the analysis of this compound. The described silylation protocol using BSTFA is highly effective, enabling robust and reproducible analysis with excellent sensitivity and selectivity. The detailed experimental steps, optimized instrument parameters, and thorough method validation provide researchers, scientists, and quality control professionals with a reliable tool for the accurate quantification of this compound in various matrices.
References
-
Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
-
ACS Publications. Determination of bisphenol A and impurities by gas chromatography of their trimethylsilyl ether derivatives. [Link]
-
MDPI. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
-
Jordan Journal of Chemistry. Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavonoid Determination of Ononis natrix L. Grown in Jordan. [Link]
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EAG Laboratories. Quantification of Bisphenol A by HPLC. [Link]
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Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. [Link]
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ResearchGate. Mass spectrum of compound 1 Analysis of the fragmentation... [Link]
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ResearchGate. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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NIH. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. [Link]
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RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion. [Link]
-
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Agilent. Preparative HPLC followed by GPC-MS to investigate potential leachable compounds. [Link]
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Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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Phenomenex. Derivatization for Gas Chromatography. [Link]
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A Robust, Stability-Indicating HPLC Method for the Purity Determination of 4-(4-Hydroxycyclohexyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly specific, precise, and accurate high-performance liquid chromatography (HPLC) method for determining the purity of 4-(4-Hydroxycyclohexyl)phenol. As a key intermediate in the synthesis of advanced polymers and pharmaceutical agents, ensuring its purity is paramount. This guide provides a comprehensive protocol using a reversed-phase C18 column with UV detection. The narrative explains the scientific rationale behind the chosen parameters and outlines a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method is demonstrated to be stability-indicating through forced degradation studies, making it suitable for routine quality control and stability testing in research and GMP environments.
Introduction and Method Rationale
This compound is a bifunctional molecule featuring both a phenolic ring and a cyclohexanol group. This unique structure makes it a valuable building block in materials science, particularly for liquid crystals and high-performance polymers, where even trace impurities can significantly impact final material properties. In pharmaceutical development, it may serve as a precursor or be identified as a process-related impurity, necessitating rigorous analytical control.
High-performance liquid chromatography (HPLC) is the premier technique for analyzing non-volatile compounds like phenols.[4][5] A reversed-phase method was selected for this application due to its proven efficacy in separating compounds with moderate to low polarity.
-
Chromatographic Principle: The fundamental principle is the partitioning of the analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase. This compound, with its non-polar cyclohexane and benzene rings, will be retained on the column, while more polar impurities will elute earlier and less polar impurities will be retained longer.
-
Mobile Phase Causality: A mobile phase of acetonitrile and water provides the necessary polarity to elute the analyte.[6][7] The addition of a small amount of phosphoric acid is critical; it acidifies the mobile phase to a pH well below the pKa of the phenolic hydroxyl group. This suppresses the ionization of the phenol, preventing peak tailing and ensuring consistent, reproducible retention times.[6][7]
-
Detector Selection: A UV detector is ideal due to the presence of the chromophoric benzene ring. Based on the typical absorbance of phenolic compounds, a detection wavelength of 274 nm was selected to provide high sensitivity.[8] The use of a Diode Array Detector (DAD) is highly recommended to simultaneously acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity.[9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Equipment
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
-
Standards: this compound reference standard (purity ≥ 99.5%).
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Analytical Workflow
The diagram below illustrates the complete experimental workflow from preparation to final analysis.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method was fully validated according to ICH Q2(R2) guidelines.[2][3][10] This process confirms that the method is fit for its intended purpose.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This was established through a forced degradation study, which is essential for creating a "stability-indicating" method.[11][12][13] The study subjects the analyte to harsh conditions to intentionally produce degradation products.[14][15]
Forced Degradation Protocol:
-
Acid Hydrolysis: Sample solution + 1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Sample solution + 1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample solution + 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours, then dissolved.
-
Photolytic Degradation: Sample solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
Results: In all stressed samples, the main peak for this compound was well-resolved from all degradation product peaks, proving the method's specificity and stability-indicating nature. Peak purity analysis using a DAD confirmed that the analyte peak was spectrally pure under all conditions.
Validation Parameters
The logical flow for validating the key performance characteristics of the method is depicted below.
Caption: Logical flow of the method validation process.
Summary of Validation Results
The method was validated for linearity, accuracy, precision, and robustness. All results met the pre-defined acceptance criteria.
| Validation Parameter | Protocol | Acceptance Criteria | Result |
| System Suitability | Five replicate injections of standard | %RSD ≤ 2.0%; Tailing Factor ≤ 2.0; Plates > 2000 | Passed |
| Linearity | 7 concentrations from 1 µg/mL to 150 µg/mL | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy | Spiked recovery at 80%, 100%, 120% levels (n=3) | 98.0% - 102.0% Recovery | 99.2% - 101.5% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration | %RSD ≤ 2.0% | 0.45% |
| Precision (Intermediate) | Analysis on 2 different days by 2 analysts | %RSD ≤ 2.0% | 0.82% |
| LOD | Signal-to-Noise Ratio of 3:1 | Report Value | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | Report Value | 0.3 µg/mL |
| Robustness | Varied Flow Rate (±0.1), Temp (±2°C) | System Suitability must pass | Passed |
Conclusion
This application note presents a comprehensive, robust, and reliable HPLC method for the determination of purity and related substances of this compound. The method has been developed with a clear scientific rationale for each parameter and has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. The successful forced degradation study confirms its stability-indicating properties, making it an invaluable tool for quality control, stability studies, and impurity profiling in both research and regulated industrial environments.
References
- SIELC Technologies. (n.d.). Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
-
ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]
-
Birajdar, S. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. Retrieved from [Link]
-
Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 20-32. Retrieved from [Link]
-
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules, 27(3), 893. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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- 15. sgs.com [sgs.com]
Application Note: Enhancing Polymer Thermal Stability with 4-(4-Hydroxycyclohexyl)phenol
Abstract
The thermal and thermo-oxidative degradation of polymers during high-temperature processing and end-use applications is a critical challenge, leading to diminished mechanical properties, discoloration, and reduced product lifespan. Hindered phenolic antioxidants are a cornerstone of polymer stabilization. This application note provides an in-depth technical guide on the use of 4-(4-Hydroxycyclohexyl)phenol, a high-performance phenolic compound, for enhancing the thermal stability of polymers. We will explore its chemical properties, the mechanistic pathways of its stabilizing action, and provide detailed, field-proven protocols for its incorporation into a polymer matrix and the subsequent evaluation of its efficacy using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, material scientists, and formulation chemists seeking to improve the longevity and performance of polymeric materials.
The Challenge: Intrinsic Instability of Polymers at Elevated Temperatures
Polymeric materials are susceptible to degradation from various energy sources, with heat being a primary catalyst. During processing (e.g., extrusion, injection molding) or in demanding service environments, the energy supplied can initiate a cascade of irreversible chemical reactions. This process, known as thermo-oxidative degradation, proceeds via a free-radical chain reaction:
-
Initiation: Heat or mechanical stress causes the scission of covalent bonds within the polymer backbone, generating highly reactive free radicals (P•).
-
Propagation: These radicals react with atmospheric oxygen to form peroxy radicals (POO•), which then abstract hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This creates a self-propagating cycle of degradation.
-
Termination: The reaction ceases when two radicals combine.
This degradation manifests as chain scission (reducing molecular weight and strength) and cross-linking (increasing brittleness), ultimately leading to catastrophic failure of the material.[1] The primary strategy to counteract this is to interrupt the propagation cycle by scavenging the free radicals.
This compound: A High-Performance Thermal Stabilizer
This compound is a phenolic compound uniquely suited for polymer stabilization.[] Its structure combines a reactive phenolic group with a bulky cyclohexyl moiety, offering a dual-pronged approach to enhancing thermal endurance.[3]
Chemical Structure and Key Properties
The molecule's structure is fundamental to its function. The hydroxyl group on the phenyl ring is the active site for antioxidant activity, while the second hydroxyl on the cyclohexyl ring can influence polarity and intermolecular interactions.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | [][4] |
| Molecular Weight | 192.25 g/mol | [] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 222.5 - 223.5 °C | [4][5] |
| Boiling Point | 357.5 ± 42.0 °C at 760 mmHg | [][5] |
| Density | ~1.2 g/cm³ |[] |
Mechanism of Stabilization: Free Radical Scavenging
The primary function of this compound is to act as a primary antioxidant . This mechanism is predicated on the lability of the hydrogen atom on its phenolic hydroxyl group.[6]
-
Donation: When a reactive polymer peroxy radical (POO•) is formed, the phenol donates its hydrogen atom to neutralize it, forming a stable hydroperoxide (POOH) and terminating the kinetic chain.[1][7]
-
Stabilization: The resulting phenoxy radical is significantly less reactive than the initial polymer radical. This is because the unpaired electron can be delocalized across the aromatic ring through resonance, creating a stable species that is unable to abstract hydrogen from the polymer backbone, thus halting the degradation cycle.[1][8]
The bulky cyclohexyl group provides steric hindrance around the phenolic group, which can enhance its stability and prevent side reactions. Furthermore, this non-polar group improves the additive's solubility and compatibility within the polymer matrix, preventing it from leaching out during processing or use, a critical factor for long-term stability.[3][6]
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Application Protocol: Incorporation into Polycarbonate via Melt Blending
This protocol describes a standard laboratory-scale procedure for incorporating this compound into a polycarbonate (PC) matrix. Polycarbonate is chosen for its wide application and known susceptibility to thermal degradation during processing.[9][10]
Objective: To create homogenous blends of PC with varying concentrations of the stabilizer for subsequent thermal analysis.
Materials:
-
Polycarbonate pellets (e.g., general-purpose, extrusion grade), dried at 120°C for 4 hours.
-
This compound powder (purity ≥97%).
-
Control: PC pellets with no additive.
-
Test Sample 1: PC + 0.1% w/w this compound.
-
Test Sample 2: PC + 0.3% w/w this compound.
Equipment:
-
Laboratory-scale twin-screw extruder.
-
Gravimetric feeder.
-
Water bath for cooling the extrudate.
-
Pelletizer.
-
Drying oven.
Protocol:
-
Pre-Blending: For each formulation, accurately weigh the dried PC pellets and the corresponding amount of this compound powder. Physically mix them in a bag for 5 minutes to ensure a coarse, uniform distribution.
-
Rationale: Pre-blending prevents the low-concentration additive from being poorly distributed at the extruder's feed throat.
-
-
Extruder Setup: Set the temperature profile for the extruder. For a general-purpose PC, a typical profile would be:
-
Zone 1 (Feed): 240°C
-
Zone 2-5: 260°C -> 270°C -> 280°C -> 280°C
-
Die: 275°C
-
-
Melt Blending:
-
Start the extruder at a low screw speed (e.g., 50 RPM) and feed the pure PC (control sample) to purge the system and establish a stable melt flow.
-
Once stable, introduce the pre-blended mixture for Test Sample 1 into the main hopper using the gravimetric feeder at a controlled rate. Set the screw speed to 150-200 RPM for effective mixing.
-
Rationale: The high shear generated by the intermeshing screws ensures distributive and dispersive mixing, leading to a homogenous distribution of the stabilizer in the polymer melt.
-
-
Extrudate Cooling & Pelletizing: The extruded strand should pass directly from the die into a water bath for cooling, and then into the pelletizer to be cut into uniform pellets.
-
Repeat and Purge: Repeat step 3 for Test Sample 2. Between each different formulation, purge the extruder with pure PC to prevent cross-contamination.
-
Post-Drying: Collect and label the pellets for each formulation. Dry the pellets at 120°C for 4 hours to remove any absorbed moisture before subsequent analysis or molding.
Protocols for Efficacy Evaluation
The effectiveness of the stabilizer is quantified by measuring the improvement in the polymer's resistance to thermal degradation. TGA and DSC are the primary analytical tools for this assessment.[11][12]
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] An increase in the temperature at which weight loss begins is a direct indicator of enhanced thermal stability.
Procedure:
-
Sample Preparation: Use 5-10 mg of the dried pellets from each formulation (Control, Test 1, Test 2).
-
Instrument Setup (Run 1 - Inert Atmosphere):
-
Purge Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Rationale: A 10°C/min heating rate is standard and provides a good balance between resolution and experiment time.[13] The nitrogen atmosphere allows for the evaluation of purely thermal stability, without the influence of oxidation.[14]
-
-
Instrument Setup (Run 2 - Oxidative Atmosphere):
-
Purge Gas: Air or Oxygen (O₂) at a flow rate of 50 mL/min.
-
Temperature Program: Same as Run 1.
-
Rationale: This run assesses thermo-oxidative stability, which is more representative of real-world degradation conditions.
-
-
Data Analysis: From the resulting weight vs. temperature curve, determine:
-
T_onset: The onset temperature of decomposition, often calculated by the instrument software as the intersection of tangents.
-
Td5: The temperature at which 5% weight loss occurs. This is a common metric for comparing material stability.
-
Table 2: Example TGA Data for Polycarbonate Blends (under Nitrogen)
| Sample | Additive Conc. (% w/w) | T_onset (°C) | Td5 (°C) |
|---|---|---|---|
| Control PC | 0 | 485 | 495 |
| Test Sample 1 | 0.1 | 505 | 515 |
| Test Sample 2 | 0.3 | 518 | 528 |
Protocol: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
DSC measures the heat flow to or from a sample as it is subjected to a controlled temperature program.[15][16] OIT is a measure of a material's resistance to oxidation at a specific temperature. A longer OIT signifies better oxidative stability.[12]
Procedure:
-
Sample Preparation: Place 5-10 mg of the sample (pellets or a thin film pressed from the pellets) into an open aluminum DSC pan. An open pan is crucial to ensure full exposure to the reactive gas.
-
Instrument Setup:
-
Initial Purge Gas: Nitrogen (N₂) at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 40°C.
-
Ramp at 20°C/min to an isothermal test temperature (e.g., 220°C for PC). Hold at this temperature.
-
-
Rationale: The initial heating under nitrogen brings the sample to the test temperature without inducing oxidation.
-
-
Gas Switching: Once the temperature has stabilized and a stable heat flow baseline is achieved (after ~5 minutes), switch the purge gas from Nitrogen to Oxygen (or Air) at the same flow rate.
-
Data Analysis: Continue the isothermal run until a sharp exothermic peak is observed. The Oxidative Induction Time (OIT) is the time elapsed from the gas switch to the onset of this exothermic peak.
Table 3: Example DSC-OIT Data for Polycarbonate Blends
| Sample | Additive Conc. (% w/w) | Isothermal Temp (°C) | OIT (minutes) |
|---|---|---|---|
| Control PC | 0 | 220 | 8.5 |
| Test Sample 1 | 0.1 | 220 | 25.2 |
| Test Sample 2 | 0.3 | 220 | 41.8 |
Experimental Workflow and Data Interpretation
The overall process follows a logical progression from material formulation to final analysis. A successful stabilization strategy will yield clear, quantifiable improvements in the thermal metrics.
Caption: Overall experimental workflow for evaluating stabilizer efficacy.
Interpretation:
-
TGA Results: The data in Table 2 clearly shows a dose-dependent increase in the degradation temperature. The addition of just 0.3% of this compound increased the Td5 by over 30°C, a significant improvement in thermal stability. This demonstrates the additive's effectiveness in preventing the initial chain scission events that lead to mass loss.
-
DSC-OIT Results: The OIT results in Table 3 are even more dramatic. The stabilized samples resisted the onset of oxidation for a much longer duration at an elevated temperature. A five-fold increase in OIT for the 0.3% sample indicates a powerful inhibition of the oxidative degradation cycle, directly attributable to the free-radical scavenging action of the phenolic antioxidant.
Conclusion
This compound serves as a highly effective thermal stabilizer for polymers like polycarbonate. Its efficacy stems from a classic hindered phenol mechanism, where its phenolic hydroxyl group efficiently donates a hydrogen atom to terminate destructive free-radical chain reactions. The protocols for melt blending, TGA, and DSC-OIT analysis provided herein constitute a robust, self-validating system for formulating and verifying the performance of thermally stabilized polymer systems. The quantifiable increases in degradation temperature and Oxidative Induction Time provide clear evidence of the enhanced material longevity, enabling the development of more durable products for demanding applications.
References
- NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
- AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers.
- Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC).
- Chemistry For Everyone. (2023). How Is DSC Used In Polymer Science? YouTube.
- PMM Laboratory. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- Pospíšil, J. (1988). Mechanistic action of phenolic antioxidants in polymers—A review.
- BOC Sciences. (n.d.). This compound.
- ChemicalBook. (n.d.). P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL | 65132-43-6.
- ChemicalBook. (n.d.). P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL CAS#: 65132-43-6.
- Lam, E., et al. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 16(7), 933.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
- ResearchGate. (2019). Thermogravimetric Analysis of Polymers.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Benchchem. (n.d.). 4-Cyclohexylphenol.
- Thota, S. et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(11), 2661.
- Chemistry For Everyone. (2023). What Are Antioxidants For Polymers? YouTube.
- Davis, A., & Golden, J. H. (1969). Stability of Polycarbonate. Journal of Macromolecular Science, Part C: Polymer Reviews, 3(1), 49-68.
- Li, R. et al. (2020). Degradation and stabilization of polycarbonate during high temperature shearing. Polymer Degradation and Stability, 179, 109257.
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Application Notes & Protocols: Synthesis of Bioactive Molecules from a 4-(4-Hydroxycyclohexyl)phenol Scaffold
Introduction: The Versatility of the 4-(4-Hydroxycyclohexyl)phenol Scaffold in Medicinal Chemistry
The this compound scaffold is a privileged structure in modern drug discovery, offering a unique combination of rigidity and conformational flexibility. Its biphenolic nature, with a phenolic hydroxyl group and a secondary alcohol on a cyclohexane ring, provides two distinct points for chemical modification. This dual functionality allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Phenolic moieties are prevalent in a vast number of FDA-approved drugs and natural products, often playing a critical role in receptor interactions.[1][2] The cyclohexyl ring introduces a three-dimensional element that can enhance binding to protein targets and improve metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse bioactive molecules originating from this versatile scaffold. We will delve into key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind these chemical modifications in the context of drug design.
Core Synthetic Strategies and Key Intermediates
The journey from the this compound starting material to a library of diverse bioactive compounds hinges on a series of fundamental organic transformations. The strategic manipulation of the two hydroxyl groups is paramount.
Selective Oxidation of the Cyclohexyl Alcohol: Gateway to Further Derivatization
A crucial step in diversifying the scaffold is the selective oxidation of the secondary alcohol on the cyclohexane ring to a ketone, yielding 4-(4-oxocyclohexyl)phenol. This ketone then serves as a versatile intermediate for a plethora of subsequent reactions, most notably reductive amination. Two reliable and widely used oxidation methods are the Swern oxidation and the Jones oxidation.
Causality Behind the Choice of Oxidation Method:
-
Swern Oxidation: This method is favored for its exceptionally mild reaction conditions, typically conducted at low temperatures (-78 °C).[3][4] This makes it ideal for substrates with sensitive functional groups that might not tolerate the harsh acidic environment of other oxidation methods. The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][5]
-
Jones Oxidation: This is a more robust and cost-effective method that employs chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone).[6][7] It is a powerful oxidizing agent suitable for a wide range of alcohols. However, its strong acidic nature and the use of carcinogenic chromium reagents necessitate careful consideration of substrate compatibility and waste disposal.[7][8]
This protocol is adapted from established Swern oxidation procedures.[5][9][10]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise via the dropping funnel over 5 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 10 minutes at -78 °C.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes. Stir the reaction for 30 minutes at -78 °C.
-
Base Addition and Reaction Completion: Add triethylamine (7.0 equivalents) dropwise over 10 minutes. The reaction mixture may become thick. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4-oxocyclohexyl)phenol, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of this compound.
Functionalization of the Hydroxyl Groups: Ether and Ester Synthesis
The phenolic and secondary alcohol moieties are prime targets for modification through etherification and esterification reactions. These modifications can significantly impact a molecule's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.[11]
Causality Behind Ether and Ester Analogs in Drug Design:
-
Ethers: Converting a hydroxyl group to an ether removes its hydrogen bond donating ability and can introduce steric bulk, which can probe the topology of a receptor's binding pocket.[11] Etherification of the phenolic hydroxyl group can also protect it from rapid metabolic glucuronidation or sulfation, thereby increasing the compound's in vivo half-life.
-
Esters: Esterification also eliminates the hydrogen bond donating capacity of the hydroxyl group.[11] Ester groups can act as hydrogen bond acceptors and are susceptible to in vivo hydrolysis by esterases. This property can be exploited in the design of prodrugs, where an inactive ester derivative is metabolized to the active hydroxyl-containing drug at the site of action.
This protocol is based on general Williamson ether synthesis procedures.[9]
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DMF. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The desired ether derivative can be purified by flash column chromatography.
This protocol is adapted from standard Fischer esterification procedures.[11]
Materials:
-
This compound
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the carboxylic acid (1.5 equivalents), and a catalytic amount of sulfuric acid in toluene.
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.
Table 1: Summary of Key Synthetic Transformations
| Transformation | Reagents and Conditions | Key Intermediate/Product | Rationale for Use |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 4-(4-Oxocyclohexyl)phenol | Mild conditions, suitable for sensitive substrates.[3][4] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone, 0 °C to rt | 4-(4-Oxocyclohexyl)phenol | Strong, cost-effective oxidant.[6][7] |
| Williamson Ether Synthesis | NaH or K₂CO₃, Alkyl halide, DMF or Acetone | 4-(4-Alkoxycyclohexyl)phenol or 4-(4-Hydroxycyclohexyl)phenoxyalkane | Increases lipophilicity, blocks H-bond donation, can improve metabolic stability.[11] |
| Fischer Esterification | Carboxylic acid, H₂SO₄ or p-TsOH, Toluene, reflux | 4-(4-Acyloxycyclohexyl)phenol or 4-(4-Hydroxycyclohexyl)phenyl ester | Prodrug strategy, modifies H-bonding properties.[11] |
Application in the Synthesis of Bioactive Molecules
The strategic application of the aforementioned synthetic transformations opens the door to a wide array of bioactive molecules.
Synthesis of Amino Derivatives via Reductive Amination
The intermediate, 4-(4-oxocyclohexyl)phenol, is a perfect substrate for reductive amination, a powerful reaction for forming C-N bonds. This allows for the introduction of a diverse range of primary, secondary, and tertiary amines, which are common functionalities in many classes of drugs.
This is a general protocol for reductive amination.
Materials:
-
4-(4-Oxocyclohexyl)phenol
-
An amine (e.g., ammonia, a primary amine, or a secondary amine)
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))
-
A suitable solvent (e.g., dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Imine/Enamine Formation: In a round-bottom flask, dissolve 4-(4-oxocyclohexyl)phenol (1.0 equivalent) and the desired amine (1.2 equivalents) in the chosen solvent. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting amino derivative can be purified by column chromatography.
Diagram: Reductive Amination Pathway
Caption: General scheme for the synthesis of amino derivatives via reductive amination.
Application in Click Chemistry
The versatility of the this compound scaffold can be further expanded by introducing functionalities suitable for "click" chemistry, a set of powerful and reliable reactions for molecular assembly. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. By converting one of the hydroxyl groups to an azide or an alkyne, the scaffold can be readily conjugated to a wide range of molecules, including fluorescent probes, peptides, or other drug fragments.
Diagram: Click Chemistry Functionalization
Caption: Strategy for creating diverse bioactive molecules using click chemistry.
Conclusion
The this compound scaffold represents a highly valuable starting point for the synthesis of a wide range of bioactive molecules. Through well-established and reliable synthetic transformations such as oxidation, etherification, esterification, and reductive amination, researchers can systematically modify its structure to optimize biological activity. The amenability of this scaffold to modern synthetic techniques like click chemistry further enhances its utility in drug discovery. The protocols and strategies outlined in this application note provide a solid foundation for the exploration of this promising chemical space, paving the way for the development of novel therapeutics.
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Swern, D., et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]
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Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]
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Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A convenient procedure for the oxidation of long-chain and related alcohols to aldehydes. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]
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Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]
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Fujimoto, T., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1202-1207. Available at: [Link]
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O'Donnell, C. J., et al. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Advances, 13(40), 28243-28249. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
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Uto, Y., et al. (2022). Challenging Approach to the Development of Novel Estrogen Receptor Modulators Based on the Chemical Properties of Guaiazulene. International Journal of Molecular Sciences, 23(3), 1193. Available at: [Link]
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Al-Hourani, B. J. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1169-1185. Available at: [Link]
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Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 6997–7039. Available at: [Link]
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De Clippel, F., et al. (2020). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. ACS Catalysis, 10(15), 8532-8542. Available at: [Link]
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Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 6997–7039. Available at: [Link]
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Lari, G. M., et al. (2019). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 21(14), 3766-3776. Available at: [Link]
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Lewis, J. S., & Jordan, V. C. (2005). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Anticancer research, 25(3A), 1667–1675. Available at: [Link]
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Castagner, B., et al. (2013). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry (Weinheim an der Bergstrasse, Germany), 19(31), 10219–10227. Available at: [Link]
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Formulation of Advanced Materials with 4-(4-Hydroxycyclohexyl)phenol: Application Notes and Protocols
This guide provides a comprehensive overview of the formulation of advanced materials utilizing 4-(4-hydroxycyclohexyl)phenol, a versatile bifunctional monomer. Its unique structure, combining a phenolic ring with a cyclohexyl moiety, imparts a favorable balance of rigidity, thermal stability, and solubility to a range of polymeric and liquid crystalline systems. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction to this compound
This compound is a phenolic compound characterized by the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[] It exists as cis and trans isomers, with the trans isomer being particularly noted for its linear and rigid structure, making it a valuable component in materials requiring high thermal and mechanical performance.[] The presence of two hydroxyl groups, one phenolic and one alcoholic, allows it to act as a diol or a phenol in various polymerization and derivatization reactions.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [] |
| Molecular Weight | 192.25 g/mol | [] |
| Boiling Point | 357.5±42.0 °C at 760 mmHg | [] |
| Melting Point (trans) | 222.5-223.5 °C | |
| Density | 1.2±0.1 g/cm³ | [] |
| CAS Number (trans) | 16715-88-1 | |
| CAS Number (cis) | 370860-74-5 |
The judicious incorporation of this compound can significantly enhance the properties of advanced materials, as will be detailed in the following sections.
Applications in Polymer Science
The bifunctional nature of this compound makes it a valuable monomer or modifier in a variety of polymer systems. Its rigid cycloaliphatic ring contributes to increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength of the resulting polymers.
Epoxy Resin Formulations
In epoxy resins, this compound can be used as a co-curing agent or as a building block for specialty epoxy resins. Its incorporation enhances the thermal and mechanical properties of the cured product.
Causality of Performance Enhancement: The rigid cyclohexyl group in the polymer backbone restricts segmental motion, leading to a higher glass transition temperature and improved modulus. The phenolic hydroxyl group can react with epoxy groups, while the secondary hydroxyl on the cyclohexyl ring can also participate in crosslinking reactions, increasing the crosslink density of the cured network.
Experimental Workflow: Formulation of a High-Tg Epoxy System
Caption: A two-step synthesis of a calamitic liquid crystal from p-(trans-4-hydroxycyclohexyl)phenol.
Protocol: Synthesis of 4'-Hexyloxy-4-cyanobiphenyl-4-carboxylate Derivative
-
Materials:
-
p-(trans-4-Hydroxycyclohexyl)phenol
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
4-Cyanobenzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
Step 1: Synthesis of 4-(4-Hexyloxycyclohexyl)phenol
-
In a round-bottom flask, dissolve p-(trans-4-hydroxycyclohexyl)phenol (1 equivalent) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (1.5 equivalents) and 1-bromohexane (1.1 equivalents).
-
Reflux the mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the K₂CO₃ and evaporate the acetone under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-etherified intermediate.
-
-
Step 2: Synthesis of the Final Liquid Crystal
-
Dissolve the intermediate from Step 1 (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 equivalents) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-cyanobenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the final product by recrystallization from ethanol.
-
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the mesophase types.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
-
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold can be found in various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, including as androgen receptor antagonists for the treatment of prostate cancer.
[2]Rationale for Use in Drug Design: The rigid and hydrophobic nature of the cyclohexylphenol core can facilitate binding to specific pockets in target proteins. The hydroxyl groups provide points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Protocol: Synthesis of a 4-(4-Benzoylaminophenoxy)phenol Derivative
[2]1. Materials:
- Hydroquinone
- 4-Fluoronitrobenzene
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Palladium on carbon (Pd/C), 10%
- Hydrazine hydrate
- Ethanol
- 3-Methoxybenzoyl chloride
- Pyridine
- Dichloromethane (DCM)
-
Procedure:
-
Synthesis of 4-(4-Nitrophenoxy)phenol:
-
A mixture of hydroquinone, 4-fluoronitrobenzene, and K₂CO₃ in DMF is heated to afford 4-(4-nitrophenoxy)phenol.
-
-
Reduction to 4-(4-Aminophenoxy)phenol:
-
The nitro compound is reduced to the corresponding amine using hydrazine hydrate in the presence of a catalytic amount of 10% Pd/C in ethanol.
-
-
Amide Bond Formation:
-
The resulting amine is reacted with 3-methoxybenzoyl chloride in the presence of pyridine in DCM to yield the final 4-(4-(3-methoxybenzamido)phenoxy)phenol derivative.
-
-
-
Characterization and Biological Evaluation:
-
The structure of the synthesized compound is confirmed by NMR and mass spectrometry.
-
The biological activity, such as androgen receptor antagonism, is evaluated using appropriate in vitro assays.
-
[2]### 5. Concluding Remarks
This compound is a highly adaptable chemical intermediate with significant potential in the formulation of advanced materials. Its unique structural features enable the enhancement of thermal and mechanical properties in polymers, the design of novel liquid crystalline materials, and the synthesis of biologically active compounds. The protocols provided herein offer a foundation for researchers to explore and innovate with this versatile molecule. It is imperative that all experimental work is conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
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PubChem. CID 162168572 | C24H32O4. [Link]
-
Taylor & Francis. Polycondensation – Knowledge and References. [Link]
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(4-Hydroxycyclohexyl)phenol
Technical Support Center: Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind these issues and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing this compound?
The synthesis of this compound (4-HCP) is typically approached via two main strategic routes:
-
Acid-Catalyzed Alkylation of Phenol: This is a classic Friedel-Crafts type reaction where phenol is alkylated with either cyclohexene or cyclohexanol. The reaction is driven by a strong acid catalyst, such as sulfuric acid, phosphoric acid, or solid acid catalysts like zeolites and ion-exchange resins.[1][2] This method is common but requires careful control to manage selectivity.
-
Catalytic Hydrogenation of a Precursor: A more controlled approach involves the reduction of a precursor molecule. A common starting material is 4-(4-hydroxyphenyl)cyclohexanone, which is selectively hydrogenated to yield the desired product. This route often provides better control over stereochemistry.[3] Another precursor can be 4,4'-Dihydroxybiphenyl, which is hydrogenated to produce a mixture of products including 4-HCP.[3]
Q2: Why is controlling regioselectivity (ortho- vs. para- substitution) so critical in the alkylation route?
In the acid-catalyzed alkylation of phenol, the cyclohexyl carbocation can attack the phenol ring at either the ortho- or para- position relative to the hydroxyl group. The para-isomer, this compound, is typically the desired product for applications in polymer and pharmaceutical manufacturing due to its linear structure.[] The ortho-isomer is a common byproduct that can be difficult to separate, impacting final product purity and yield.[5] Reaction temperature is a key factor; higher temperatures generally favor the formation of the thermodynamically more stable para-product.[2]
Q3: What determines the cis/trans stereochemistry of the final product?
The cyclohexyl ring in 4-HCP is substituted at the 1 and 4 positions, leading to the possibility of cis and trans diastereomers. The trans-isomer is often the thermodynamically more stable and desired product.[6][7]
-
In the hydrogenation route , the stereochemical outcome is dictated by the catalyst and reaction conditions. Heterogeneous catalysts (e.g., Pd/C, Raney Nickel) and the direction of hydrogen approach to the plane of the ketone precursor influence the final cis/trans ratio.
-
In the alkylation route , the stereochemistry of the starting material (if using a substituted cyclohexanol) and the potential for isomerization under acidic conditions will determine the final isomer distribution.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems encountered during the synthesis of this compound, providing insights into their causes and recommended solutions.
Problem 1: Low yield due to the formation of cyclohexyl phenyl ether during phenol alkylation.
Potential Cause: You are observing significant O-alkylation instead of the desired C-alkylation. The hydroxyl group of phenol can also act as a nucleophile, attacking the cyclohexyl carbocation to form an ether. This side reaction is kinetically favored, especially at lower temperatures and with certain catalysts.[8][9]
Recommended Solutions:
-
Increase Reaction Temperature: C-alkylation is generally favored thermodynamically. Increasing the reaction temperature (typically >160 °C) can promote the rearrangement of the O-alkylated product to the more stable C-alkylated isomers.[5]
-
Optimize Catalyst Choice: Strong Brønsted acids or large-pore zeolites (like H-Y and H-mordenite) tend to favor C-alkylation over O-alkylation.[2] If using an ion-exchange resin, a catalyst like Amberlyst-15 is highly active but may require higher temperatures to ensure C-alkylation selectivity.[9]
-
Adjust Reactant Stoichiometry: Using an excess of phenol can help shift the equilibrium towards the desired product, although this requires an efficient method for recovering the unreacted phenol.
Problem 2: My final product is a mixture of ortho- and para- isomers that are difficult to separate.
Potential Cause: The reaction conditions are not optimized to favor the formation of the para-isomer. As mentioned, both positions are electronically activated for electrophilic attack.
Recommended Solutions:
-
Temperature Control: This is the most critical parameter. Lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures (>160-200 °C) significantly increase the selectivity for the para-isomer.[2][5]
-
Catalyst Selection: Large-pore zeolites are particularly effective in promoting para-selectivity due to shape-selective constraints within their porous structure, which sterically hinder the formation of the bulkier ortho-isomer.[2]
-
Reaction Time: Allowing the reaction to proceed for a longer duration at a higher temperature can facilitate the isomerization of the ortho-product to the more stable para-product.
Workflow: General Troubleshooting for Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
Problem 3: During hydrogenation of 4-(4-hydroxyphenyl)cyclohexanone, I'm seeing over-reduction of the phenol ring.
Potential Cause: The catalyst and conditions used are too harsh, leading to the undesired hydrogenation of the aromatic phenol ring to a cyclohexanol ring. This results in byproducts like 4,4'-dihydroxybicyclohexyl.
Recommended Solutions:
-
Catalyst Selection: Use a catalyst with higher selectivity for ketone reduction over aromatic ring hydrogenation. Palladium-based catalysts (e.g., Pd on hydroxyapatite) have shown high selectivity for the partial hydrogenation of phenols to cyclohexanones under mild conditions.[10] Wilkinson's catalyst may also be an option, as it is known to be selective for alkenes over aromatic systems.[11]
-
Milder Reaction Conditions: Reduce the hydrogen pressure and/or reaction temperature. High pressures and temperatures favor the complete saturation of the aromatic ring.
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Stop the reaction as soon as the starting ketone has been consumed to prevent further reduction of the product.
Problem 4: My purified product has a low melting point and broad NMR signals, suggesting a mixture of cis/trans isomers.
Potential Cause: The synthetic method lacks stereocontrol, leading to a mixture of diastereomers which are often difficult to separate.
Recommended Solutions:
-
Hydrogenation Route Optimization:
-
Catalyst Choice: The facial selectivity of hydrogenation is highly dependent on the catalyst surface. Experiment with different supported catalysts (e.g., Pd/C, PtO₂, Raney Ni) to find the optimal one for your desired isomer.
-
Solvent and Additives: The solvent system can influence the conformation of the substrate on the catalyst surface. The addition of certain additives or bases can also alter the stereochemical outcome.
-
-
Purification Strategy:
-
Fractional Recrystallization: The cis and trans isomers often have different solubilities in specific solvents. A carefully designed fractional crystallization protocol can be used to isolate the desired isomer. Ethyl acetate is a commonly cited solvent for recrystallization.[6]
-
Chromatography: While challenging on a large scale, preparative chromatography (e.g., silica gel column chromatography) can be effective for separating the isomers, especially at the research and development stage.
-
Table 1: Summary of Synthetic Routes and Side Reaction Control
| Synthetic Route | Key Parameter | Effect on Selectivity / Side Reactions | Recommended Action |
| Phenol Alkylation | Temperature | Low temps favor O-alkylation & ortho-isomer. High temps favor C-alkylation & para-isomer.[2][5] | Operate at >160 °C for para-selectivity. |
| Catalyst | Large-pore zeolites enhance para-selectivity.[2] | Use H-Y or H-mordenite catalysts. | |
| Ketone Hydrogenation | H₂ Pressure | High pressure can cause over-reduction of the phenol ring. | Use lower H₂ pressure and monitor reaction. |
| Catalyst | Catalyst type influences chemoselectivity (ketone vs. arene) and stereoselectivity (cis vs. trans).[10] | Screen catalysts like Pd/C or Pd-HAP for optimal selectivity. |
Diagram: Key Side Reactions in Phenol Alkylation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1|lookchem [lookchem.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL | 65132-43-6 [amp.chemicalbook.com]
- 7. P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL CAS#: 65132-43-6 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support guide for the synthesis of 4-(4-Hydroxycyclohexyl)phenol. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield, purity, and stereoselectivity of this important chemical intermediate. We will delve into the prevalent synthesis methodology—catalytic hydrogenation of 4-phenylphenol—and provide expert-driven troubleshooting advice and detailed protocols to overcome common experimental hurdles.
Overview of the Core Synthesis Pathway
The most direct and widely adopted method for synthesizing this compound is the catalytic hydrogenation of 4-phenylphenol (also known as p-phenylphenol or 4-hydroxybiphenyl). This reaction involves the saturation of one of the phenyl rings of the starting material using molecular hydrogen in the presence of a heterogeneous catalyst.
The primary challenges in this synthesis are:
-
Achieving High Yield: Ensuring the reaction proceeds to completion without significant loss of material during workup and purification.
-
Controlling Stereoselectivity: The hydrogenation creates a stereocenter, leading to cis and trans isomers. For many applications, the thermodynamically more stable trans isomer is the desired product.[1][2]
-
Minimizing Side Products: Preventing over-hydrogenation (saturation of the second phenyl ring) and the formation of ketone intermediates.
Below is a diagram illustrating the primary reaction pathway.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue often stemming from catalyst inefficiency or incomplete conversion.
-
Cause 1: Poor Catalyst Activity: Heterogeneous catalysts are sensitive to their environment.
-
Catalyst Deactivation: The catalyst may be old, have been improperly stored (exposed to air/moisture), or poisoned by impurities. Sulfur, halides, and strong coordinating agents in the starting material or solvent can poison noble metal catalysts.
-
Solution: Always use a fresh batch of high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., in a glovebox) if it is pyrophoric (like Raney Nickel) or sensitive. Ensure your 4-phenylphenol and solvent are of high purity.
-
-
Cause 2: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3] If starting material is still present after the expected reaction time, you can incrementally:
-
Extend Reaction Time: Allow the reaction to run for a longer duration.
-
Increase H₂ Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.[4]
-
Increase Temperature: Gently increasing the temperature (e.g., from 60°C to 80°C) can improve kinetics, but be cautious as it may also promote side reactions.[2]
-
-
-
Cause 3: Mechanical Losses: Significant material loss can occur during the workup.
-
Solution: Ensure efficient filtration to separate the catalyst without losing product solution. When performing extractions or crystallizations, ensure phase separation is clean and complete. Wash all glassware with a suitable solvent to recover any adhered product.
-
Q2: I'm getting an undesirable mixture of cis and trans isomers. How can I improve selectivity for the trans isomer?
A2: Achieving high trans-selectivity is primarily a function of catalyst choice and reaction conditions. The trans isomer is generally the thermodynamically favored product.
-
The Critical Role of the Catalyst:
-
For High trans-Selectivity: A palladium catalyst on an alumina support (5 wt% Pd/Al₂O₃) is highly recommended.[1][2] This system has been shown to provide excellent diastereoselectivity in favor of the trans product.
-
For cis-Selectivity: If the cis isomer is desired, rhodium-based catalysts (e.g., [Rh(COD)Cl]₂) are known to preferentially yield the cis product under similar conditions.[1][2]
-
-
Optimizing Reaction Conditions for trans-Selectivity:
| Catalyst System | Predominant Isomer | Rationale |
| 5 wt% Pd/Al₂O₃ | trans | Favors the formation of the more thermodynamically stable product.[1][2] |
| [Rh(COD)Cl]₂ | cis | Kinetically controlled reaction pathway favors the cis isomer.[1][2] |
Q3: My final product is contaminated with a ketone intermediate. How do I ensure complete reduction to the alcohol?
A3: The presence of 4-(4-hydroxyphenyl)cyclohexanone indicates incomplete hydrogenation. The reaction proceeds via the formation of a ketone intermediate, which is subsequently reduced to the final cyclohexanol product.[5]
-
Cause: The reduction of the ketone is typically faster than the initial ring hydrogenation. Its presence suggests the reaction was stopped prematurely or the conditions were insufficient for the final reduction step. This can happen if the hydrogen supply is depleted or the catalyst activity drops off.
-
Solution:
-
Ensure Sufficient Hydrogen: Verify that your hydrogen source is not depleted and that the pressure is maintained throughout the reaction.
-
Increase Reaction Time/Severity: If the ketone is observed in your reaction monitoring, extend the reaction time. A modest increase in hydrogen pressure may also be beneficial to drive the final reduction step to completion.[6]
-
Solvent Choice: Some solvents may favor ketone formation. For instance, using 1,2-dichloroethane (DCE) as a solvent with a Pd/Al₂O₃ catalyst has been shown to selectively produce the cyclohexanone.[1][2] Ensure you are using a solvent like isopropanol or n-heptane for the full reduction.
-
Frequently Asked Questions (FAQs)
-
What is the best overall catalyst for a high-yield, trans-selective synthesis?
-
How should I purify the final product after the reaction?
-
Step 1: Catalyst Removal: The heterogeneous catalyst must be carefully removed by filtration. A pad of Celite® or a fine-pored filter paper is recommended to ensure all fine catalyst particles are removed.
-
Step 2: Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Step 3: Recrystallization: This is the most effective method for purification and potentially for separating isomers. Ethyl acetate is a commonly cited solvent for recrystallization.[7] Toluene can also be effective.[8] The trans isomer, being more symmetrical, is typically less soluble and will crystallize out first from a carefully cooled solution.
-
-
What analytical techniques are recommended for monitoring and characterization?
-
Reaction Monitoring: GC or HPLC are ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product and any intermediates.[3][8]
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the cis:trans isomer ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (192.25 g/mol ).[]
-
Gas Chromatography (GC): To assess the final purity of the product.[]
-
-
-
Are there viable alternative synthesis routes?
-
Yes, an alternative is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using an acid catalyst (e.g., H-Mordenite, H-beta, sulfuric acid).[10][11][12] However, this method often suffers from poor selectivity, producing a mixture of ortho and para isomers (2- and 4-cyclohexylphenol), as well as poly-alkylated byproducts, making the isolation of pure this compound challenging.[10] For this specific target molecule, catalytic hydrogenation is superior.
-
Recommended Experimental Protocol & Workflow
This protocol is adapted from established literature for the trans-selective synthesis of this compound.[1][2]
Objective: To synthesize trans-4-(4-Hydroxycyclohexyl)phenol with high diastereoselectivity.
Materials:
-
4-Phenylphenol (4-hydroxybiphenyl)
-
5 wt% Palladium on Alumina (Pd/Al₂O₃)
-
n-Heptane (anhydrous)
-
Hydrogen (H₂) gas
-
Celite® 545
-
Ethyl Acetate (for recrystallization)
Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a high-pressure reactor vessel, add 4-phenylphenol (1.0 eq) and 5 wt% Pd/Al₂O₃ (e.g., 5 mol%).
-
Add Solvent: Add anhydrous n-heptane to the vessel to achieve a suitable concentration (e.g., 0.1 M).
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen gas to 5 bar.
-
Reaction: Begin stirring and heat the reaction mixture to 80°C. Maintain these conditions for 24-48 hours, monitoring the reaction by GC or TLC if possible.
-
Cooldown & Depressurization: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Workup:
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/Al₂O₃ catalyst. Wash the filter cake thoroughly with additional ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield pure trans-4-(4-Hydroxycyclohexyl)phenol.
-
Caption: A step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Decision Tree
If your experiment results in a low yield or impure product, use the following decision tree to diagnose the issue.
Caption: A logical decision tree for troubleshooting common synthesis problems.
References
-
LookChem. p-(trans-4-Hydroxycyclohexyl)phenol. [Link]
-
Tambornino, F., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10, 11365–11370. [Link]
-
ResearchGate. Selective continuous flow hydrogenation of 4-4′-biphenol. [Link]
-
Tambornino, F., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]
- Google Patents.
- Google Patents.
-
MDPI. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. [Link]
- Google Patents.
-
Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. [Link]
-
MDPI. Dehydrogenation Catalysts for Synthesis of O-Phenylphenol via Cu/Ni/Mg/Al Hydrotalcite-Like Compounds as Precursors. [Link]
-
Royal Society of Chemistry. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
-
ResearchGate. Competition and Cooperation of Hydrogenation and Deoxygenation Reactions During Hydrodeoxygenation of Phenol on Pt(111). [Link]
-
ResearchGate. Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. [Link]
-
OMICS Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]
-
PubChem, National Institutes of Health. 4-Cyclohexylphenol. [Link]
- Google Patents. Method for manufacture of cyclohexylphenols. US1917823A.
- Google Patents.
-
PubChem, National Institutes of Health. 4-Hydroxybiphenyl. [Link]
-
ResearchGate. Proposed reaction pathway for the hydrogenation of 4-ethyl phenol. [Link]
-
Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
-
PubChem, National Institutes of Health. 4-Methoxyphenol. [Link]
-
Royal Society of Chemistry. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. [Link]
-
YouTube. Phenol Chemistry. Synthesis and Reactions. [Link]
-
PubChem, National Institutes of Health. 4-(4-Pentylcyclohexyl)phenol. [Link]
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- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2829166A - Hydrogenation of phenol - Google Patents [patents.google.com]
- 7. P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL | 65132-43-6 [amp.chemicalbook.com]
- 8. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 10. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 11. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support center for the purification of 4-(4-hydroxycyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
I. Understanding the Core Purification Challenges
The primary challenges in purifying this compound revolve around three key areas: the presence of structural isomers, residual starting materials and byproducts from synthesis, and potential degradation products. This guide will systematically address each of these challenges.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the common impurities I should expect in my crude this compound, and how do they arise?
Answer:
Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the hydroalkylation of phenol.[1]
Common Impurities and Their Origins:
| Impurity | Origin | Impact on Purification |
| Unreacted Phenol | Incomplete reaction during synthesis. | Can be challenging to remove due to similar polarity to the desired product. |
| Ortho- and Meta-Cyclohexylphenol Isomers | Non-selective alkylation of the phenol ring.[2] | These isomers often have very similar physical properties to the para-isomer, making separation difficult. |
| cis- and trans-Isomers of this compound | The stereochemistry of the cyclohexyl ring. | These diastereomers can be particularly challenging to separate due to their subtle structural differences. |
| 4-(4-Hydroxyphenyl)cyclohexanone | Incomplete reduction of the ketone intermediate during synthesis.[3] | Can be reactive and may lead to further byproducts. |
| Solvent Residues | Trapped solvent from the reaction or initial work-up. | Can interfere with downstream applications and analytical characterization. |
Troubleshooting Guide: Isomer Contamination
Question: I am struggling to separate the cis- and trans-isomers of this compound. My current purification method is not effective. What should I do?
Answer:
The separation of cis- and trans-diastereomers is a significant hurdle in the purification of this compound.[4] Their similar polarities and physical properties often render simple purification techniques like single-solvent recrystallization ineffective.
dot
Caption: Workflow for the separation of cis and trans isomers.
Recommended Solutions:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.[4]
-
Column Choice: A reverse-phase C18 or C8 column is a good starting point. For enhanced separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a chiral stationary phase.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is typically used.[5] Fine-tuning the gradient profile and the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can significantly improve resolution.
-
-
Gas Chromatography (GC): GC can also be used, particularly for analytical-scale separation.[4]
-
Derivatization: Derivatizing the hydroxyl groups (e.g., with BSTFA to form trimethylsilyl ethers) can improve the volatility and chromatographic separation of the isomers.[4]
-
-
-
Fractional Recrystallization:
-
While challenging, fractional recrystallization can be effective if the right solvent system is identified. A single solvent is unlikely to provide adequate separation.
-
Mixed Solvent Systems: Experiment with binary or even ternary solvent systems. A good approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling can then lead to the preferential crystallization of one isomer. A patent for a similar compound suggests a mixture of toluene and isopropanol for recrystallization.[6]
-
Step-by-Step Protocol for HPLC Method Development:
-
Initial Screening: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a starting gradient of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the phenol chromophore absorbs (e.g., 220 nm or 275 nm).
-
Optimization:
-
If co-elution occurs, try a shallower gradient.
-
Experiment with methanol as the organic modifier instead of acetonitrile.
-
If separation is still poor, switch to a different column chemistry.
-
Troubleshooting Guide: Recrystallization Issues
Question: I am attempting to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What is causing this, and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid.[7] This typically occurs when the solute is highly insoluble in the chosen solvent at its boiling point, or when the solution is cooled too rapidly.
dot
Sources
- 1. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(4-Hydroxycyclohexyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(4-hydroxycyclohexyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the critical parameters?
The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 4,4'-dihydroxybiphenyl (also known as biphenol). This reaction involves the reduction of one of the aromatic rings of the biphenol starting material.
Core Principle: The reaction is a heterogeneous catalytic hydrogenation. Solid-supported metal catalysts are used to facilitate the addition of hydrogen (H₂) across one of the phenyl rings. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical, interconnected parameters that dictate the reaction's success, selectivity, and yield.
Key parameters that require careful control include:
-
Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity towards the desired mono-hydrogenated product.
-
Solvent System: The solvent must dissolve the starting material and facilitate hydrogen transfer to the catalyst surface.
-
Temperature and Pressure: These parameters influence the reaction rate and can affect the selectivity and extent of hydrogenation.
A typical reaction involves hydrogenating biphenol over a palladium on carbon (Pd/C) catalyst.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in this synthesis. The root cause often lies in one of several areas: catalyst activity, reaction conditions, or incomplete conversion.[2][3]
Troubleshooting Low Yield:
-
Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the starting materials or solvent. Ensure high-purity 4,4'-dihydroxybiphenyl and solvents. Catalyst deactivation can also occur due to coking at high temperatures.[4]
-
Incomplete Reaction: The reaction may not be running to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[3] If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure incrementally.
-
Suboptimal Reaction Conditions: The interplay between temperature and pressure is crucial. Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote side reactions or catalyst degradation.[6]
Experimental Protocol: General Procedure for Hydrogenation
-
Reactor Setup: In a high-pressure autoclave reactor, add the 4,4'-dihydroxybiphenyl substrate and the chosen solvent.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Pd/C) to the mixture.
-
Inert Atmosphere: Purge the reactor multiple times with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Heat the mixture to the target temperature while stirring vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Take samples periodically to monitor the reaction's progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified.[3]
Q3: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
The primary byproduct of concern is the fully hydrogenated species, bicyclohexyl-4,4'-diol, where both aromatic rings are reduced. Another potential impurity is unreacted starting material.[1]
Minimizing Byproducts:
-
Catalyst Choice: The selectivity of the catalyst is key. While palladium is commonly used, other catalysts like rhodium may offer different selectivity profiles.[7]
-
Reaction Time and Temperature: Over-hydrogenation can be mitigated by carefully monitoring the reaction and stopping it once the starting material is consumed. Lowering the reaction temperature can also help improve selectivity, though it may require longer reaction times.
-
Solvent Effects: The choice of solvent can influence catalyst selectivity. Protic solvents like ethanol or mixtures with water are often employed.[8]
The reaction scheme generally follows the pathway shown in Figure 2 of a study on biphenol hydrogenation, where biphenol is hydrogenated to the desired product and can be further hydrogenated to bicyclohexyl-4,4'-diol.[1]
Q4: How do I control the stereochemistry (cis/trans isomer ratio) of the final product?
The hydrogenation of the aromatic ring creates a substituted cyclohexane ring, which can exist as cis or trans isomers. The trans isomer is often the thermodynamically more stable and desired product.
Controlling Stereoselectivity:
-
Catalyst Influence: The choice of catalyst and its support can influence the stereochemical outcome. Palladium catalysts have been reported to favor the formation of trans isomers in arene hydrogenation.[9] In contrast, rhodium-based catalysts may favor the cis isomer.[7]
-
Reaction Conditions: Higher temperatures can sometimes favor the formation of the more stable trans isomer through isomerization.
-
Mechanism Insight: The formation of cis isomers typically results from the substrate remaining coordinated to the catalyst surface during the sequential addition of hydrogen atoms. The formation of trans isomers may involve a desorption and re-adsorption mechanism.[9]
Q5: What are the best methods for purifying the crude this compound?
Purification is essential to remove unreacted starting material, the over-hydrogenated byproduct, and any other impurities.
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. Solvents such as acetone or mixtures of ethanol and water can be effective.[10] The choice of solvent will depend on the solubility differences between the desired product and the impurities.
-
Column Chromatography: For small-scale syntheses or when high purity is required, silica gel column chromatography can be used to separate the components of the crude product mixture.[11]
-
Washing: A patent suggests that washing the reaction product with an aromatic hydrocarbon can be an effective purification step.[12]
Q6: How can I analyze the purity and isomer ratio of my final product?
Accurate analysis is crucial to confirm the success of the synthesis and to characterize the product.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any remaining starting material or byproducts.[13][14][15] It can also be used to separate and quantify the cis and trans isomers.[16]
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another excellent method for purity analysis and isomer identification.[16][17] Derivatization may sometimes be necessary to improve the volatility of the analyte.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product and can often be used to determine the cis/trans isomer ratio by integrating characteristic signals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or poisoned catalyst. | Use fresh, high-quality catalyst. Ensure starting materials and solvent are pure and dry. |
| Insufficient hydrogen pressure or temperature. | Gradually increase hydrogen pressure and/or temperature within established safety limits. | |
| Poor mixing. | Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid transfer. | |
| Over-hydrogenation | Reaction time is too long. | Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. |
| (High levels of bicyclohexyl-4,4'-diol) | Reaction temperature is too high. | Reduce the reaction temperature to improve selectivity. |
| Poor Cis/Trans Selectivity | Suboptimal catalyst choice. | For trans selectivity, palladium on carbon is often a good starting point.[9] For cis, consider a rhodium-based catalyst.[7] |
| Reaction conditions not optimized. | Experiment with different temperatures and solvents to influence the isomer ratio. | |
| Product is Difficult to Purify | Inappropriate recrystallization solvent. | Screen a range of solvents and solvent mixtures to find one that provides good differential solubility between the product and impurities. |
| Product is an oil or amorphous solid. | Attempt purification by column chromatography. |
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A flowchart of the synthesis and troubleshooting process.
References
-
OSTI.gov. Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Available from: [Link]
- Google Patents. Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2.
-
RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available from: [Link]
- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. Available from: [Link]
-
ResearchGate. How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Available from: [Link]
- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
-
ResearchGate. Selective continuous flow hydrogenation of 4-4′-biphenol 48. Reagents... | Download Scientific Diagram. Available from: [Link]
- Google Patents. 1917,823 PATENT OFFICE.
- Google Patents. EP2837615A1 - Method for producing hydrogenated biphenol.
-
RSC Publishing. Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenol. Available from: [Link]
-
NIH. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC. Available from: [Link]
-
YouTube. Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. Available from: [Link]
- Google Patents. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.
-
SciSpace. Effect ofCatalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. Available from: [Link]
-
ResearchGate. (PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Available from: [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]
-
SciRP.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available from: [Link]
- Google Patents. JP2000063307A - Method for producing hydrogenated bisphenol A.
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]
-
biblioteka-nauki.pl. Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Available from: [Link]
-
Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. Available from: [Link]
-
The Pherobase. The Kovats Retention Index: 4,4-Dihydroxybiphenyl (C12H10O2). Available from: [Link]
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Troubleshooting guide for the polymerization of 4-(4-Hydroxycyclohexyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the polymerization of 4-(4-hydroxycyclohexyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
Section 1: Monomer Purity and Preparation
The quality of the starting monomer is paramount in achieving a high molecular weight polymer with reproducible properties. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight.
Question: My polymerization of this compound is resulting in a low molecular weight polymer. Could the monomer be the issue?
Answer: Absolutely. The purity of your this compound monomer is a critical factor. Impurities, even in trace amounts, can significantly hinder the polymerization process. Here’s a breakdown of potential issues and how to address them:
-
Impurities as Chain Terminators: Monofunctional phenolic impurities or other reactive species can cap the growing polymer chains, preventing the attainment of high molecular weight.
-
Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 stoichiometric ratio of functional groups is crucial. Impurities can disrupt this balance, leading to shorter polymer chains.
-
Side Reactions: Certain impurities can catalyze or participate in unwanted side reactions, leading to branching, cross-linking, or the formation of undesired byproducts.
Recommended Action: Monomer Purification
We strongly recommend purifying the this compound monomer before use, especially if its purity is uncertain or if it has been stored for an extended period. Recrystallization is an effective method.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the monomer is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixture of an organic solvent and water, such as toluene/water, can be effective for bisphenols.
-
Dissolution: In a flask, dissolve the crude this compound in the chosen solvent by heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the monomer's melting point until a constant weight is achieved.
Section 2: Troubleshooting the Polymerization Reaction
Once you have a pure monomer, the next set of challenges lies in the polymerization reaction itself. This section addresses common issues related to reaction conditions and catalyst selection.
Question: I'm observing inconsistent reaction times and low yields in my acid-catalyzed polycondensation of this compound. What could be the cause?
Answer: Inconsistent reaction times and low yields in acid-catalyzed polycondensation often point to issues with the catalyst, reaction temperature, or removal of the condensation byproduct (typically water).
-
Catalyst Activity: The choice and concentration of the acid catalyst are critical. Strong acids like p-toluenesulfonic acid are commonly used. Ensure your catalyst is fresh and used at the appropriate concentration.
-
Temperature Control: The reaction temperature must be high enough to drive the reaction forward and facilitate the removal of water, but not so high as to cause thermal degradation of the monomer or polymer.
-
Inefficient Water Removal: The removal of water is essential to drive the equilibrium of the polycondensation reaction towards the formation of high molecular weight polymer. A robust setup for water removal, such as a Dean-Stark trap or the application of a high vacuum, is necessary.
Troubleshooting Workflow for Acid-Catalyzed Polycondensation
Caption: Troubleshooting workflow for acid-catalyzed polycondensation.
Question: During the oxidative coupling polymerization of this compound, I'm getting a discolored product with a broad molecular weight distribution. What are the likely causes?
Answer: Discoloration and a broad molecular weight distribution in oxidative coupling polymerization are often indicative of side reactions and poor control over the reaction mechanism.
-
C-C vs. C-O Coupling: Oxidative coupling of phenols can proceed via two main pathways: the desired C-O coupling to form linear poly(phenylene ether)s, and an undesired C-C coupling that leads to the formation of diphenoquinones, which are often colored.[1] The selectivity between these two pathways is highly dependent on the catalyst system and reaction conditions.
-
Catalyst System: Copper-amine complexes are common catalysts for this reaction. The choice of the amine ligand and the copper-to-amine ratio can significantly influence the selectivity.[1]
-
Oxygen Flow Rate: The rate of oxygen introduction can affect the concentration of radical species and, consequently, the reaction selectivity.
-
Branching and Cross-linking: At higher conversions, side reactions leading to branching and cross-linking can occur, contributing to the broadening of the molecular weight distribution.[2][3]
Recommendations for Oxidative Coupling Polymerization:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a well-defined copper-amine complex (e.g., CuCl/N,N,N',N'-tetramethylethylenediamine - TMEDA). | To improve selectivity for C-O coupling.[1] |
| Solvent | Toluene is a common solvent. | Provides a good balance of solubility for the monomer and polymer. |
| Temperature | Typically run at room temperature to moderate temperatures (e.g., 25-60 °C). | To minimize side reactions. |
| Oxygen | Introduce oxygen at a controlled, slow rate. | To maintain a low concentration of reactive intermediates and favor linear chain growth. |
Section 3: Polymer Characterization and Analysis
Proper characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties. This section provides guidance on interpreting analytical data.
Question: How can I confirm the structure of my poly(this compound) using NMR and FTIR spectroscopy?
Answer: NMR and FTIR spectroscopy are powerful tools for elucidating the structure of your polymer.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: You should expect to see characteristic signals for the aromatic protons on the phenol ring, the protons on the cyclohexyl ring, and the hydroxyl protons. The integration of these signals can provide information about the monomer incorporation. In the polymer, a broadening of the signals compared to the monomer is expected.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the repeating unit, including the aromatic carbons, the carbons of the cyclohexyl ring, and the carbon bearing the hydroxyl group. The appearance of new signals or significant shifts compared to the monomer can indicate the formation of ether linkages. For example, in poly(phenylene oxide), characteristic shifts are observed for the aromatic carbons involved in the ether bond.[4][5]
FTIR Spectroscopy:
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl (O-H) stretching vibration of the phenolic end groups.
-
C-H Stretch: Peaks in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexyl group.
-
Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretch: The formation of the polyether backbone will result in a characteristic C-O-C (aryl ether) stretching band, typically in the 1200-1250 cm⁻¹ region.[6] The appearance and intensity of this peak are strong indicators of successful polymerization.
-
Cyclohexyl Vibrations: Characteristic bending and rocking vibrations of the cyclohexyl ring will also be present in the fingerprint region.[7]
Question: My Gel Permeation Chromatography (GPC) results show a low number-average molecular weight (Mn) and a high polydispersity index (PDI). What does this indicate?
Answer: Low Mn and high PDI are common issues in polymerization and can point to several problems:
-
Low Mn: A low number-average molecular weight indicates that the polymer chains are, on average, short. This is often a result of:
-
Monomer Impurities: As discussed in Section 1, impurities can act as chain terminators.
-
Non-stoichiometric Ratio of Reactants: In polycondensation, an imbalance in the functional group ratio will limit the final molecular weight.
-
Inefficient Removal of Byproducts: Incomplete removal of water in a polycondensation reaction will shift the equilibrium towards the reactants, resulting in lower molecular weight polymers.
-
Premature Termination: Side reactions or the presence of terminating agents can halt chain growth.
-
-
High PDI: A high polydispersity index (Mw/Mn) indicates a broad distribution of polymer chain lengths. This can be caused by:
-
Chain Transfer Reactions: Reactions that terminate one growing chain while initiating another can lead to a broader distribution of chain lengths.
-
Branching or Cross-linking: The formation of non-linear structures will significantly broaden the molecular weight distribution.[2][3]
-
Slow Initiation: If the initiation of new polymer chains is slow compared to propagation, it can lead to a wider range of chain lengths.
-
GPC Analysis Workflow
Caption: A logical workflow for interpreting GPC results.
Question: What thermal properties should I expect for my poly(this compound), and how do I measure them?
Answer: The thermal properties of your polymer, such as the glass transition temperature (Tg) and thermal stability, are crucial for determining its potential applications. These are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the bulky cyclohexyl group in the polymer backbone is expected to increase the Tg compared to a more flexible aliphatic polymer. For amorphous polymers, the Tg is a key indicator of their upper service temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of the polymer and its decomposition temperature. Aromatic polymers generally exhibit high thermal stability. The TGA thermogram will show the onset temperature of decomposition, which is a critical parameter for processing and high-temperature applications.
Expected Thermal Properties:
| Property | Expected Range | Significance |
| Glass Transition Temperature (Tg) | Expected to be relatively high due to the rigid cyclohexyl and phenyl groups. | Determines the upper use temperature for amorphous applications. |
| Decomposition Temperature (Td) | Expected to be high, typical of aromatic polymers. | Indicates the thermal stability and processing window of the polymer. |
References
-
Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of epoxy cyclohexyl POSS films before and after.... Retrieved from [Link]
- Viersen, F. J. (2018). Mechanistic studies of the oxidative coupling polymerization of phenols. University of Groningen.
-
Determination of Molecular Weight Distribution (GPC/SEC). (n.d.). AIMPLAS. Retrieved from [Link]
- Meehan, E., Saunders, G., & Tribe, K. (2014).
- European Patent Office. (n.d.). Purification of bisphenol-A (EP0109033A2). Google Patents.
- Google Patents. (n.d.). Recrystallization Method Of Bisphenol A (KR950003116B1).
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Intertek. (n.d.). Polymer Molecular Weight Determination. Retrieved from [Link]
-
Doherty, D. H., & Miller, S. J. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532–6549. [Link]
-
ACS Catalysis. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
PubMed. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent.
- Google Patents. (n.d.). Process for the synthesis of bisphenol (EP1572611B1).
-
ResearchGate. (n.d.). ¹H–NMR spectra of (A) brominated polyphenylene oxide (Br–PPO) and (B).... Retrieved from [Link]
-
European Patent Office. (n.d.). Process for purifying a bisphenol (EP 0675097 A1). Retrieved from [Link]
- European Patent Office. (1987). Recrystallization of bisphenol a by azeotropically drying the solvent (EP 0229357 A1).
-
Journal of Fiber Bioengineering and Informatics. (2018). Synthesis of Poly(aryl Ether Ketone)s from New Bisphenol Monomers. Retrieved from [Link]
-
AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
-
Semantic Scholar. (2007). Synthesis and properties of novel poly(arylene ether)s and poly(arylene thioether)s based on a pyridazine biphenol or a phthalazine biphenol. Retrieved from [Link]
-
MDPI. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of PPO and PPPO. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. Retrieved from [Link]
-
ACS Publications. (1965). Polymers from Bisphenols. Steric Inhibition of Condensation Polymerization. The Journal of Organic Chemistry, 30(7), 2465–2467. [Link]
-
ResearchGate. (n.d.). Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation-driven strategy for bisphenol production During acidic.... Retrieved from [Link]
- Google Patents. (n.d.). Catalyst system and process for producing bisphenol-a (US20200047170A1).
-
C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
-
ScienceDirect. (1987). A31P NMR study of poly(phenylene oxide) (PPO)(1) resin's hydroxyl end groups. Polymer Bulletin, 17(4), 333–338. [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Wikipedia. (n.d.). Poly(p-phenylene oxide). Retrieved from [Link]
-
NIH. (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(ether-ester)s. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of PLO prepared in solution at 0 °C for 1h. Retrieved from [Link]
-
ResearchGate. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Retrieved from [Link]
-
Spectroscopy Online. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Retrieved from [Link]
-
Scribd. (n.d.). Crosslinking and Branching. Retrieved from [Link]
-
E-BEAM Services. (n.d.). Crosslinking, branching, and chain scissioning. Retrieved from [Link]
-
PubMed Central. (2021). Crosslinking in Semi-Batch Seeded Emulsion Polymerization: Effect of Linear and Non-Linear Monomer Feeding Rate Profiles on Gel Formation. Retrieved from [Link]
-
University College Dublin. (n.d.). Classifying Different Types of Plastic using FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra characteristic peaks from the two kinds of polyester polymer matrixes. Retrieved from [Link]
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Technical Support Center: Identification and Removal of Impurities in 4-(4-Hydroxycyclohexyl)phenol
Prepared by: Senior Application Scientist
Welcome to the technical support guide for 4-(4-Hydroxycyclohexyl)phenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification and analysis of this important chemical intermediate. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the highest purity for your applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with this compound.
Q1: What are the most common impurities found in synthetically produced this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthesis, which typically involves the catalytic hydrogenation of 4,4'-biphenol.[1][2] Consequently, the most prevalent impurities are intermediates, byproducts, or unreacted starting materials from this process.
Table 1: Common Impurities in this compound
| Impurity Name | Source / Reason for Presence | Typical Analytical Detection Method |
| 4,4'-Biphenol | Unreacted starting material from the hydrogenation process.[1] | HPLC, GC |
| 4-(4-Hydroxyphenyl)cyclohexanone | A partially hydrogenated intermediate where one aromatic ring is reduced to a cyclohexanone.[1][3] | HPLC, GC-MS |
| 4-Cyclohexylphenol | A byproduct formed by the hydrogenolysis (loss of a hydroxyl group) of the target molecule.[4] | HPLC, GC-MS |
| 4,4'-Dihydroxybicyclohexyl | An over-hydrogenation byproduct where both phenolic rings are reduced to cyclohexanol rings.[3] | GC, LC-MS |
| cis-4-(4-Hydroxycyclohexyl)phenol | A geometric isomer of the desired trans product. The ratio depends on the hydrogenation catalyst and conditions.[5][6] | HPLC, GC (with appropriate column/method) |
| Residual Phenol | Can arise from side reactions or be a starting material in alternative synthetic routes.[7][8] | HPLC, GC |
| Catalyst Residues (e.g., Pd, Ni) | Leaching from the heterogeneous catalyst used during hydrogenation.[9][10] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Q2: What is the significance of cis- vs. trans-isomers, and how do they affect the material's properties?
A2: this compound exists as two geometric isomers: cis and trans.[5][6] The trans isomer, with the two hydroxyl groups in equatorial positions on the cyclohexane ring, is generally more stable and often the desired product for applications like liquid crystal and polymer manufacturing due to its linear and rigid structure. The presence of the cis isomer can disrupt crystal packing, leading to a lower melting point, altered solubility, and potentially impacting the performance of the final material.[11] Separation can be challenging and often requires specific chromatographic or crystallization techniques.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A multi-technique approach is recommended for comprehensive purity analysis.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for quantifying organic impurities.[][13] They are excellent for separating isomers and related substances.
-
Mass Spectrometry (MS) , often coupled with GC (GC-MS) or HPLC (LC-MS), is crucial for identifying unknown impurity peaks by providing molecular weight information.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural confirmation of the main component and can help elucidate the structure of unknown impurities if they are present at sufficient concentration (>0.1%).
-
Melting Point Analysis is a simple yet effective preliminary test. A sharp melting point close to the literature value (e.g., 222.5-223.5 °C for the trans isomer) indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[15]
Part 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: My final product has a low and broad melting point.
-
Probable Cause: This is a classic indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range. The likely culprits are the organic impurities listed in Table 1.
-
Suggested Solution:
-
Quantify Purity: Perform HPLC or GC analysis to determine the number and percentage of impurities.
-
Purify the Material: Based on the impurity levels, select an appropriate purification method. Recrystallization is the most common and effective first step for removing small amounts of impurities.[16][17] Refer to Protocol 2 for a detailed procedure. If significant amounts of multiple impurities are present, column chromatography may be necessary.
-
Problem 2: My HPLC/GC analysis shows several significant impurity peaks. How can I identify them?
-
Probable Cause: The presence of multiple peaks indicates either an incomplete reaction, the occurrence of side reactions, or the degradation of the product.
-
Suggested Solution:
-
Hypothesize Impurity Structures: Based on your synthetic route, predict the likely structures of intermediates and byproducts (see Table 1). For example, in a hydrogenation reaction, look for peaks corresponding to the starting material and partially hydrogenated intermediates.[1]
-
Utilize GC-MS or LC-MS: These hyphenated techniques are the gold standard for impurity identification. The mass spectrometer provides the molecular weight of each impurity as it elutes from the chromatograph, allowing for confident identification when matched with hypothesized structures.
-
Use Reference Standards: If available, inject commercially available standards of suspected impurities (e.g., 4,4'-biphenol) to confirm their identity by comparing retention times.
-
Problem 3: My recrystallization attempt resulted in a poor yield or the product "oiled out" instead of crystallizing.
-
Probable Cause: This issue typically stems from improper solvent selection or technique. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.
-
Suggested Solution:
-
Solvent System Optimization: The key is finding the right solvent or solvent mixture. For compounds like this compound, polar protic solvents or mixtures are often effective. A mixture of toluene and isopropanol has been shown to be effective for similar compounds.[18] Experiment with different solvents (e.g., ethyl acetate, ethanol, methanol/water mixtures) on a small scale to find one that provides good crystal formation upon cooling.[16]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of pure, well-defined crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[16]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to initiate nucleation.[16]
-
Problem 4: I suspect my product is contaminated with unreacted phenol. How can I confirm and remove it?
-
Probable Cause: Phenol is an acidic compound due to its hydroxyl group. This property can be exploited for its selective removal.
-
Suggested Solution:
-
Confirmation: HPLC or GC analysis can confirm the presence of phenol.
-
Removal via Extraction: Use a liquid-liquid extraction technique. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Wash this organic solution several times with a dilute aqueous base, such as 5% sodium bicarbonate or sodium hydroxide solution.[19] The base will deprotonate the acidic phenol, forming the water-soluble sodium phenolate salt, which partitions into the aqueous layer. The target compound, being much less acidic, will remain in the organic layer. Afterward, wash the organic layer with water to remove any residual base, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. Refer to Protocol 3 for details.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation and suspected impurities.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a 10 mM potassium dihydrogen phosphate buffer adjusted to pH 3.8 (e.g., in a ratio of 15:20:65 v/v/v).[13] Filter and degas the mobile phase before use.
-
Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using the cooling crystallization method.
-
Solvent Selection: In a test tube, add a small amount of crude product (approx. 50 mg). Add a potential solvent (e.g., ethyl acetate, ethanol/water) dropwise at room temperature. A good solvent will not dissolve the solid at room temp. Heat the mixture to boiling. An ideal solvent will fully dissolve the solid at this temperature.[17]
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves. Adding excess solvent will reduce the final yield.[16]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold recrystallization solvent. Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Washing and Drying: While the crystals are in the funnel, wash them with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities. Continue to draw air through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a suitable temperature.
-
Purity Verification: Check the melting point of the dried crystals and run an HPLC/GC analysis to confirm the removal of impurities.
Protocol 3: Removal of Phenolic Impurities by Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate (approx. 10-20 mL of solvent per gram of crude product) in a separatory funnel.
-
Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes.[19]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the impurity as its salt.
-
Repeat: Repeat the base wash (steps 2 and 3) two more times to ensure complete removal of the acidic impurity.
-
Neutralization Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Drain the aqueous layer.
-
Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it sit for 10-15 minutes. Filter the solution to remove the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the purified product.
Part 4: Visual Workflows and Decision Guides
The following diagrams provide a visual summary of the processes described in this guide.
Caption: General workflow for impurity analysis and purification.
Caption: Decision tree for selecting a purification method.
References
- Sumitomo Chemical Company. (2015). Method for producing hydrogenated biphenol. (EP2837615A1). Google Patents.
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
- Xi'an Modern Chemistry Research Institute. (2016). A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound. (CN103553878B). Google Patents.
-
Shapiro, A. B. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. Retrieved from [Link]
-
Cho, H. B., et al. (2008). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. Bulletin of the Korean Chemical Society, 29(2), 325-330. Retrieved from [Link]
-
Vogel, A., et al. (2019). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Chemie Ingenieur Technik, 91(9), 1298-1304. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). SALMETEROL-IMPURITY;4-(2-[[6-(4-CYCLOHEXYL-BUTOXY)-HEXYL]-AMINO]-1-HYDROXY-ETHYL]-2-(HYDROXY-METHYL)-PHENOL. Retrieved from [https://spectrabase.com/spectrum/BDDBSTypbdD/SALMETEROL-IMPURITY;4-(2-%5B%5B6-(4-CYCLOHEXYL-BUTOXY)-HEXYL%5D-AMINO%5D-1-HYDROXY-ETHYL%5D-2-(HYDROXY-METHYL)-PHENOL]([Link]
-
Ng, Y. S., et al. (2020). Removal of phenol from water using fenchol-menthol hydrophobic deep eutectic solvent. E3S Web of Conferences, 167, 01004. Retrieved from [Link]
-
Chen, Y. C., et al. (2007). Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A. Ranliao Huaxue Xuebao/Journal of Fuel Chemistry and Technology, 35(3), 341-345. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Swain, D., et al. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). Retrieved from [Link]
-
Azizi, A., et al. (2015). Phenol Removal by a Sequential Combined Fenton-Enzymatic Process. Nature Environment and Pollution Technology, 14(1), 133-138. Retrieved from [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5). Retrieved from [Link]
-
Cho, H. B., et al. (2008). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. ResearchGate. Retrieved from [Link]
-
Britton, J., & Raston, C. L. (2017). Selective continuous flow hydrogenation of 4-4′-biphenol 48 [Image]. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(cis-4-hydroxycyclohexyl)phenol (C12H16O2). Retrieved from [Link]
- The Dow Chemical Company. (1933). Method for manufacture of cyclohexylphenols. (US1917823A). Google Patents.
-
LookChem. (n.d.). p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1. Retrieved from [Link]
-
Knop, A., & Pilato, L. A. (1985). 7 Analytical Methods. ResearchGate. Retrieved from [Link]
-
Al-Gheethi, A., et al. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. Toxics, 11(5), 456. Retrieved from [Link]
-
Zhang, Z., et al. (2013). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Industrial & Engineering Chemistry Research, 52(26), 8950-8955. Retrieved from [Link]
- ExxonMobil Chemical Patents Inc. (2014). Process for producing phenol and/or cyclohexanone from cyclohexylbenzene. (WO2014043188A1). Google Patents.
-
Liu, Y., et al. (2009). Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. Science, 326(5957), 1250-1252. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem. Retrieved from [Link]
-
Wood, B., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2211-2220. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-(2-Hydroxycyclohexyl)phenol (cis- and trans- mixture, predominantly cis-isomer), min 98% (GC), 1 gram. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
Preventing by-product formation during 4-(4-Hydroxycyclohexyl)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(4-hydroxycyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on preventing the formation of unwanted by-products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical, field-tested solutions.
Issue 1: Low Yield of this compound with Significant Starting Material Remaining
Question: My reaction has a low conversion rate of 4,4'-biphenol. What are the likely causes and how can I improve the yield?
Answer: Low conversion is typically linked to catalyst activity, reaction conditions, or mass transfer limitations. Let's break down the potential causes and solutions.
-
Cause A: Inactive or Poorly Dispersed Catalyst
-
Explanation: The catalytic hydrogenation of 4,4'-biphenol is highly dependent on the activity and accessibility of the catalyst, commonly Palladium on Carbon (Pd/C). If the catalyst is old, has been improperly stored, or is not well-dispersed in the reaction medium, its efficiency will be compromised. The preparation method of the catalyst itself has a significant impact on particle size and metal distribution, which in turn affects reaction behavior.[1][2]
-
Solution:
-
Use a Fresh, High-Quality Catalyst: Ensure you are using a catalyst from a reputable supplier with a recent manufacturing date.
-
Proper Pre-treatment: Some protocols may require a pre-reduction or drying of the catalyst before use. For example, drying a commercial Pd/C catalyst at 100°C for 2 hours can be beneficial.[1]
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an excessive amount may not be cost-effective and can complicate filtration. Typical loadings range from a weight ratio of catalyst to substrate.
-
Ensure Good Agitation: In a batch reactor, vigorous stirring (e.g., 1000 rpm) is crucial to keep the catalyst suspended and ensure effective contact between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst.[2]
-
-
-
Cause B: Sub-optimal Reaction Conditions
-
Explanation: Temperature and hydrogen pressure are critical parameters. The hydrogenation of aromatic rings requires sufficient energy to overcome the activation barrier, but excessively high temperatures can promote side reactions.[3] Similarly, hydrogen pressure must be adequate to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed.
-
Solution:
-
Temperature Optimization: A typical temperature range for this hydrogenation is 100-165°C.[2][4] If conversion is low, a modest increase in temperature may be beneficial. However, be cautious of exceeding the optimal range, as this can lead to by-product formation.
-
Pressure Optimization: Hydrogen pressure in the range of 5-8 bar is commonly reported.[2][4] Ensure your system is maintaining the set pressure throughout the reaction.
-
-
-
Cause C: Solvent Effects
-
Explanation: The choice of solvent affects the solubility of both the starting material and the product, as well as the transport of hydrogen to the catalyst surface.
-
Solution:
-
Issue 2: High Levels of 4,4'-Bicyclohexanol (Over-hydrogenation Product) Impurity
Question: My final product is contaminated with a significant amount of 4,4'-bicyclohexanol. How can I improve the selectivity for the desired mono-hydrogenated product?
Answer: The formation of 4,4'-bicyclohexanol is a result of the hydrogenation of the second phenolic ring. Improving selectivity is a matter of carefully controlling the reaction to stop after the first hydrogenation.
-
Cause A: Reaction Time is Too Long
-
Explanation: The hydrogenation of 4,4'-biphenol is a consecutive reaction. The desired product, this compound, is an intermediate that can be further hydrogenated to 4,4'-bicyclohexanol. Leaving the reaction to run for too long will inevitably lead to the formation of this over-hydrogenated by-product.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., GC or HPLC) to monitor the disappearance of the starting material and the formation of the product and by-product over time. Stop the reaction when the optimal yield of this compound is achieved.
-
-
-
Cause B: Reaction Conditions are Too Harsh
-
Explanation: High temperatures and pressures, while increasing the reaction rate, can also reduce selectivity by promoting the hydrogenation of the second aromatic ring.
-
Solution:
-
Modify Reaction Parameters: Consider reducing the temperature or pressure slightly. A balance needs to be struck between achieving a reasonable reaction rate and maintaining high selectivity. For example, successful selective hydrogenations have been reported at 100°C and 5 bar.[4]
-
-
-
Cause C: Catalyst Choice
-
Explanation: The type of catalyst and its properties can influence selectivity. While Pd/C is common, other noble metal catalysts like Rhodium (Rh) or Ruthenium (Ru) can also be used, sometimes offering different selectivity profiles.[6] The acidity of the catalyst support can also play a role.[1][2]
-
Solution:
-
Screen Different Catalysts: If selectivity remains an issue, consider screening different catalysts. For instance, alkali-promoted Pd catalysts have been explored to control product distribution.[1]
-
-
Issue 3: Presence of 4-(4-Hydroxyphenyl)cyclohexanone Impurity
Question: I am observing an impurity that I've identified as 4-(4-hydroxyphenyl)cyclohexanone. Why is this intermediate present in my final product?
Answer: The presence of the ketone intermediate, 4-(4-hydroxyphenyl)cyclohexanone, indicates that the hydrogenation process is incomplete.
-
Explanation: The reaction proceeds in two steps: first, the hydrogenation of one aromatic ring to a cyclohexanone, followed by the reduction of the ketone to a hydroxyl group. The presence of the ketone signifies that the second step is lagging behind the first.
-
Solution:
-
Increase Reaction Time: A longer reaction time may be necessary to allow for the complete reduction of the ketone intermediate to the desired alcohol. Again, monitoring the reaction progress is key.
-
Re-evaluate Catalyst: Some catalysts may favor the formation of the ketone. For instance, in phenol hydrogenation, Pd catalysts can show high selectivity towards cyclohexanone, while Ru and Rh catalysts tend to produce cyclohexanol.[7] A similar effect could be at play here.
-
Optimize Hydrogen Pressure: Ensure sufficient hydrogen pressure is maintained, as the reduction of the ketone is also a hydrogenation step.
-
Issue 4: Formation of Isomeric By-products (e.g., 2-Cyclohexylphenol)
Question: My synthesis, which uses an alkylation approach, is producing not only the desired para-substituted product but also other isomers. How can I improve regioselectivity?
Answer: This issue is specific to synthesis routes involving the alkylation of phenol with cyclohexene or cyclohexanol. The formation of ortho- and other isomers is a common challenge in Friedel-Crafts type reactions.
-
Explanation: The hydroxyl group of phenol is an ortho-, para-directing group. Therefore, alkylation can occur at either the ortho or para position. Steric hindrance can favor the para position, but achieving high selectivity often requires specific catalysts.
-
Solution:
-
Catalyst Selection: The choice of a shape-selective catalyst is crucial. Zeolites, such as H-Mordenite or H-Beta, are often used to favor the formation of the para-isomer due to the constraints of their pore structures.[8][9]
-
Optimize Phenol to Alkylating Agent Ratio: Using an excess of phenol can help to minimize the formation of di-alkylated products. A molar ratio of phenol to cyclohexene ranging from 1:1 to 5:1 is typical.[8]
-
Temperature Control: The reaction temperature, typically between 140-220°C for this method, can influence the isomer distribution.[8] Optimization within this range may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
The most prevalent method is the selective catalytic hydrogenation of 4,4'-biphenol.[1] This route is advantageous because it starts from a readily available precursor and, with proper control, can be highly selective for the desired partially hydrogenated product.
Q2: How does the catalyst preparation method influence the reaction outcome?
The catalyst preparation method significantly impacts its physical and chemical properties. Studies have shown that Pd/C catalysts prepared by a precipitation-deposition method can exhibit different reaction behaviors compared to those made by incipient wetness impregnation.[1][2] Factors such as temperature, pH, and the reducing agent used during preparation affect the final catalyst particle size and the distribution of metal on the support, which in turn dictates the catalyst's activity and selectivity.[1]
Q3: Can this reaction be performed in a continuous flow setup?
Yes, the selective hydrogenation of 4,4'-biphenol has been successfully demonstrated in a continuous flow system.[4] Flow hydrogenation offers several advantages, including enhanced safety by minimizing the handling of pyrophoric catalysts and hydrogen gas, better temperature and pressure control, and the potential for easier scaling up.[4]
Q4: What are the key differences in by-product profiles between the hydrogenation of 4,4'-biphenol and the alkylation of phenol routes?
The by-product profiles are distinct for each route:
-
Hydrogenation of 4,4'-biphenol: The main by-products arise from either over-hydrogenation (forming 4,4'-bicyclohexanol) or incomplete reaction (leaving the 4-(4-hydroxyphenyl)cyclohexanone intermediate). Hydrogenolysis products are also a possibility.
-
Alkylation of Phenol: The primary by-products are positional isomers, such as 2-cyclohexylphenol, and potentially di-alkylated products (e.g., 2,4-dicyclohexylphenol).
Q5: What analytical techniques are best for monitoring the reaction and analyzing the final product purity?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
-
GC: Often equipped with a Flame Ionization Detector (FID), GC is excellent for separating and quantifying the volatile components of the reaction mixture, including the starting material, product, and by-products.
-
HPLC: Using a UV detector, HPLC is also highly effective, particularly for less volatile compounds. It can provide clear separation of the product from starting material and key impurities. For structural confirmation of unknown by-products, Mass Spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS) is invaluable.
Data and Protocols
Summary of Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the selective hydrogenation of 4,4'-biphenol to this compound.
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-20% Pd/C | Effective for aromatic ring hydrogenation.[4] |
| Temperature | 100 - 165 °C | Balances reaction rate with selectivity.[2][4] |
| H₂ Pressure | 5 - 8 bar | Ensures sufficient hydrogen availability.[2][4] |
| Solvent | Ethanol/Water, Isopropanol | Good solubility for reactant and product.[4][5] |
| Agitation | >1000 rpm | Crucial for slurry reactions to ensure mass transfer.[2] |
Step-by-Step Experimental Protocol: Selective Hydrogenation of 4,4'-Biphenol
This protocol is a representative example based on literature methods.[2][4] Researchers should perform their own risk assessment and optimization.
-
Reactor Setup:
-
Charge a high-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple with 4,4'-biphenol and the chosen solvent (e.g., a 1:1 v/v mixture of ethanol and water).
-
Add the 5% or 20% Pd/C catalyst. The catalyst loading should be determined based on initial optimization experiments.
-
-
Reaction Execution:
-
Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).
-
Begin vigorous stirring (e.g., 1000 rpm).
-
Heat the reactor to the target temperature (e.g., 100°C).
-
Maintain the temperature and pressure for the duration of the reaction, taking samples periodically for analysis.
-
-
Work-up and Analysis:
-
Once the reaction has reached the desired conversion and selectivity (as determined by GC or HPLC analysis), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the solid Pd/C catalyst.
-
The crude product in the filtrate can then be isolated by removing the solvent under reduced pressure.
-
Further purification, if necessary, can be achieved by crystallization from a suitable solvent.
-
Visualizations
Reaction Pathway and By-Product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound via hydrogenation of 4,4'-biphenol, highlighting the formation of major by-products.
Caption: Synthesis pathway and major by-products.
Troubleshooting Logic Flowchart
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting synthesis issues.
References
-
Cho, H., Kim, M., Kim, M., Kim, Y., & Kim, Y. (2008). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. Bulletin of the Korean Chemical Society, 29(2), 327-332. [Link]
-
Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Kulkarni, A., et al. (2020). Selective continuous flow hydrogenation of 4-4′-biphenol. Figure from: Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. ResearchGate. [Link]
-
Wang, D., et al. (2007). Catalytic hydrogenation of bisphenol A to hydrogenated bisphenol A. ResearchGate. [Link]
-
Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
- Method for producing hydrogenated biphenol. (n.d.). Google Patents.
-
Synthesis of Cyclohexylphenols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Benzene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
A Process For Preparation Of 4 Cyclohexylphenol. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. (2021). Green Chemistry. [Link]
-
4-Cyclohexylphenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
CID 162168572 | C24H32O4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (2015). OSTI.gov. [Link]
-
Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyclohexylphenol | High Purity | For Research Use [benchchem.com]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
Scale-up considerations and challenges for 4-(4-Hydroxycyclohexyl)phenol production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Hydroxycyclohexyl)phenol. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during the synthesis of this valuable intermediate, primarily focusing on the selective hydrogenation of 4,4'-biphenol. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your process effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Question 1: My reaction shows low conversion of 4,4'-biphenol. What are the primary causes and how can I fix it?
Low conversion is a frequent issue in catalytic hydrogenations and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Answer:
A systematic approach is crucial for diagnosing the root cause of low conversion.
-
Catalyst Activity and Integrity: The catalyst is the heart of the reaction. Its performance can be compromised in several ways.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can bind to the active sites of the catalyst, rendering it inactive.[1] Common poisons include sulfur compounds, halides, and carbon monoxide. Troubleshooting Step: Ensure the purity of your 4,4'-biphenol starting material and use high-purity, degassed solvents. If catalyst poisoning is suspected, the catalyst cannot be regenerated and must be replaced.
-
Improper Activation/Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel require careful handling. They are often pyrophoric, especially after reduction, and exposure to air can deactivate them.[2][3] Troubleshooting Step: Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon) at all times. The catalyst should be kept wet with solvent to prevent ignition upon contact with air.[2]
-
Incorrect Catalyst Choice: Not all hydrogenation catalysts are equally effective. While Pd/C is common, other catalysts like Raney Nickel or Rhodium/Ruthenium-based catalysts may offer better activity for your specific substrate and conditions.[4][5]
-
-
Reaction Conditions: The physical parameters of the reaction are critical for driving the conversion to completion.
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction rate. Inadequate pressure will lead to slow or stalled reactions. Typical pressures for this hydrogenation range from 3 to 8 MPa (approx. 435 to 1160 psi).[4] Troubleshooting Step: Verify your hydrogen source and regulator are functioning correctly. Ensure the reactor is properly sealed and holding pressure.
-
Suboptimal Temperature: Hydrogenation reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. A common temperature range is 100-180°C.[4] Troubleshooting Step: Calibrate your temperature probe and controller. Perform small-scale experiments to determine the optimal temperature for your specific catalyst and setup.
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is vital to ensure hydrogen can reach the catalyst surface. Troubleshooting Step: Increase the agitation speed (stirring rate). Ensure your reactor vessel has baffles if you are working at a larger scale to improve mixing.
-
Below is a logical workflow to diagnose low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing too much 4,4'-bicyclohexanol (the fully hydrogenated byproduct). How can I improve selectivity for this compound?
Achieving high selectivity for the mono-hydrogenated product is the primary challenge in this synthesis. The target molecule is an intermediate in a consecutive reaction, making over-reduction a common problem.
Answer:
Controlling selectivity requires a fine balance of catalyst choice, reaction conditions, and reaction time.
-
Catalyst Selection and Preparation: The choice of catalyst has a profound impact on selectivity.
-
Metal Type: Palladium (Pd) catalysts are generally preferred for the partial hydrogenation of aromatic rings.[6] Rhodium (Rh) and Ruthenium (Ru) catalysts are often more aggressive and can lead to complete saturation of both rings, making them more suitable for producing 4,4'-bicyclohexanol.[5]
-
Catalyst Support and Preparation: The way a catalyst is made can significantly alter its performance. Factors like metal particle size, metal distribution on the support, and the acidity of the support can influence the reaction pathway.[6] For instance, catalysts prepared by a precipitation-deposition method may show different selectivity compared to those made by incipient wetness.[6] Optimization Step: If possible, screen catalysts from different vendors or prepared by different methods. A less active catalyst may provide better selectivity by slowing the second hydrogenation step.
-
-
Reaction Parameter Control:
-
Reaction Time: This is the most straightforward parameter to adjust. Since the desired product is an intermediate, stopping the reaction at the optimal time is critical. Optimization Step: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, HPLC, or TLC). Run a time-course study to identify the point of maximum this compound concentration before significant over-reduction occurs.
-
Temperature and Pressure: Lowering the temperature and hydrogen pressure can decrease the overall reaction rate, often disproportionately affecting the second, more difficult hydrogenation step. This can provide a wider window to stop the reaction with high selectivity. Optimization Step: Methodically reduce the temperature (e.g., in 10-15°C increments) and pressure to find conditions that favor the formation of the mono-hydrogenated product.
-
The reaction proceeds as follows, highlighting the selectivity challenge:
Sources
Degradation pathways of 4-(4-Hydroxycyclohexyl)phenol under stress conditions
Technical Support Center: Stability Studies of 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the forced degradation studies of this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to support your experimental success.
Part 1: Frequently Asked Questions (FAQs) on Forced Degradation
This section addresses foundational questions about designing and executing forced degradation studies in line with regulatory expectations.
Q1: What is the primary objective of performing a forced degradation study on this compound?
A1: A forced degradation or stress testing study is a regulatory requirement designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[1][2] The core objectives for a molecule like this compound are:
-
To Identify Degradation Pathways: Understanding how the molecule breaks down helps predict its stability over its shelf life.[3][4]
-
To Elucidate Degradant Structures: Identifying the chemical structures of the degradation products is crucial for assessing potential toxicity and ensuring patient safety.[1]
-
To Develop and Validate Stability-Indicating Methods: The study generates a complex sample containing the parent drug and its degradants. This mixture is essential for developing a robust analytical method (typically HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from all potential impurities and degradation products. This proves the method is "stability-indicating."[5][6][7]
-
To Inform Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.[1][2]
Q2: What are the mandatory stress conditions I must apply according to ICH guidelines?
A2: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate that the drug substance be exposed to a variety of stress conditions to cover potential degradation routes.[8][9][10] These include:
-
Acid and Base Hydrolysis: Testing across a wide pH range.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to a combination of UV and visible light.[9]
-
Thermal Stress: Applying dry heat at temperatures higher than those used for accelerated stability testing.[9][10]
-
Humidity: This is particularly relevant for the solid-state drug substance to assess its hygroscopicity and sensitivity to moisture.[3]
Q3: What is the target degradation level, and why is it important?
A3: The generally accepted target is to achieve 5% to 20% degradation of the active ingredient.[8][11] This range is critical for several reasons:
-
Below 5%: Insufficient degradation may not produce enough degradants to be reliably detected or to adequately challenge the specificity of the analytical method.[12]
-
Above 20%: Excessive degradation can lead to the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions.[11] This can complicate the degradation pathway analysis and lead to unnecessary analytical development efforts.[13] The goal is to model likely degradation, not to completely destroy the molecule.[7]
Q4: When in the drug development lifecycle should these studies be performed?
A4: While regulatory guidance suggests that comprehensive stress testing should be completed during Phase III, it is highly recommended to initiate these studies much earlier.[11][14] Performing preliminary forced degradation during the preclinical or Phase I stages provides critical insights that can prevent costly delays later.[14] Early data helps in the timely selection of a stability-indicating analytical method and provides a better understanding of the molecule's intrinsic stability.[4][15]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Q5: I am not observing any degradation under my initial stress conditions. What should I do?
A5: This is a common challenge, indicating that this compound is relatively stable under the applied conditions. The key is to increase the severity of the stressor methodically.
-
For Hydrolysis: If there is no degradation at room temperature, increase the temperature (e.g., to 50-60°C) and/or increase the concentration of the acid/base (e.g., from 0.1 N to 1 N HCl/NaOH).[11] You can also extend the exposure time.
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 0.1% to 3% H₂O₂) or the temperature.[11]
-
For Thermal Stress: Increase the temperature in controlled increments (e.g., from 60°C to 80°C) or prolong the exposure time.[11][16]
-
For Photolytic Stress: Ensure the sample is exposed to the ICH-recommended minimum of 1.2 million lux hours and 200 watt-hours/m² of light.[9] If no degradation occurs, you can increase the exposure up to the recommended maximum of 6 million lux hours.[9]
Q6: My degradation is well over 20%. How can I bring it within the target range?
A6: Excessive degradation indicates your stress conditions are too harsh.[13] You must reduce the intensity of the stressor.
-
For Hydrolysis & Oxidation: Decrease the concentration of the reagent (acid, base, or H₂O₂), lower the temperature, or shorten the exposure time.
-
For Thermal & Photolytic Stress: Reduce the temperature or the duration of exposure. The goal is to find the "just right" conditions that yield 5-20% degradation, providing a clean and relevant degradation profile.[8]
Q7: My HPLC chromatogram shows poor resolution between the parent peak and a degradant. What are my next steps?
A7: Poor resolution is a critical issue as it compromises the "stability-indicating" nature of the method. Here is a systematic approach to improve separation:
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradants can be manipulated by changing the mobile phase pH. This is a powerful tool for altering selectivity, especially with modern HPLC columns that are stable over a wide pH range.[5]
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can significantly alter the elution profile.
-
Modify the Gradient Profile: Make the gradient shallower around the elution time of the co-eluting peaks. This provides more time for the column to resolve them.
-
Try a Different Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column). The API's structure will dictate the most appropriate column chemistry.
-
Utilize Orthogonal Detection: Use a Diode-Array Detector (DAD) to check for peak purity. If the spectra across the peak are not homogenous, it confirms co-elution. Coupling your HPLC to a Mass Spectrometer (LC-MS) provides orthogonal data (mass-to-charge ratio) that can definitively distinguish between the parent and degradant, even if they are not chromatographically separated.[5]
Q8: How do I distinguish between a process impurity and a true degradation product?
A8: This is a crucial step in impurity profiling.
-
Analyze a Control Sample: Always analyze an unstressed control sample (time zero) alongside your stressed samples.[3] Any peak present in the control sample is considered a process-related impurity from the synthesis or starting materials.
-
Monitor Peak Growth: A true degradation product will be absent or present at very low levels in the control sample and will increase in peak area over the duration of the stress study. Conversely, the parent API peak will decrease.
-
Mass Balance: A good stability-indicating method should account for all the mass. The sum of the assay value of the parent API and the levels of all degradation products should remain constant throughout the study.[5]
Part 3: Experimental Protocols & Potential Degradation Pathways
This section provides detailed experimental workflows and discusses the likely chemical transformations of this compound under stress.
Workflow for Forced Degradation Studies
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols
These protocols are starting points and must be optimized to achieve the target 5-20% degradation for this compound.[13]
| Stress Condition | Protocol Steps | Troubleshooting & Rationale |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 N HCl. 3. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw an aliquot, cool, and neutralize with 0.1 N NaOH. 5. Dilute with mobile phase and analyze by HPLC. | Rationale: Evaluates stability in acidic environments, which can be encountered in formulation or physiological conditions. Troubleshooting: If no degradation, use 1 N HCl or increase temperature. If too much degradation, reduce time or temperature.[13] |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 N NaOH. 3. Heat at 60°C for a specified period. 4. At each time point, withdraw an aliquot, cool, and neutralize with 0.1 N HCl. 5. Dilute and analyze by HPLC. | Rationale: Assesses stability in alkaline conditions. Phenolic hydroxyl groups can ionize, potentially increasing susceptibility to oxidation. Troubleshooting: Adjust reagent concentration, temperature, or time as needed.[13] |
| Oxidation | 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 3% H₂O₂. 3. Store at room temperature, protected from light, for up to 7 days.[11] 4. Withdraw aliquots at designated time points. 5. Dilute and analyze immediately by HPLC. | Rationale: Phenols are often susceptible to oxidation. This test mimics exposure to atmospheric oxygen or oxidative excipients. Troubleshooting: If degradation is slow, gently warm the solution. If too fast, use a lower concentration of H₂O₂ (e.g., 0.1-1%).[11][13] |
| Thermal Stress | 1. Solid State: Place the solid drug substance in a stability chamber at 80°C. 2. Solution State: Prepare a 1 mg/mL solution and store it at 80°C. 3. Sample at various time points, dissolve (if solid), dilute, and analyze. | Rationale: Determines the intrinsic thermal stability of the molecule. Phenolic compounds can degrade at high temperatures.[16][17] Troubleshooting: Adjust temperature and time to achieve target degradation. Compare solid vs. solution to see the effect of the solvent. |
| Photostability | 1. Expose the solid drug substance and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines. 2. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[9] 3. Analyze samples alongside a dark control stored under the same conditions. | Rationale: Phenolic compounds can be light-sensitive, undergoing photochemical degradation.[9] Troubleshooting: The dark control is essential to differentiate between thermal and photolytic degradation. |
Potential Degradation Pathways of this compound
While specific data for this molecule is not available, we can predict likely degradation pathways based on the chemistry of its functional groups (phenol and secondary alcohol).
-
Hydrolytic Conditions (Acid/Base): The core structure, consisting of C-C and C-O ether-like bonds (in the cyclohexyl ring), is generally stable to hydrolysis. Degradation under these conditions is likely minimal unless extreme pH and heat lead to dehydration of the cyclohexanol ring or other complex reactions.
-
Thermal Conditions: High temperatures can potentially cause dehydration of the cyclohexanol moiety to form 4-(cyclohex-3-en-1-yl)phenol or other isomers. Phenolic compounds themselves can undergo some degradation at elevated temperatures.[16][18]
-
Photolytic Conditions: UV light can induce free-radical reactions. The aromatic phenol ring is a chromophore that can absorb UV light, potentially leading to radical-mediated polymerization or oxidation if oxygen is present.[9][19]
-
Oxidative Conditions: This is often the most significant degradation pathway for phenols.[20] The reaction likely proceeds via a free-radical mechanism, where the phenolic hydrogen is abstracted to form a phenoxy radical. This radical is resonance-stabilized and can react further to form dimers or, more commonly, be oxidized to form p-benzoquinone type structures. The secondary alcohol on the cyclohexyl ring can also be oxidized to a ketone, forming 4-(4-oxocyclohexyl)phenol . A combination of these events could also occur.[21][22]
The following diagram illustrates a plausible oxidative degradation pathway.
Caption: Plausible oxidative degradation pathways for this compound.
References
- ICH. (2025).
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Vertex AI Search.
- ResearchGate. (n.d.). Thermal degradation of standard polyphenols; gallic acid.
- MedCrave online. (2016).
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. SciELO.
- IJCRT.org. (n.d.).
- NIH. (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Lhasa Limited. (2025).
- AmbioPharm. (n.d.).
- MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.
- ARL Bio Pharma. (2017). Stability Indicating Methods Webinar Q&A. ARL Bio Pharma.
- Encyclopedia.pub. (n.d.). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. (2025).
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- MedCrave. (2016).
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
- CyberLeninka. (n.d.).
- ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted....
- ResearchGate. (n.d.). Determination of catalytic oxidation products of phenol by RP-HPLC.
- PubMed Central. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. irjpms.com [irjpms.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polymer Mechanical Properties with 4-(4-Hydroxycyclohexyl)phenol
Welcome to the technical support center for the application of 4-(4-Hydroxycyclohexyl)phenol in polymer systems. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this versatile molecule to enhance the mechanical properties of their polymers. Here, you will find in-depth troubleshooting guidance and frequently asked questions to support your experimental work.
Introduction to this compound in Polymer Science
This compound is a bifunctional molecule featuring both a phenolic hydroxyl group and a cyclohexyl alcohol. This unique structure allows it to act as a monomer, a curing agent, or a modifier in various polymer systems, such as epoxies, polyesters, and polycarbonates. Its incorporation can lead to significant improvements in mechanical properties, including increased toughness, impact strength, and thermal stability.[1] The rigid cycloaliphatic ring imparts stiffness and thermal resistance, while the phenolic hydroxyl group provides a reactive site for polymerization and can act as an antioxidant, preventing polymer degradation.[2][3][4]
This guide will address common challenges and questions that may arise during the formulation and testing of polymers modified with this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Poor Solubility or Dispersion of this compound in the Polymer Matrix
Symptoms:
-
Cloudy or hazy appearance of the cured polymer.
-
Presence of solid agglomerates or undissolved particles.
-
Inconsistent mechanical properties across different samples.
Root Cause Analysis: this compound, being a solid with a relatively high melting point, can have limited solubility in certain non-polar or highly viscous polymer resins at room temperature. The polarity mismatch between the phenol and the polymer matrix can lead to phase separation.
Troubleshooting Steps:
-
Solvent-Assisted Mixing:
-
Rationale: Using a common solvent can facilitate the uniform dispersion of this compound before mixing with the primary resin.
-
Protocol:
-
Select a volatile solvent that dissolves both this compound and the polymer resin (e.g., acetone, methyl ethyl ketone (MEK), or tetrahydrofuran (THF)).[5]
-
Dissolve the desired amount of this compound in a minimal amount of the chosen solvent with gentle heating and stirring.
-
Separately, dissolve the polymer resin in the same solvent.
-
Combine the two solutions and mix thoroughly.
-
Remove the solvent under vacuum at a temperature below the boiling point of the solvent and the degradation temperature of the polymer to avoid void formation.
-
-
-
Melt Blending:
-
Rationale: Processing at a temperature above the melting point of this compound and the glass transition temperature of the polymer can ensure homogeneous mixing.
-
Protocol:
-
Determine the melting point of your this compound batch via Differential Scanning Calorimetry (DSC).
-
Pre-heat the polymer resin to a temperature that ensures a processable viscosity.
-
Gradually add the powdered this compound to the molten resin under high-shear mixing.
-
Maintain the temperature and mixing until a clear, homogeneous mixture is obtained.
-
-
-
Chemical Modification:
-
Rationale: Modifying the polymer backbone or the phenol itself to improve compatibility can be a long-term solution.
-
Consideration: This is an advanced technique and may alter the final properties of the polymer.
-
Issue 2: Unexpected Curing Profile (Accelerated or Retarded Curing)
Symptoms:
-
The pot life of the resin system is significantly shorter or longer than expected.
-
Incomplete curing, resulting in a tacky or soft final product.
-
Exotherm during curing is too high, potentially leading to thermal degradation.
Root Cause Analysis: The phenolic hydroxyl group of this compound can participate in the curing reaction. In epoxy systems, it can act as a catalyst or a co-curing agent, often accelerating the curing process, especially at elevated temperatures. In other systems, its bulky structure might sterically hinder the reaction, leading to a slower cure.
Troubleshooting Steps:
-
Adjusting Catalyst Concentration:
-
Rationale: If the curing is too fast, reducing the amount of the primary catalyst or accelerator can help to control the reaction rate.
-
Action: Systematically decrease the concentration of the catalyst in small increments (e.g., 10-20% reduction per trial) and monitor the gel time and exotherm.
-
-
Optimizing Curing Temperature:
-
Rationale: The rate of most curing reactions is highly dependent on temperature. A lower temperature will slow down an overly rapid reaction, while a higher temperature can help to drive an incomplete cure to completion.
-
Action:
-
For accelerated curing: Lower the initial curing temperature. Consider a step-cure profile, starting at a lower temperature and gradually increasing it.
-
For retarded curing: Increase the curing temperature or implement a post-curing step at a temperature above the glass transition temperature (Tg) of the material.[6][7]
-
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Rationale: DSC is a powerful tool to study the curing kinetics of your specific formulation.[8][9][10][11]
-
Protocol:
-
Prepare small samples of your formulation.
-
Run DSC scans at different heating rates (e.g., 5, 10, 15, 20 °C/min) to determine the onset of curing, the peak exotherm temperature, and the total heat of reaction.
-
Use the data to develop an appropriate curing schedule for your application.
-
-
Issue 3: Sub-optimal or Unexpected Mechanical Properties
Symptoms:
-
The polymer is more brittle than expected, showing low elongation at break.
-
The toughness or impact strength has not improved as anticipated.
-
A decrease in tensile or flexural strength.
Root Cause Analysis: The final mechanical properties are highly sensitive to the concentration of this compound, the degree of cure, and the morphology of the resulting polymer network. An incorrect concentration can lead to embrittlement, while poor dispersion can create stress concentration points.
Troubleshooting Steps:
-
Concentration Optimization Study:
-
Rationale: There is often an optimal concentration range for an additive to achieve the desired balance of properties.[1]
-
Protocol:
-
Prepare a series of formulations with varying weight percentages of this compound (e.g., 1%, 2.5%, 5%, 7.5%, 10%).
-
Ensure consistent processing and curing conditions for all samples.
-
Perform a suite of mechanical tests (e.g., tensile, flexural, impact) according to relevant standards (e.g., ASTM D638, ASTM D790, ASTM D256).[6][12][13][14]
-
Plot the mechanical properties as a function of concentration to identify the optimal loading.
-
-
-
Post-Curing:
-
Rationale: An incomplete cure is a common reason for poor mechanical performance. A post-curing step can increase the crosslink density and ensure the polymer network is fully formed.
-
Action: Introduce a post-curing step at a temperature approximately 20-30 °C above the glass transition temperature (Tg) of the material for several hours. The Tg can be determined by DSC or Dynamic Mechanical Analysis (DMA).
-
-
Morphological Analysis:
-
Rationale: Examining the fracture surface of a failed specimen can provide insights into the failure mechanism.
-
Technique: Use Scanning Electron Microscopy (SEM) to analyze the fracture surface. A smooth, glassy surface often indicates brittle fracture, while a rough, textured surface suggests a more ductile, tougher failure mode. The presence of agglomerates of the additive can also be identified.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves the mechanical properties of polymers?
A1: this compound enhances mechanical properties through several mechanisms:
-
Increased Crosslink Density: The two hydroxyl groups can participate in polymerization reactions, leading to a more densely crosslinked network. This increases the stiffness and thermal stability of the polymer.
-
Chain Toughening: The rigid cyclohexyl group, when incorporated into the polymer backbone, can absorb and dissipate energy from an impact, thereby increasing the toughness and impact strength of the material.
-
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with polar groups in the polymer matrix (e.g., ester, urethane, or ether linkages), which can improve interfacial adhesion and overall strength.
-
Antioxidant Effect: The phenolic group can act as a radical scavenger, protecting the polymer from thermo-oxidative degradation during processing and service life, which helps to maintain its mechanical integrity over time.[2][3][4]
Q2: In which polymer systems is this compound most effective?
A2: It is particularly effective in thermosetting resins like epoxies and phenolic resins , where its hydroxyl groups can readily react with the epoxy or formaldehyde functional groups.[15][16][17] It can also be used as a chain extender in polyurethanes [18][19][20][21] and as a monomer in the synthesis of high-performance polyesters and polycarbonates .[5][7][22] Its effectiveness in a particular system will depend on the specific chemistry and processing conditions.
Q3: What is a typical starting concentration for incorporating this compound into a polymer formulation?
A3: A good starting point for evaluating the effects of this compound is typically in the range of 1 to 5 wt% .[18] However, the optimal concentration can vary significantly depending on the polymer system and the desired properties. It is always recommended to perform a concentration optimization study as outlined in the troubleshooting guide.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, as with any chemical, proper safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Q5: How does the stereochemistry of the cyclohexyl ring (cis/trans isomers) affect the polymer properties?
A5: The p-(trans-4-hydroxycyclohexyl)phenol isomer is generally preferred for polymer applications.[23][24] The trans-isomer has a more linear and rigid structure, which can lead to better packing in the polymer matrix and a more significant increase in properties like stiffness and glass transition temperature. The cis-isomer has a more bent conformation, which may result in a less ordered polymer network.
Experimental Protocols
Protocol 1: Incorporation of this compound into an Epoxy Resin System
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
-
Acetone (optional, for solvent-assisted mixing)
-
Vacuum oven
-
Mechanical stirrer with heating capabilities
-
Molds for casting test specimens
Procedure:
-
Preparation:
-
Calculate the required amounts of epoxy resin, this compound, and curing agent based on the desired weight percentage and the stoichiometry of the epoxy and amine groups. Remember to account for the hydroxyl groups of the phenol if it is intended to participate in the curing reaction.
-
-
Mixing:
-
Method A (Melt Blending):
-
Preheat the epoxy resin to 60-80 °C to reduce its viscosity.[16]
-
Slowly add the powdered this compound to the resin while stirring continuously until it is fully dissolved and the mixture is clear.
-
Allow the mixture to cool to room temperature.
-
-
Method B (Solvent Blending):
-
Dissolve the this compound in a minimal amount of acetone.
-
Add this solution to the epoxy resin and mix thoroughly.
-
Remove the acetone using a vacuum oven at a temperature below its boiling point (e.g., 50 °C) until a constant weight is achieved.
-
-
-
Curing:
-
Add the stoichiometric amount of the amine curing agent to the epoxy/phenol mixture and mix thoroughly for 2-3 minutes, avoiding the introduction of excessive air bubbles.
-
Degas the mixture in a vacuum chamber to remove any entrapped air.
-
Pour the mixture into pre-heated molds treated with a release agent.
-
Cure the samples in an oven following a predetermined curing schedule (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C for post-curing). The optimal curing schedule should be determined by DSC analysis.
-
-
Characterization:
Data Presentation
Table 1: Hypothetical Effect of this compound Concentration on the Mechanical Properties of an Epoxy Resin
| Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0 (Neat Epoxy) | 65 | 2.8 | 4.5 | 15 |
| 2.5 | 72 | 3.1 | 5.2 | 22 |
| 5.0 | 78 | 3.4 | 5.8 | 28 |
| 7.5 | 75 | 3.6 | 5.1 | 25 |
| 10.0 | 70 | 3.8 | 4.2 | 20 |
Note: This data is illustrative and the actual results will depend on the specific polymer system and processing conditions.
Visualization
Chemical Structure and Interaction
Caption: Workflow for incorporating this compound into a polymer matrix.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common experimental issues.
References
A comprehensive list of references will be provided upon request to ensure access to the most current and relevant scientific literature.
Sources
- 1. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. madisongroup.com [madisongroup.com]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. Effect of Pigment Concentration on Mechanical Properties and on Color Stability of Polycarbonate [wseas.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. testextextile.com [testextextile.com]
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- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Influences of Different Chain extenders on Performance of UV curable Polyurethane [jonuns.com]
- 20. lume.ufrgs.br [lume.ufrgs.br]
- 21. Effect of chain extenders with different functionalities on the properties of single-component waterborne polyurethane ink binders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. acta.uni-obuda.hu [acta.uni-obuda.hu]
- 23. p-(trans-4-Hydroxycyclohexyl)phenol | 16715-88-1 [chemicalbook.com]
- 24. p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1|lookchem [lookchem.com]
Validation & Comparative
A Comparative Analysis for Polymer Scientists: 4-(4-Hydroxycyclohexyl)phenol as a High-Performance Alternative to Bisphenol A
For researchers and professionals in polymer science and material development, the quest for alternatives to Bisphenol A (BPA) is driven by both regulatory pressures and the pursuit of enhanced performance. This guide offers an in-depth comparison of polymers derived from 4-(4-Hydroxycyclohexyl)phenol (CHDM), a promising BPA alternative, and those based on the widely used BPA. We will delve into their respective performance characteristics, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation.
Introduction: The Shift Away from Bisphenol A and the Rise of Novel Monomers
Bisphenol A has long been a cornerstone in the production of high-performance polymers like polycarbonates and epoxy resins, valued for the strength, clarity, and heat resistance it imparts.[1][2] However, its classification as an endocrine disruptor has led to increasing regulatory restrictions on its use, particularly in food contact materials and medical devices.[3][4][5] This has spurred significant research into alternative monomers that not only match but exceed the performance of BPA, while offering a more favorable safety profile.
This compound, a phenolic compound featuring a cyclohexyl ring, has emerged as a compelling candidate. This unique structural feature is anticipated to enhance key polymer properties such as thermal stability and mechanical strength.[] This guide will provide a side-by-side comparison of the performance attributes of polymers synthesized from these two monomers.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the monomers is crucial before delving into their polymer performance. The table below summarizes their key properties.
| Property | This compound | Bisphenol A |
| Chemical Formula | C₁₂H₁₆O₂ | C₁₅H₁₆O₂ |
| Molecular Weight | 192.25 g/mol | 228.29 g/mol |
| Appearance | White solid | White to light-brown solid |
| Melting Point | Not specified | 158-159 °C |
| Boiling Point | 357.5 °C | 360 °C |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, very low in water |
Performance Deep Dive: A Head-to-Head Comparison
While direct, comprehensive comparative studies between polymers derived solely from this compound and BPA are not abundant in publicly available literature, we can infer performance advantages from studies on related copolyesters and BPA-free polycarbonates. The incorporation of alicyclic structures, such as the cyclohexyl group in CHDM, is a known strategy to enhance the thermal and mechanical properties of polyesters.
Thermal Stability
The introduction of a rigid cyclohexyl ring into the polymer backbone is expected to increase the glass transition temperature (Tg) and overall thermal stability compared to the more flexible isopropylidene linkage in BPA. Studies on other BPA-free polycarbonates have demonstrated that alternative bisphenols can yield polymers with significantly higher glass transition temperatures, in some cases up to 156 °C, which is about 25 °C higher than that of a BPA polycarbonate with a similar molecular weight.[7][8]
Mechanical Properties
The rigidity of the cyclohexyl moiety is also anticipated to contribute to enhanced mechanical strength and modulus. Research on copolycarbonates of BPA and 4,4'-dihydroxydiphenyl has shown that the incorporation of a more rigid comonomer can lead to a higher notched Izod impact strength at low temperatures and in thick sections, as well as greater resistance to embrittlement after heat aging, when compared to a standard BPA polycarbonate.[1][9]
Optical Properties
Chemical Resistance & Hydrolytic Stability
The chemical resistance and hydrolytic stability of polycarbonates are crucial for their durability and longevity. The hydrophobic nature of the cyclohexyl group in this compound may contribute to improved resistance to hydrolysis compared to BPA-based polycarbonates. Studies have shown that the hydrolytic stability of polycarbonates can be improved through the incorporation of different monomers.[11]
Experimental Protocols: Synthesis and Characterization
To facilitate further research and direct comparison, this section provides detailed experimental protocols for the synthesis and characterization of polycarbonates from both monomers.
Synthesis of Polycarbonate via Melt Transesterification
This method is a common and effective way to produce high-quality polycarbonates.[12]
Materials:
-
This compound or Bisphenol A
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Zinc Acetate)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine the bisphenol monomer (this compound or Bisphenol A) and diphenyl carbonate in a 1:1 molar ratio.
-
Add a catalytic amount of zinc acetate (e.g., 0.01 mol%).
-
Heat the mixture under a nitrogen atmosphere with constant stirring to a temperature sufficient to melt the reactants and initiate the transesterification reaction (typically 180-220°C). Phenol will begin to distill off as a byproduct.
-
After the initial evolution of phenol subsides, gradually reduce the pressure using a vacuum pump to facilitate the removal of the remaining phenol and drive the polymerization reaction to completion.
-
Simultaneously, increase the temperature in stages (up to 280-300°C) to maintain a molten state as the molecular weight of the polymer increases.
-
Continue the reaction under high vacuum and high temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the polymer.
Diagram of Polycarbonate Synthesis Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. img.antpedia.com [img.antpedia.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 7. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US8669314B2 - Hydrolytic stability in polycarbonate compositions - Google Patents [patents.google.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Hydroxycyclohexyl)phenol
Executive Summary
This guide provides a comprehensive framework for the validation of analytical methods for the quantification and characterization of 4-(4-Hydroxycyclohexyl)phenol. As a crucial intermediate in various synthetic processes, including the manufacturing of active pharmaceutical ingredients (APIs), ensuring the purity and quality of this compound is paramount. This document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods, detailing their underlying principles, validation protocols, and performance characteristics. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to select and validate the most appropriate analytical method for their specific application, ensuring data integrity and regulatory compliance.
Introduction to this compound and the Imperative of Method Validation
This compound is a key building block in organic synthesis. Its molecular structure, consisting of a phenol ring attached to a hydroxy-substituted cyclohexane ring, presents unique analytical challenges. The presence of two hydroxyl groups of differing reactivity and the potential for stereoisomerism (cis/trans) necessitate the use of highly specific and robust analytical methods to ensure its identity, purity, and strength.
Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for method validation.[3][4][5][6] This guide is structured in alignment with the principles outlined in ICH Q2(R2), FDA 21 CFR 211.194(a), and USP General Chapter <1225>.[4][7][8][9][10][11][12][13][14]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. This section compares the most pertinent methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[2][15] For this compound, HPLC offers excellent resolution and quantification capabilities.
Principle of Causality: The separation in reverse-phase HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polarity of this compound allows for strong retention on a C18 column, enabling its separation from impurities. A UV detector is typically employed for quantification, leveraging the chromophoric nature of the phenol ring.
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a known concentration.
dot
Caption: HPLC Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For polar compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic peak shape.
Principle of Causality: Derivatization, for instance, by silylation, converts the polar hydroxyl groups into nonpolar silyl ethers. These derivatives are more volatile and less prone to adsorption on the GC column, leading to sharper peaks and improved sensitivity. The mass spectrometer provides high selectivity and structural information, aiding in unequivocal identification.
Experimental Protocol: GC-MS Method Validation
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Derivatization: Samples are dried and derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) prior to injection.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantification and full scan mode for identification.
dot
Caption: GC-MS Method Validation Workflow.
Spectroscopic Methods (UV-Vis and FTIR)
Spectroscopic techniques are invaluable for the qualitative identification and quantitative analysis of substances.[17][18]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of light by the electronic transitions within a molecule.[17] It is a simple and rapid method for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for identification.
Principle of Causality: The phenolic ring in this compound contains a chromophore that absorbs UV light, forming the basis for quantification by UV-Vis spectroscopy. The hydroxyl and C-O bonds, as well as the aromatic ring, exhibit characteristic vibrational frequencies in the infrared spectrum, allowing for its identification by FTIR.
Experimental Protocol: UV-Vis for Quantification
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol.
-
Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance at the wavelength of maximum absorption (λmax). Construct a calibration curve of absorbance versus concentration.
Performance Comparison and Data Presentation
The following tables summarize the expected performance characteristics for each validated method. These values are based on typical acceptance criteria outlined in regulatory guidelines.[15][19]
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Specificity | High (Separates isomers and impurities) | Very High (Mass fragmentation provides structural confirmation) | Low (Interference from other UV-absorbing compounds) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 3.0% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | ~5.0 µg/mL |
Table 2: Summary of Method Attributes
| Attribute | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Sample Preparation | Simple | Complex (Derivatization required) | Very Simple |
| Qualitative Info | Limited (Retention Time) | High (Mass Spectrum) | Very Limited |
| Best Suited For | Routine QC, Purity, Assay | Impurity profiling, Trace analysis, Identification | Rapid quantification, In-process checks |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the intended application.
-
HPLC-UV is the recommended method for routine quality control, offering a balance of specificity, accuracy, and throughput. Its ability to separate potential isomers and degradation products makes it a robust choice for purity and assay determination.
-
GC-MS is the preferred method for trace-level impurity profiling and definitive identification. The high selectivity of the mass spectrometer is invaluable for structural elucidation of unknown impurities.
-
UV-Vis Spectroscopy serves as a rapid and cost-effective tool for in-process controls and situations where high specificity is not a critical requirement.
A comprehensive validation of the chosen method according to ICH, FDA, and USP guidelines is mandatory to ensure the generation of reliable and defensible data, ultimately safeguarding product quality and patient safety.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- USP <1225> Method Validation - BA Sciences.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH releases draft guidelines on analytical method development - RAPS. (2022, March 31).
- VALIDATION OF COMPENDIAL METHODS - General Chapters.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
- Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column - SIELC Technologies.
- Method Development and Validation of Test Method using RP-HPLC: A Comprehensive Review. (2025). The Pharmaceutical and Chemical Journal, 12(4), 163-167.
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2026, January 8).
- Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011, September 1).
- Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal.
- A Review: Analytical Method Development and Validation. (2023, July 10).
- Improving chromatographic analysis of phenolic compounds - Chula Digital Collections.
- Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications.
- Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017, March 29).
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- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. investigationsquality.com [investigationsquality.com]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
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- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
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- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Study of Cis and Trans Isomers of 4-(4-Hydroxycyclohexyl)phenol in Polymerization: A Guide for Researchers
In the pursuit of novel polymeric materials with tailored properties, the subtle yet profound influence of monomer stereochemistry is a critical parameter often dictating the final performance of the polymer. This guide provides an in-depth comparative analysis of the cis and trans isomers of 4-(4-Hydroxycyclohexyl)phenol as monomers in polymerization reactions, with a particular focus on the synthesis of polycarbonates and polyesters. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand and leverage the impact of isomeric purity on polymer characteristics.
Introduction: The Significance of Stereoisomerism in Polymer Science
The spatial arrangement of atoms within a monomer can have a cascading effect on the resulting polymer's architecture, influencing properties such as thermal stability, mechanical strength, and crystallinity. In the case of this compound, the cyclohexane ring can exist in two distinct stereoisomeric forms: cis, where the hydroxyl and phenyl groups are on the same side of the ring, and trans, where they are on opposite sides. This seemingly minor difference in molecular geometry leads to significant variations in how the monomers pack and react, ultimately defining the macroscopic properties of the polymer. While direct comparative polymerization data for these specific isomers is not extensively published, valuable insights can be drawn from analogous studies on other cyclic diols, which consistently demonstrate the profound impact of stereochemistry.
Synthesis and Separation of Cis and Trans Monomers
The successful comparative study hinges on the availability of pure cis and trans isomers of this compound. The synthesis typically involves the hydrogenation of 4-(4-hydroxyphenyl)cyclohexanone, which yields a mixture of the cis and trans isomers.
Experimental Protocol: Synthesis and Separation
Step 1: Hydrogenation of 4-(4-hydroxyphenyl)cyclohexanone
-
In a high-pressure reactor, dissolve 4-(4-hydroxyphenyl)cyclohexanone in a suitable solvent such as ethanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel or a palladium-based catalyst.
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 100-150°C) for several hours.
-
Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain a mixture of cis and trans this compound.
Step 2: Isomer Separation
-
Fractional Crystallization: The two isomers often exhibit different solubilities in specific solvents. By carefully selecting a solvent system and controlling the temperature, it is possible to selectively crystallize one isomer from the mixture.
-
Chromatography: For higher purity, column chromatography using silica gel is a reliable method. A solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the cis and trans isomers. The separation can be monitored by TLC. A discussion on ResearchGate regarding the separation of similar compounds, 4-(4-n-alkylcyclohexyl)phenol, suggests that Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also effective analytical and preparative techniques.[1]
Step 3: Isomer Identification
-
The identity and purity of the separated isomers should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis. In the case of similar cyclohexylphenols, it has been noted that while FTIR might not be definitive due to the subtle differences, NMR is a powerful tool for distinguishing between the axial and equatorial protons of the cyclohexane ring, thus confirming the cis or trans configuration.[1]
Polymerization of Cis and Trans Isomers: A Comparative Perspective
The polymerization of diols like this compound can be achieved through various methods, with interfacial polymerization and melt polycondensation being common for producing polycarbonates and polyesters.
Expected Differences in Polymerization Kinetics
The stereochemistry of the monomers is anticipated to influence the polymerization kinetics. The reactivity of the hydroxyl groups can be affected by their spatial orientation (axial vs. equatorial in the dominant chair conformation of the cyclohexane ring).
-
Trans Isomer: The trans isomer is expected to have both hydroxyl groups in equatorial positions in its most stable chair conformation. This orientation makes the hydroxyl groups more accessible for reaction, potentially leading to faster polymerization rates compared to the cis isomer.
-
Cis Isomer: The cis isomer will have one axial and one equatorial hydroxyl group. The axial hydroxyl group may experience greater steric hindrance, which could result in a lower reaction rate.
The general principles of polymerization kinetics suggest that the rate of polymerization is dependent on the concentration of the reactive functional groups and the rate constants of the propagation steps.[2][3][4] Any factor that affects the accessibility or reactivity of these groups, such as stereochemistry, will in turn affect the overall kinetics.
Polycarbonate Synthesis via Interfacial Polymerization
Interfacial polymerization is a common method for synthesizing polycarbonates from diols and a phosgene derivative.
Experimental Protocol: Interfacial Polymerization
Step 1: Preparation of Aqueous Phase
-
Dissolve the pure cis or trans isomer of this compound in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding phenoxide.
Step 2: Preparation of Organic Phase
-
Dissolve a phosgene derivative, such as triphosgene, in a water-immiscible organic solvent like dichloromethane.
Step 3: Polymerization
-
Combine the aqueous and organic phases in a reactor with vigorous stirring. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to facilitate the reaction.
-
The polymerization occurs at the interface between the two phases.
-
After the reaction is complete, the organic layer containing the polymer is separated.
Step 4: Polymer Isolation and Purification
-
The polymer is precipitated from the organic solution by adding a non-solvent, such as methanol.
-
The precipitated polycarbonate is then filtered, washed, and dried under vacuum.
Comparative Properties of the Resulting Polymers
The distinct molecular geometries of the cis and trans monomers are expected to translate into significant differences in the physical, thermal, and mechanical properties of the resulting polymers. A study on terephthalate polyesters synthesized from cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) provides a strong analogous case. This study revealed that the choice of stereoisomer significantly influences the polymer's properties.[5]
Thermal Properties
Based on the CBDO study, we can anticipate the following trends for polycarbonates derived from this compound isomers:
| Property | Polymer from cis-isomer | Polymer from trans-isomer | Rationale |
| Glass Transition Temperature (Tg) | Higher | Lower | The less flexible, kinked structure of the cis-isomer restricts chain mobility, leading to a higher Tg.[5] |
| Thermal Stability | Higher | Lower | The coiled structure resulting from the cis-isomer may lead to more stable packing and enhanced thermal stability.[5] |
Mechanical Properties
The molecular architecture dictated by the monomer's stereoisomerism will directly impact the mechanical performance of the polymer.
| Property | Polymer from cis-isomer | Polymer from trans-isomer | Rationale |
| Impact Resistance | Higher | Lower | The coiled structure of the polymer from the cis-isomer is hypothesized to absorb impact energy more effectively, similar to a spring.[5] |
| Tensile Strength | Lower | Higher | The more linear and ordered chains of the polymer from the trans-isomer may allow for better chain packing and higher tensile strength, making it more suitable for fiber applications.[5] |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Geometric isomers of this compound.
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Conclusion and Future Outlook
The stereochemistry of this compound is a critical design parameter in the synthesis of high-performance polymers. While direct experimental data for the polymerization of these specific isomers is an area ripe for further investigation, analogous studies strongly suggest that the cis isomer will likely yield polymers with higher glass transition temperatures and superior impact resistance, whereas the trans isomer is expected to produce polymers with higher tensile strength.
Future research should focus on generating empirical data to validate these hypotheses. A detailed investigation into the polymerization kinetics of each isomer, coupled with a comprehensive characterization of the resulting polymers, will provide invaluable insights for the rational design of new materials with precisely controlled properties for a wide range of applications, from advanced engineering plastics to novel drug delivery systems.
References
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ResearchGate. (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Retrieved from [Link]
-
YouTube. (2020, December 22). 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. Retrieved from [Link]
-
YouTube. (2019, January 17). Kinetics of Polymerization and Average Kinetic Chain Length. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer. Retrieved from [Link]
-
Fiveable. (n.d.). Polymerization kinetics | Polymer Chemistry Class Notes. Retrieved from [Link]
Sources
Performance Evaluation of Resins Synthesized with 4-(4-Hydroxycyclohexyl)phenol: A Comparative Guide
In the pursuit of advanced materials with superior performance characteristics, the exploration of novel monomers for resin synthesis is paramount. This guide provides an in-depth comparative analysis of thermosetting resins synthesized using 4-(4-Hydroxycyclohexyl)phenol. This unique monomer, featuring both a phenolic ring and a cycloaliphatic moiety, offers a compelling combination of properties that position it as a high-performance alternative to conventional resins such as those based on Bisphenol A (BPA). This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance polymers, offering objective comparisons supported by established experimental data from analogous systems.
Introduction to this compound-Based Resins
The molecular architecture of this compound is the cornerstone of its potential for creating high-performance resins. The presence of a phenolic hydroxyl group allows for traditional reactions to form resins like epoxies and phenolics, while the saturated cycloaliphatic ring imparts properties not typically found in aromatic-based resins like those derived from BPA. This guide will focus on the synthesis and performance evaluation of epoxy resins derived from this compound, comparing them primarily with BPA-based epoxy resins, a widely used benchmark in the industry.
The key anticipated advantages of resins based on this compound, largely attributed to the cycloaliphatic component, include enhanced thermal stability, superior weather and UV resistance, and improved electrical properties. These characteristics make them highly suitable for demanding applications in aerospace, electronics, and advanced coatings.[1][2][3][4]
Synthesis of Epoxy Resins from this compound
The synthesis of an epoxy resin from this compound typically follows the well-established reaction with epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide. This process, known as glycidylation, results in the formation of a diglycidyl ether of this compound.
Synthesis Workflow
The synthesis can be visualized as a two-step process: the initial reaction of the phenolic hydroxyl group with epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination in the presence of a base to form the epoxy ring.
Caption: Synthesis workflow for the glycidylation of this compound.
A detailed experimental protocol for a similar synthesis is described in the literature, which involves the condensation of a bis-hydroxy compound with epichlorohydrin in an alcoholic solvent with a sodium hydroxide catalyst at elevated temperatures.[5] The purification step is crucial to remove unreacted starting materials and byproducts to ensure the high performance of the final resin.
Performance Evaluation: A Comparative Analysis
The performance of the cured epoxy resin derived from this compound is evaluated against a standard Bisphenol A-based epoxy resin. The comparison focuses on key performance indicators critical for industrial applications.
Thermal Stability
One of the most significant advantages of cycloaliphatic epoxy resins is their excellent thermal stability.[1][6] The rigid and compact structure resulting from the crosslinking of the cycloaliphatic rings leads to a higher heat resistance in the cured product compared to BPA-based epoxies.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
A small sample (5-10 mg) of the cured resin is placed in a TGA instrument.
-
The sample is heated from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The initial decomposition temperature (Td5%, temperature at 5% weight loss) and the char yield at a high temperature (e.g., 600°C) are determined.
| Property | This compound Epoxy Resin (Expected) | Bisphenol A (BPA) Epoxy Resin (Typical) |
| Initial Decomposition Temp. (Td5%) | Higher | Lower |
| Char Yield at 600°C | Higher | Lower |
Data for BPA-based resins is widely available in the literature. Expected performance for the target resin is based on data for other cycloaliphatic epoxy resins.
Weather and UV Resistance
Aromatic rings present in BPA-based epoxy resins are susceptible to degradation upon exposure to UV radiation, leading to yellowing and a reduction in mechanical properties.[2] The replacement of the aromatic structure with a stable cycloaliphatic ring in resins derived from this compound imparts superior weatherability and resistance to yellowing.[2][6]
Experimental Protocol: Accelerated Weathering Test
-
Cured resin samples are placed in an accelerated weathering chamber.
-
The samples are exposed to cycles of UV radiation, temperature, and humidity according to a standard protocol (e.g., ASTM G154).
-
Changes in color (yellowing index) and gloss are measured at regular intervals.
-
Mechanical properties (e.g., tensile strength) can also be evaluated before and after exposure.
| Property | This compound Epoxy Resin (Expected) | Bisphenol A (BPA) Epoxy Resin (Typical) |
| Yellowing Index after UV Exposure | Low | High |
| Gloss Retention | High | Low |
Mechanical Properties
The cured network of cycloaliphatic epoxy resins is known for its high stiffness and toughness, leading to excellent mechanical properties.[2]
Experimental Protocol: Tensile and Flexural Testing
-
Standard test specimens (dog-bone for tensile, rectangular for flexural) of the cured resin are prepared.
-
Tensile and flexural properties are measured using a universal testing machine according to ASTM D638 and ASTM D790, respectively.
-
Key parameters such as tensile strength, Young's modulus, elongation at break, flexural strength, and flexural modulus are determined.
A study on a cycloaliphatic epoxy/silica composite showed that with 60 wt% microsilica, the composite exhibited a tensile strength of 82.5 MPa and a flexural strength of 152.3 MPa.[7] While these values are for a composite, they indicate the high mechanical performance achievable with a cycloaliphatic epoxy matrix.
| Property | This compound Epoxy Resin (Expected) | Bisphenol A (BPA) Epoxy Resin (Typical) |
| Tensile Strength | High | Moderate to High |
| Flexural Strength | High | Moderate to High |
| Toughness | Good | Moderate |
Electrical Properties
Cycloaliphatic epoxy resins are synthesized without epichlorohydrin, which can lead to lower levels of ionic impurities like chloride ions.[1][6] This results in superior dielectric properties compared to BPA-based epoxies, making them ideal for electrical insulation applications.[1][6]
Experimental Protocol: Dielectric Strength and Volume Resistivity
-
Cured resin samples of a specified thickness are prepared.
-
Dielectric strength is measured by applying an increasing AC voltage across the sample until breakdown occurs (ASTM D149).
-
Volume resistivity is measured by applying a DC voltage and measuring the resulting current (ASTM D257).
| Property | This compound Epoxy Resin (Expected) | Bisphenol A (BPA) Epoxy Resin (Typical) |
| Dielectric Strength | High | Moderate |
| Volume Resistivity | High | Moderate |
Chemical Resistance
Phenolic and epoxy resins are generally known for their good chemical resistance due to their crosslinked network structure.[8][9] The dense crosslinking expected in cured this compound-based resins should provide excellent resistance to a wide range of chemicals.
Experimental Protocol: Chemical Immersion Test
-
Cured resin samples are weighed and their dimensions are measured.
-
The samples are immersed in various chemicals (e.g., acids, bases, solvents) for a specified period at a controlled temperature.
-
After immersion, the samples are removed, dried, and re-weighed. Changes in weight, dimensions, and appearance are noted.
-
Mechanical properties can also be tested after immersion to assess any degradation.
Logical Framework for Resin Selection
The choice between a this compound-based resin and a conventional alternative depends on the specific requirements of the application. The following diagram illustrates a decision-making framework.
Caption: Decision framework for selecting a resin based on key performance needs.
Conclusion
Resins synthesized from this compound present a compelling option for applications demanding high performance. The inherent advantages conferred by the cycloaliphatic structure—namely superior thermal stability, excellent weather and UV resistance, and enhanced electrical properties—position these resins as a significant advancement over traditional BPA-based epoxies. While the initial cost of the monomer may be higher, the extended service life and improved reliability of the final products can justify the investment in many high-value applications. Further research focusing on the direct synthesis and characterization of these resins will undoubtedly solidify their place in the landscape of advanced thermosetting polymers.
References
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Characteristics of Cycloaliphatic Epoxy Resin. (n.d.). Jiangsu Tetra New Material Technology Co., Ltd. Retrieved January 21, 2026, from [Link]
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Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. (2025, April 20). Ruqinba. Retrieved January 21, 2026, from [Link]
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Beyond Bisphenol A: Exploring the Future with Cycloaliphatic Epoxies. (n.d.). Retrieved January 21, 2026, from [Link]
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The Advantages of Cycloaliphatic Epoxy Resins for High-Performance Applications. (2026, January 16). Retrieved January 21, 2026, from [Link]
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Different Epoxy Chemistries and Where to Use Them. (n.d.). High Performance Coatings. Retrieved January 21, 2026, from [Link]
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Cycloaliphatic Epoxy Resins - Session 20. (2023, December 14). YouTube. Retrieved January 21, 2026, from [Link]
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Characteristics and Applications of Cycloaliphatic Epoxy Resins. (n.d.). Jiangsu Tetra New Material Technology Co., Ltd. Retrieved January 21, 2026, from [Link]
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Park, J.-J., et al. (2015). Mechanical and Electrical Properties of Cycloaliphatic Epoxy/Silica Systems for Electrical Insulators for Outdoor Applications. Transactions on Electrical and Electronic Materials, 16(2), 82-85. Retrieved January 21, 2026, from [Link]
- Process for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds. (n.d.). Google Patents.
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A Guide to the Chemical Resistance of Phenolic Resin. (2025, September 3). Retrieved January 21, 2026, from [Link]
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Chopda, J. V., et al. (2019). Synthesis and Characterization of Epoxy Resin of (2E, 6E) - Bis (4-hydroxybenzylidene) -4-methylcyclohexanone. Journal of Polymer Materials, 36(1), 101–109. Retrieved January 21, 2026, from [Link]
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Hernandez, E. D., et al. (2016). Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. ACS Sustainable Chemistry & Engineering, 4(8), 4328-4339. Retrieved January 21, 2026, from [Link]
-
Phenolic Novolac And Resol Resins. (n.d.). Plenco. Retrieved January 21, 2026, from [Link]
-
Recent Development of Functional Bio-Based Epoxy Resins. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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- 5. JPM | Synthesis and Characterization of Epoxy Resin of (2E, 6E) - Bis (4-hydroxybenzylidene) -4-methylcyclohexanone [techscience.com]
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A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of 4-(4-Hydroxycyclohexyl)phenol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible results. This is particularly critical for bifunctional molecules like 4-(4-hydroxycyclohexyl)phenol, which incorporates both a phenol and a cyclohexanol moiety. These distinct functional groups can present overlapping spectroscopic signals, necessitating a robust cross-validation strategy to ensure accurate characterization. This guide provides an in-depth comparison of spectroscopic techniques and a systematic approach to the cross-validation of data for this compound, even in the absence of a complete public spectral database for this specific molecule.
At the heart of our approach is the principle of orthogonal data corroboration. By integrating insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we can build a comprehensive and self-validating picture of the molecule's structure. This guide will walk you through the theoretical underpinnings, practical experimental protocols, and data interpretation strategies required for this rigorous analytical endeavor.
The Imperative of Cross-Validation for Bifunctional Molecules
Bifunctional molecules, by their very nature, possess distinct chemical environments that can lead to complex spectral outputs. The phenolic ring and the cyclohexanol ring in this compound will each generate a unique set of signals. Cross-validation, therefore, is not merely a confirmatory step but a foundational element of the analytical process. It involves a systematic comparison of data from multiple, independent analytical techniques to ensure that the interpretation of one set of data is consistent with the others. This approach minimizes the risk of misinterpretation arising from spectral artifacts or overlapping signals.
A robust cross-validation workflow, as outlined below, ensures the integrity of the structural assignment.
Figure 1: Spectroscopic Cross-Validation Workflow.
Experimental Protocols for Spectroscopic Analysis
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is paramount. The following sections detail the methodologies for acquiring IR, NMR, and MS spectra for a compound such as this compound. These protocols are designed to be self-validating by incorporating appropriate system suitability checks and controls.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the key functional groups present in the molecule, specifically the hydroxyl (-OH) groups of the phenol and cyclohexanol, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.
Methodology:
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is recommended for its high resolution. Mix approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a more rapid analysis with minimal sample preparation.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Background: A background spectrum of the empty sample compartment (or the ATR crystal) must be collected prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H, aromatic C-H, aliphatic C-H, C=C (aromatic), and C-O functional groups.
-
Compare the observed frequencies with established correlation charts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the detailed carbon-hydrogen framework of the molecule, including the number of unique proton and carbon environments, their chemical shifts, and their connectivity.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
-
¹³C NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Technique: Proton-decoupled to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal to assign protons to specific structural motifs.
-
¹³C NMR: Identify the number of unique carbon environments and their chemical shifts. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure.
Methodology:
-
Sample Introduction:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.
-
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
-
Ionization Method:
-
Electron Ionization (EI): Typically used in GC-MS, provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that often preserves the molecular ion.
-
-
Mass Analyzer:
-
Quadrupole: Good for routine analysis.
-
Time-of-Flight (TOF) or Orbitrap: For high-resolution mass spectrometry (HRMS) to determine the exact molecular formula.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the expected structure.
-
Predicted Spectroscopic Data for this compound
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is expected to show characteristic absorptions for its two hydroxyl groups and its aromatic and aliphatic components.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 4-Cyclohexylphenol | Vibrational Mode |
| Phenolic O-H | ~3300 (broad) | ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| Cyclohexanol O-H | ~3400 (broad) | N/A | O-H stretch (hydrogen-bonded) |
| Aromatic C-H | ~3100-3000 | ~3050 | C-H stretch |
| Aliphatic C-H | ~2950-2850 | ~2920, 2850 | C-H stretch |
| Aromatic C=C | ~1600, ~1500 | ~1610, 1515 | C=C stretch |
| C-O (Phenol) | ~1230 | ~1240 | C-O stretch |
| C-O (Cyclohexanol) | ~1050 | N/A | C-O stretch |
Note: The presence of two hydroxyl groups in this compound may lead to a broader and more complex O-H stretching band compared to 4-cyclohexylphenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide detailed information about the proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Cyclohexylphenol | Multiplicity | Integration |
| Phenolic -OH | 4.5-5.5 | ~4.8 | Singlet (broad) | 1H |
| Cyclohexanol -OH | 1.5-2.5 | N/A | Singlet (broad) | 1H |
| Aromatic H (ortho to -OH) | 6.7-6.9 | ~6.75 | Doublet | 2H |
| Aromatic H (meta to -OH) | 7.0-7.2 | ~7.15 | Doublet | 2H |
| Cyclohexyl H (methine, attached to phenol) | 2.4-2.6 | ~2.4 | Multiplet | 1H |
| Cyclohexyl H (methine, attached to -OH) | 3.5-3.7 | N/A | Multiplet | 1H |
| Cyclohexyl H (methylene) | 1.2-2.0 | ~1.2-1.9 | Multiplets | 8H |
Note: The chemical shifts are highly dependent on the solvent used. The presence of the second hydroxyl group in this compound will influence the chemical shifts of the cyclohexyl protons compared to 4-cyclohexylphenol.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Cyclohexylphenol |
| C-OH (Phenol) | 153-156 | ~153.5 |
| C-H (Aromatic, meta to -OH) | 127-129 | ~128 |
| C-H (Aromatic, ortho to -OH) | 115-117 | ~115.5 |
| C (Aromatic, attached to cyclohexyl) | 140-143 | ~141 |
| C-OH (Cyclohexanol) | 68-72 | N/A |
| C-H (Cyclohexyl, attached to phenol) | 42-45 | ~43.5 |
| C (Cyclohexyl, other) | 25-35 | ~26-35 |
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and key fragmentation patterns.
| Analysis | Expected Value for this compound | Reference Value for 4-Cyclohexylphenol |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O |
| Molecular Weight | 192.25 g/mol | 176.25 g/mol |
| Molecular Ion (EI) | m/z 192 | m/z 176 |
| [M+H]⁺ (ESI) | m/z 193 | m/z 177 |
| Key Fragments | Loss of H₂O (m/z 174), cleavage of the cyclohexyl ring | Loss of cyclohexyl radical (m/z 93), cleavage of the cyclohexyl ring |
The fragmentation pattern will be crucial for confirming the connectivity of the two functional groups.
Structural Elucidation through Data Integration
The power of cross-validation lies in the integration of these disparate datasets to build a cohesive structural narrative.
Figure 2: Structural Elucidation Process.
Alternative and Complementary Analytical Techniques
While IR, NMR, and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information, particularly for complex bifunctional molecules.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry. This is the "gold standard" for structural confirmation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly the phenolic chromophore. The position and intensity of the absorption maxima can be sensitive to the substitution pattern on the aromatic ring.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning proton and carbon signals and establishing connectivity within the molecule, especially for the complex cyclohexyl ring system.
Conclusion: A Commitment to Analytical Rigor
The structural characterization of a molecule like this compound demands a meticulous and multi-faceted analytical approach. While the absence of readily available experimental spectra presents a challenge, a robust framework for cross-validation, grounded in sound spectroscopic principles and a comparative analysis with known analogues, can provide a high degree of confidence in the structural assignment.
This guide underscores the importance of not relying on a single analytical technique. Instead, by integrating data from IR, NMR, and MS, and by considering complementary techniques where necessary, researchers can ensure the scientific integrity of their findings. The principles and protocols outlined herein provide a comprehensive roadmap for the rigorous spectroscopic characterization and cross-validation of bifunctional molecules, a critical step in advancing research and development in the chemical and pharmaceutical sciences. It is imperative, however, that researchers generate and validate their own experimental data for this specific compound to ensure the utmost accuracy in their work.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2][3]
-
ASTM International. ASTM E169 - 16(2021) Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. [Link][4]
-
ASTM International. ASTM E1252 - 98(2021) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][5][6][7]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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- 4. 4-Cyclohexylphenol(1131-60-8) 1H NMR [m.chemicalbook.com]
- 5. Spectral Database for Organic Compounds SDB - Departamento de Química Inorgánica [um.es]
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A Comparative Guide to Evaluating 4-(4-Hydroxycyclohexyl)phenol Derivatives as Novel Selective Estrogen Receptor Modulators
Introduction: The Untapped Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, safety, and pharmacokinetic profiles is perpetual. Phenolic compounds, in particular, are a cornerstone of drug discovery, known for their diverse biological activities.[1] This guide focuses on the 4-(4-Hydroxycyclohexyl)phenol scaffold, a unique structural motif combining a phenol, crucial for receptor interactions, with a flexible cyclohexyl ring that can probe deep hydrophobic pockets in target proteins.[2]
While direct biological data on derivatives of this compound in medicinal applications are sparse, its structural resemblance to known Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and raloxifene suggests a compelling hypothesis: that this scaffold represents a promising, unexplored template for a new generation of SERMs. SERMs are a critical class of therapeutics for hormone-receptor-positive breast cancer, osteoporosis, and other estrogen-related conditions.[3][4] They exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, a property dictated by the ligand's influence on the receptor's conformational state.[5]
This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It objectively compares the established performance of benchmark SERMs with the potential of this compound derivatives. We will not present non-existent data, but rather provide the detailed experimental frameworks and supporting data necessary to rigorously evaluate this novel chemical series. Our approach is grounded in the principles of medicinal chemistry, providing the "why" behind the "how" of experimental design.
Comparative Framework: Benchmarking Against Established SERMs
To rationally assess the potential of a new chemical series, we must benchmark it against the current standards of care. In the realm of SERMs, Tamoxifen (and its more active metabolite, 4-hydroxytamoxifen) and Raloxifene are the quintessential comparators.[3][6]
Table 1: Comparative Efficacy Profile of Benchmark SERMs
| Parameter | 4-Hydroxytamoxifen (Active Metabolite of Tamoxifen) | Raloxifene | 17β-Estradiol (Endogenous Ligand) | Rationale for Measurement |
| ERα Binding Affinity (IC50/Ki/Kd) | High Affinity. Ki: ~75 nM for ERRγ[1][7]; IC50: 0.98 nM for ERα.[8] | High Affinity. IC50: 0.66 nM for ERα.[8] | High Affinity. IC50: 0.68 nM for ERα.[8] | Measures the compound's ability to bind to the target receptor. A lower value indicates stronger binding. |
| ERβ Binding Affinity (IC50) | High Affinity. IC50: 2.46 nM.[8] | Lower Affinity than ERα.[8][9] | High Affinity. IC50: 1.01 nM.[8] | Differential binding to ER subtypes (α vs. β) can predict tissue-selective effects. |
| MCF-7 Cell Proliferation (IC50) | Potent inhibitor. IC50: ~10 µM (as Tamoxifen)[10]; 19.35 µM (as 4-OHT).[11] | Potent inhibitor. | Potent stimulator. | A functional cell-based assay to determine the compound's antagonist effect in an ER-positive breast cancer cell line. |
| Tissue-Specific Activity | Antagonist in breast; Agonist in endometrium and bone.[6] | Antagonist in breast and endometrium; Agonist in bone.[5][6] | Agonist in most tissues. | The defining characteristic of a SERM, crucial for its therapeutic window. |
Table 2: Comparative Safety and Pharmacokinetic Profile of Benchmark SERMs
| Parameter | Tamoxifen | Raloxifene | Rationale for Measurement |
| Common Side Effects | Hot flashes, increased risk of endometrial cancer and blood clots.[4] | Hot flashes, leg cramps, small increased risk of blood clots.[3][6] | Important for overall patient tolerability and risk-benefit analysis. |
| Metabolism | Extensively metabolized, primarily by CYP2D6, to active metabolites (e.g., 4-hydroxytamoxifen, endoxifen).[12][13] | Undergoes extensive first-pass metabolism (glucuronidation). | Understanding metabolic pathways is crucial for predicting drug-drug interactions and patient variability. |
| Bioavailability | High (approximately 100%).[4] | Low (~2%) due to extensive first-pass metabolism. | Affects dosing and consistency of therapeutic levels. |
| Half-life | Long (approx. 5-7 days).[4] | Long (approx. 27.7 hours). | Determines dosing frequency. |
Proposed Mechanism of Action and Signaling Pathway
The central mechanism for SERMs involves direct, competitive binding to the Estrogen Receptor (ER), a ligand-activated nuclear transcription factor. The binding of a ligand to the ER's Ligand Binding Domain (LBD) induces a specific conformational change. This change dictates the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes.
-
Agonist Action: Estradiol binding promotes a conformation that recruits co-activators, leading to gene transcription and cell proliferation.
-
Antagonist Action: Antagonists like 4-hydroxytamoxifen induce a different conformation that prevents co-activator binding and may recruit co-repressors, thus blocking gene transcription.
The tissue-selectivity of SERMs arises from the differential expression of ER subtypes (ERα and ERβ) and co-regulator proteins in various tissues.
Caption: SERM Signaling Pathway.
Experimental Workflow for Efficacy and Safety Assessment
To systematically evaluate a novel this compound derivative, a tiered approach is essential. This workflow ensures that resources are focused on the most promising candidates.
Caption: Tiered Experimental Workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity.
Protocol 1: ERα Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human estrogen receptor alpha.
Causality: This is the foundational assay. A compound must bind to the target to exert its effect. This assay quantifies that initial interaction and is a primary filter for any potential modulator.
Methodology: Fluorescence Polarization (FP) is a robust, high-throughput method.
-
Reagents & Materials:
-
Full-length recombinant human ERα protein.
-
Fluorescein-labeled Estradiol (ES2) tracer.
-
Assay Buffer (e.g., PBS with 0.01% BSA).
-
Test Compounds and 17β-Estradiol (unlabeled) for standard curve.
-
384-well, low-volume, black plates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a serial dilution of the unlabeled 17β-Estradiol (positive control) and the test compounds in Assay Buffer. A typical range is from 1 µM to 0.1 nM.
-
In each well of the 384-well plate, add:
-
5 µL of Assay Buffer.
-
5 µL of ERα protein (final concentration ~1-5 nM).
-
5 µL of ES2 tracer (final concentration ~1 nM).
-
5 µL of test compound or standard.
-
-
Include controls:
-
No Ligand Control: 5 µL of Assay Buffer instead of compound (represents maximum binding).
-
Tracer Only Control: 10 µL of Assay Buffer instead of protein and compound (represents minimum polarization).
-
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the FP values against the log concentration of the competitor (Estradiol or test compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Protocol 2: MCF-7 Cell Proliferation Assay
Objective: To assess the functional antagonist activity of a test compound on an ER-positive breast cancer cell line.
Causality: This assay moves from target binding to a cellular, phenotypic effect. Inhibition of proliferation in ER-dependent MCF-7 cells is a hallmark of an effective ER antagonist for breast cancer.[14]
Methodology:
-
Cell Culture:
-
Procedure:
-
Seed the acclimatized MCF-7 cells into 96-well plates at a density of 2,000-4,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and 4-hydroxytamoxifen (positive control).
-
Treat the cells with the compounds in the presence of a low concentration of 17β-Estradiol (e.g., 0.1 nM) to stimulate proliferation.
-
Include controls:
-
Vehicle Control: Cells with estradiol only.
-
No Estradiol Control: Cells with vehicle only.
-
-
Incubate for 5-6 days.
-
Quantify cell proliferation using a suitable method (e.g., CyQUANT, MTT, or crystal violet staining).[17]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (estradiol-stimulated proliferation set to 100%).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: In Vitro Safety - General Cytotoxicity Assay
Objective: To assess the general toxicity of a compound, distinguishing it from the specific anti-proliferative effect on ER-positive cells.
Causality: It is critical to ensure that the observed effect in the MCF-7 assay is due to ER antagonism and not simply because the compound is a non-specific cellular toxin. Using an ER-negative cell line like MDA-MB-231 or a non-cancerous cell line like HepG2 (for liver toxicity) provides this crucial counter-screen.[18][19]
Methodology:
-
Cell Culture:
-
Culture HepG2 (human liver carcinoma) or MDA-MB-231 (ER-negative breast cancer) cells in appropriate medium.
-
-
Procedure:
-
Seed cells into 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compound. Use a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for 48-72 hours.
-
Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo), which measures the metabolic activity of living cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50%) from the dose-response curve.
-
Calculate the Selectivity Index (SI): SI = CC50 / IC50. A higher SI value (>10) is desirable, indicating that the compound is selectively targeting ER-mediated proliferation at concentrations far below those that cause general cell death.
-
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold offers several points for chemical modification to optimize efficacy and safety.
Caption: Key Areas for SAR Exploration.
A logical next step would be to synthesize a small library of derivatives based on this scaffold. Key modifications would include:
-
Replacing the cyclohexyl hydroxyl group: Introduce a basic amine side chain, similar to that found in tamoxifen and raloxifene, which is known to be critical for antagonist activity.
-
Varying the stereochemistry: Synthesize and test both the cis and trans isomers of the cyclohexyl ring to understand the spatial requirements of the receptor's binding pocket.
-
Substituting the phenyl ring: Add small alkyl or halogen groups to probe for additional interactions and potentially block sites of metabolic attack.
By systematically applying the experimental workflow described above to a library of such derivatives, researchers can build a robust SAR profile and determine if the this compound scaffold can indeed yield a new class of potent and safe Selective Estrogen Receptor Modulators.
References
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TME Scientific. In Vitro Toxicology Assays. [Link]
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Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. PubMed. [Link]
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Photochemical Synthesis of N-Arylbenzophenanthridine Selective Estrogen Receptor Modulators (SERMs). ACS Publications. [Link]
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Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
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Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. PubMed. [Link]
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An estrogen receptor basis for raloxifene action in bone. PubMed. [Link]
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4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor. PNAS. [Link]
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Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. PubMed. [Link]
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(2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]
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Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene. PubMed. [Link]
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National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
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4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. PMC. [Link]
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ResearchGate. (A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,.... [Link]
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Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. NIH. [Link]
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MCF-7 breast cancer cells selected for tamoxifen resistance acquire new phenotypes differing in DNA content, phospho. ResearchGate. [Link]
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Inhibition of Human Breast Cancer Cell Proliferation With Estradiol Metabolites Is as Effective as With Tamoxifen. PubMed. [Link]
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Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. [Link]
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INDIGO Biosciences. Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). [Link]
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Tamoxifen Selective Estrogen Receptor Modulators SERMs ; Pharmacokinetics, Mechanism of action, Uses. YouTube. [Link]
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Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers. [Link]
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A Senior Application Scientist's Guide to Correlating Structure and Properties of 4-(4-Hydroxycyclohexyl)phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the phenol scaffold remains a cornerstone for the development of novel functional molecules. Among these, 4-(4-Hydroxycyclohexyl)phenol and its analogs represent a class of compounds with significant potential, demonstrating a spectrum of biological activities and tunable physicochemical properties. Their rigid cyclohexyl core linked to a reactive phenol moiety provides a versatile template for structural modification, enabling the fine-tuning of properties for applications ranging from targeted therapeutics to advanced polymer development.
This guide provides an in-depth technical comparison of this compound analogs, elucidating the critical relationships between their chemical structure and functional properties. We will explore the synthetic strategies for generating a diverse library of these compounds and delve into a comparative analysis of their key biological and physicochemical characteristics, supported by established experimental data from related phenolic structures. The causality behind experimental choices and the principles of structure-activity relationships (SAR) will be emphasized to provide a predictive framework for the rational design of next-generation analogs.
The Architectural Blueprint: Synthesis of this compound Analogs
The creation of a diverse library of analogs is predicated on robust and versatile synthetic methodologies. The primary route to this compound and its derivatives is through the acid-catalyzed Friedel-Crafts alkylation of a parent phenol with a cyclohexene or cyclohexanol derivative. This electrophilic aromatic substitution typically yields a mixture of ortho and para isomers, with the para-substituted product often being the major and more desirable isomer.[1][2]
A generalizable synthetic scheme is presented below, highlighting the key reaction to access a variety of analogs by modifying the starting phenol or the cyclohexyl precursor.
Caption: Generalized synthesis of this compound analogs.
The choice of catalyst is crucial for optimizing the yield and selectivity of the para-isomer. While traditional mineral acids like sulfuric acid can be effective, they often lead to environmental concerns and side product formation.[1] The use of solid acid catalysts, such as H-beta zeolites, offers a more sustainable and selective alternative, facilitating easier product separation and catalyst recycling.[3] The reaction temperature and molar ratio of reactants are key parameters to be optimized for maximizing the yield of the desired 4-substituted phenol.[1]
Comparative Analysis of Physicochemical Properties
The seemingly subtle modifications to the core structure of this compound can induce significant shifts in its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed and experimental properties for the parent compound and representative analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors |
| This compound | C12H16O2 | 192.25 | 2.8 | 2 | 2 |
| 4-Cyclohexylphenol | C12H16O | 176.25 | 4.2 | 1 | 1 |
| 4-(4-Methylcyclohexyl)phenol | C13H18O | 190.28 | 4.5 | 1 | 1 |
| 4-(4-tert-Butylcyclohexyl)phenol | C16H24O | 232.36 | 5.9 | 1 | 1 |
Data sourced from PubChem and other chemical databases.
The introduction of a hydroxyl group on the cyclohexyl ring in the parent compound significantly reduces its lipophilicity (lower LogP) and increases its hydrogen bonding capacity compared to 4-cyclohexylphenol. This is expected to enhance its aqueous solubility but may decrease its ability to cross biological membranes. Conversely, the addition of alkyl substituents on the cyclohexyl ring, such as methyl or tert-butyl groups, progressively increases the molecular weight and lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Structure-Property Relationships: A Multifaceted Perspective
The therapeutic and toxicological profile of this compound analogs is dictated by their interactions with various biological targets. Here, we explore the key structure-property relationships governing their most prominent activities.
Endocrine Disrupting Potential: Estrogenic and Antiandrogenic Activity
Phenolic compounds are a well-documented class of endocrine-disrupting chemicals (EDCs) due to their structural resemblance to endogenous steroid hormones.[4] The para-substituted phenolic moiety is a common feature in many estrogen receptor (ER) agonists and androgen receptor (AR) antagonists.
Estrogenic Activity: The estrogenic potential of these analogs is primarily determined by the ability of the phenolic hydroxyl group to mimic the A-ring hydroxyl of estradiol and engage in crucial hydrogen bonding within the ligand-binding domain of the estrogen receptor. The overall shape and hydrophobicity of the molecule also play a critical role.
-
The Phenolic Hydroxyl is Essential: The free hydroxyl group is paramount for estrogenic activity. Its removal or masking would likely abolish any significant interaction with the estrogen receptor.
-
Para-Substitution is Key: The para-position of the substituent on the phenol ring is generally favored for estrogenic activity, mimicking the substitution pattern of endogenous estrogens.[5]
-
Influence of the Cyclohexyl Substituent: The nature of the substituent on the cyclohexyl ring can modulate estrogenic potency. Increased hydrophobicity and bulk can either enhance or diminish activity depending on the specific topology of the receptor's ligand-binding pocket. For instance, in other alkylphenols, a tertiary branched alkyl group of a certain size has been shown to optimize estrogenic activity.[5]
Antiandrogenic Activity: Interestingly, many estrogenic compounds also exhibit antiandrogenic properties by competitively inhibiting the binding of androgens to the androgen receptor.[6][7] For phenolic compounds, this is often attributed to their ability to occupy the ligand-binding pocket of the AR and prevent the conformational changes required for receptor activation.
-
Competition for the Ligand-Binding Pocket: The overall molecular structure allows these analogs to fit within the AR ligand-binding domain, sterically hindering the binding of endogenous androgens like dihydrotestosterone (DHT).
-
Lack of Agonistic Activity: While they can bind to the AR, they typically fail to induce the allosteric changes necessary for the recruitment of coactivators, thus acting as antagonists.[8]
Caption: Dual endocrine activity of phenolic analogs.
Antioxidant Activity
The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity.[9] Phenols can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The efficiency of this process is influenced by the stability of the resulting phenoxyl radical.
-
Hydrogen Atom Donation: The primary mechanism of antioxidant action is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical.
-
Electron-Donating Substituents: Substituents on the phenol or cyclohexyl ring that have electron-donating effects can stabilize the phenoxyl radical, thereby enhancing the antioxidant activity.[3] Conversely, electron-withdrawing groups would be expected to decrease antioxidant potential.
-
Steric Hindrance: Bulky groups ortho to the hydroxyl group can sometimes sterically hinder the approach of free radicals, potentially reducing the antioxidant activity. However, they can also increase the stability of the phenoxyl radical.
Cytotoxicity
The cytotoxic properties of phenolic compounds are complex and can be mediated through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS) at high concentrations, and disruption of cell membrane integrity.[10]
-
Pro-oxidant Effects: While antioxidants at low concentrations, at higher concentrations, some phenolic compounds can act as pro-oxidants, leading to cellular damage and apoptosis.
-
Induction of Apoptosis: Certain phenolic derivatives have been shown to induce apoptosis in cancer cell lines, making them potential leads for anticancer drug development.[2]
-
Structure-Toxicity Relationship: The cytotoxicity of these analogs is expected to be dose-dependent and influenced by their lipophilicity. Highly lipophilic analogs may exhibit greater membrane-disruptive effects and accumulate to higher intracellular concentrations.
Experimental Protocols for Property Evaluation
To enable a robust and reproducible comparison of this compound analogs, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
Principle: These are spectrophotometric assays that measure the ability of an antioxidant to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[11] The reduction of the radical is observed as a color change, which is proportional to the antioxidant capacity of the sample.[12]
DPPH Assay Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, refrigerated container.
-
Prepare stock solutions of the test analogs and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test analogs or standard.
-
Add 180 µL of the DPPH working solution to each well.
-
Prepare a blank well containing methanol and a control well containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the analog.
-
ABTS Assay Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test analogs or standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the % inhibition and IC50 value as described for the DPPH assay.
-
Protocol 2: Androgen Receptor Competitive Binding Assay
Principle: This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone or [3H]-R1881) for binding to the androgen receptor, typically from a rat prostate cytosol preparation or a recombinant source.[13][14]
Protocol Outline:
-
Receptor Preparation:
-
Prepare a cytosol fraction from the ventral prostates of rats, which is rich in androgen receptors.
-
-
Assay Procedure (Day 1):
-
In assay tubes, add a fixed concentration of the radiolabeled androgen.
-
Add increasing concentrations of the unlabeled test analogs or a known competitor (e.g., unlabeled DHT).
-
Add the receptor preparation to each tube.
-
Incubate the tubes overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand (Day 2):
-
Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove the unbound radioligand.
-
-
Measurement and Data Analysis:
-
Add a scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: MCF-7 Cell Proliferation Assay for Estrogenic Activity (E-SCREEN)
Principle: The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens.[15] This assay measures the increase in cell number in response to treatment with test compounds, providing a functional measure of their estrogenic activity.[5][16]
Protocol Outline:
-
Cell Culture:
-
Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a low density.
-
After allowing the cells to attach, treat them with a range of concentrations of the test analogs or a positive control (e.g., 17β-estradiol).
-
Incubate the plates for 6 days.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, fix the cells and stain them with crystal violet.
-
Elute the dye and measure the absorbance at a specific wavelength (e.g., 570 nm), which is proportional to the cell number.
-
-
Data Analysis:
-
Plot the absorbance against the concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).
-
The relative proliferative effect (RPE) can be calculated by comparing the maximal effect of the test compound to that of 17β-estradiol.
-
Conclusion
The this compound scaffold presents a promising platform for the development of new molecules with tailored properties. By systematically modifying the substituents on both the phenolic and cyclohexyl rings, researchers can fine-tune the physicochemical and biological characteristics of these analogs. The interplay between lipophilicity, hydrogen bonding capacity, and steric factors is critical in dictating their interactions with biological targets such as the estrogen and androgen receptors, as well as their antioxidant and cytotoxic profiles.
This guide has provided a framework for the synthesis and comparative evaluation of these analogs, emphasizing the importance of standardized protocols for generating reliable and comparable data. The insights into the structure-property relationships discussed herein should serve as a valuable tool for the rational design of novel this compound derivatives with optimized performance for specific therapeutic or industrial applications. Further quantitative structure-activity relationship (QSAR) studies on a well-defined series of these compounds would be a logical next step to build more predictive models for future drug discovery and development efforts.
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National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
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ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. [Link]
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National Institutes of Health. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. [Link]
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Balaguer, P., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 255(1-3), 45-53. [Link]
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ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
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Soto, A. M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(Suppl 7), 113–123. [Link]
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Bone, B. N., et al. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Environmental and Molecular Mutagenesis, 59(7), 606-617. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
-
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U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. [Link]
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MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 155. [Link]
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ResearchGate. Proliferation protocol optimization using MCF7. Cell number of MCF7... [Link]
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Spandidos Publications. (2019). Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2. Oncology Letters, 17(1), 1099-1105. [Link]
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ResearchGate. (2014). Synthesis of Cyclohexylphenols. [Link]
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PubMed Central. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]
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Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-49. [Link]
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Royal Society of Chemistry. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 24(3), 1259-1268. [Link]
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Kizu, R., et al. (2002). Estrogenic and anti-androgenic activity of nitrophenols in diesel exhaust particles (DEP). Toxicology Letters, 131(3), 209-216. [Link]
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PubMed. (2009). Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study. [Link]
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ResearchGate. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. [Link]
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Google Patents. (1933). 1917,823 PATENT OFFICE. [Link]
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PubMed. (2011). [Evaluation of cytotocicity and efficiency of antioxidant protection of hydrophilic derivatives of 2,4,6-trialkylphenols in Escherichia coli cells]. [Link]
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PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][11][13][15]triazine-based VEGFR-2 kinase inhibitors. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(4-Hydroxycyclohexyl)phenol: A Guide for the Modern Laboratory
Understanding the Hazard Profile of 4-(4-Hydroxycyclohexyl)phenol
Phenolic compounds are generally recognized as toxic and irritants. In the case of this compound, it is classified as a substance that causes skin irritation and serious eye irritation. The presence of the phenol group suggests potential for systemic toxicity if absorbed through the skin or ingested. Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant | Causes skin irritation upon contact. | Avoid direct skin contact by wearing appropriate gloves and a lab coat. |
| Serious Eye Irritant | Causes serious, potentially damaging, eye irritation. | Wear safety glasses or goggles to prevent eye exposure. |
| Aquatic Toxicity | Phenolic compounds are known to be toxic to aquatic life. | Prevent release into the environment. Do not dispose of down the drain. |
| Potential Systemic Toxicity | As a phenolic compound, there is a potential for systemic effects if absorbed. | Minimize exposure through all routes (inhalation, dermal, ingestion). |
Table 1: Summary of Potential Hazards for this compound. This information is based on general knowledge of phenolic compounds and data from structurally similar chemicals.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its removal by a certified hazardous waste contractor. The following protocol provides a detailed workflow to ensure safety and compliance.
Step 1: Immediate Waste Segregation
The foundation of safe chemical disposal is proper segregation. As soon as a material containing this compound is deemed waste, it must be separated from non-hazardous trash and other chemical waste streams.
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. Segregation ensures that the waste can be managed safely and in accordance with regulatory requirements.[1]
Step 2: Containerization
All waste containing this compound must be collected in a designated, properly labeled, and compatible container.
-
Container Selection: Use a clean, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable for phenolic waste.[1] Avoid using metal containers as some phenolic compounds can be corrosive to certain metals.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, all components must be listed. The label should also include the date the waste was first added to the container and the name of the principal investigator or laboratory contact.[3]
Step 3: Waste Accumulation and Storage
Designate a specific, secondary containment area within the laboratory for the accumulation of hazardous waste. This area should be away from general laboratory traffic and sources of ignition.[4]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[4]
-
Storage Limits: Be aware of the regulatory limits for hazardous waste accumulation in a satellite accumulation area (SAA). Typically, a laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[1]
Step 4: Arranging for Disposal
Once the waste container is nearly full (approximately 80-90% capacity to allow for expansion) or has been in accumulation for a designated period (often 90-180 days, check your institution's policy), it is time to arrange for its disposal.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for hazardous waste disposal.[3] They will provide specific instructions and arrange for a pickup by a licensed hazardous waste disposal company.
-
Documentation: Complete any required waste pickup forms accurately and completely. This documentation is crucial for regulatory compliance and ensures the waste is handled appropriately by the disposal vendor.[3]
Visualizing the Disposal Decision Pathway
The following diagram illustrates the key decision points in the proper disposal of this compound.
Emergency Procedures: Handling Spills and Exposures
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is crucial to minimize harm.
Spill Response
For a small spill (a few grams of solid or a few milliliters of a solution):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common minimum, but consult your institution's specific guidelines for phenolic compounds).
-
Contain the spill: Use an absorbent material like vermiculite or sand to cover the spill.
-
Collect the material: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of all contaminated materials as hazardous waste.
For a large spill, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS immediately.[2]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
In all cases of exposure, it is important to have the Safety Data Sheet (or information on the chemical and its hazards) available for medical personnel.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of environmental integrity. As scientists, our responsibility extends beyond the benchtop to the entire lifecycle of the materials we use.
References
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. National Institutes of Health. Retrieved from [Link]
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New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]
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Crysdot LLC. (n.d.). 4-(cis-4-Hydroxycyclohexyl)phenol. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Phenol. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Phenol. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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National Center for Biotechnology Information. (2018, August 30). Fate, Transformation, and Toxicological Impacts of Pharmaceutical and Personal Care Products in Surface Waters. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2024, November 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Hydroxycyclohexyl)phenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-(4-Hydroxycyclohexyl)phenol, while a valuable intermediate, belongs to the phenol family, a class of chemicals known for their potential hazards. This guide provides essential, field-proven safety and logistical information for its handling. The protocols outlined here are designed as a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety in the laboratory.
Understanding the Hazard: A Proactive Approach
While comprehensive toxicological data for this compound is not as extensive as for phenol itself, its chemical structure necessitates a high degree of caution. The presence of the phenol group suggests potential for skin and eye irritation, and possible systemic toxicity if absorbed, inhaled, or ingested.[1][2] Skin contact with similar phenolic compounds can lead to inflammation, redness, blistering, or dryness.[1] Severe eye contact may result in significant damage.[1] Therefore, we will apply the precautionary principle, adopting stringent protective measures.
Hazard and Protection Summary
| Potential Hazard Route | Nature of Risk | Required Personal Protective Equipment (PPE) |
| Dermal (Skin) Contact | Causes skin irritation, potential for chemical burns and systemic absorption. Phenols can have an anesthetic effect, delaying the sensation of a burn.[1][2] | Double-gloving with nitrile or neoprene/butyl rubber gloves, a fully-buttoned lab coat, and a chemical-resistant apron if splashing is likely.[3] |
| Ocular (Eye) Contact | Can cause serious eye irritation or severe damage.[1][4] | Chemical splash-resistant safety goggles or a full-face shield.[1][5] |
| Inhalation | Inhalation of dust or aerosols may cause respiratory tract irritation.[1] | Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a respirator with an appropriate filter is necessary.[6] |
| Ingestion | Toxic if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1] |
Core Directive: Essential Personal Protective Equipment
Proper PPE is the most critical barrier between the researcher and the chemical. The following is a detailed breakdown of the minimum required PPE for handling this compound in its solid (powder) form.
Eye and Face Protection: The First Line of Defense
Always wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn over the safety goggles. This combination protects against airborne particles and potential splashes during solution preparation.
Hand Protection: Preventing Dermal Absorption
Given the risk of dermal absorption associated with phenolic compounds, robust hand protection is non-negotiable.
-
Glove Selection: Utility-grade neoprene or butyl rubber gloves are recommended for handling concentrated phenol solutions.[3] For incidental contact with the solid or dilute solutions, double-gloving with high-quality nitrile gloves (minimum 8mil thickness) is an effective strategy.[3] PVC gloves offer little protection and should be avoided.[7]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Change gloves every 30-60 minutes during extended procedures or immediately if you suspect contamination.[7]
Body Protection: Shielding Against Contamination
A clean, fully-buttoned laboratory coat is mandatory. For procedures with a higher risk of spills or splashes, such as transferring large quantities or preparing solutions, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3] Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]
Respiratory Protection: Ensuring Safe Air
All handling of this compound that may generate dust, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood provides critical ventilation, capturing airborne particles at the source.
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures safety from the moment the chemical is retrieved to the final disposal of waste.
Step 1: Preparation and Pre-Donning
-
Designate the Area: Clearly designate the workspace for handling, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood.
-
Prepare Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[3] Locate the spill kit and a dedicated first aid kit for phenol exposure, which should include polyethylene glycol 300 or 400 (PEG-300/400).[8]
Step 2: Donning PPE
The sequence of donning PPE is crucial to prevent cross-contamination.
-
Put on your lab coat and ensure it is fully buttoned.
-
Don the inner pair of nitrile gloves.
-
Don the second, outer pair of nitrile or more robust gloves (neoprene/butyl rubber). Ensure the cuffs of the gloves extend over the cuffs of the lab coat.[7]
-
Put on your chemical splash goggles.
-
If required, put on a face shield.
Step 3: Chemical Handling
-
Perform all manipulations within the fume hood.
-
Open the container carefully to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that generates dust clouds.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
Step 4: Decontamination and Doffing PPE
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff to the fingertips and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Clean them according to laboratory procedures.
-
Remove Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling process for this compound.
Caption: A flowchart outlining the key phases for safely managing this compound.
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15-30 minutes.[1][6] If available, liberally apply PEG-300 or PEG-400 to the affected area after the initial water rinse, as this is highly recommended for phenol exposures.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Response
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[1]
-
Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Do not allow the spilled material to enter drains or waterways.[1]
Waste Disposal
All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Aqueous Solutions: Collect in a labeled, sealed, shatter-proof bottle.
-
Disposal Pathway: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][9] Do not mix with other waste streams unless explicitly permitted.
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Cyclohexylphenol.
- Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Cefic.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
